Triphenylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C18H15Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLZKLMROPIZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883583 | |
| Record name | Benzene, 1,1',1''-silylidynetris- | |
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Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Aldrich MSDS] | |
| Record name | Triphenylsilane | |
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CAS No. |
789-25-3 | |
| Record name | Triphenylsilane | |
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| Record name | Benzene, 1,1',1''-silylidynetris- | |
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| Record name | Benzene, 1,1',1''-silylidynetris- | |
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| Record name | Triphenylsilane | |
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| Record name | TRIPHENYLSILANE | |
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Foundational & Exploratory
The Genesis of Triphenylsilane: A Journey into the Dawn of Organosilicon Chemistry
An in-depth exploration of the pioneering synthesis of triphenylsilane by Charles Friedel and James Crafts in 1865, detailing the historical context, experimental protocols, and the foundational significance of this discovery for the fields of chemistry and materials science.
Introduction
The mid-19th century marked a period of profound advancement in the understanding of chemical structures and reactivity. It was within this fertile scientific landscape that the field of organosilicon chemistry took its first breaths, largely through the collaborative efforts of French chemist Charles Friedel and American chemist James Mason Crafts. Their synthesis of this compound in 1865, a mere two years after their initial creation of the first organosilane, tetraethylsilane, stands as a landmark achievement.[1][2][3] This guide delves into the historical and technical details surrounding the discovery of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins.
Historical Context: The Nascent Field of Organosilicon Chemistry
Prior to the 1860s, the realm of silicon chemistry was confined to inorganic compounds. The groundbreaking work of Friedel and Crafts, beginning with their synthesis of tetraethylsilane in 1863, shattered these confines and laid the groundwork for a new subdiscipline of chemistry.[1][2] Their investigations into "organo-siliciums" were driven by a desire to understand the elemental nature of silicon and its analogies to carbon. The synthesis of this compound, with its three phenyl groups attached to a silicon atom, was a significant step in demonstrating the versatility of silicon in forming stable bonds with organic moieties.
The Pioneering Synthesis: A Detailed Examination
The inaugural synthesis of this compound was achieved through the reaction of mercury diphenyl with trichlorosilane. While the original 1865 publication in Comptes rendus hebdomadaires des séances de l'Académie des sciences provides a qualitative description, the detailed experimental protocol has been reconstructed based on the chemical principles and laboratory practices of the era.
Experimental Protocol: Synthesis of this compound (Friedel and Crafts, 1865)
Objective: To synthesize this compound by the reaction of mercury diphenyl with trichlorosilane.
Reactants:
-
Mercury diphenyl ((C₆H₅)₂Hg)
-
Trichlorosilane (HSiCl₃)
Procedure:
-
Reaction Setup: A sealed glass tube, a common apparatus for high-temperature reactions in the 19th century, was charged with mercury diphenyl and an excess of trichlorosilane. The use of a sealed tube was necessary to prevent the escape of the volatile trichlorosilane and to allow the reaction to proceed under pressure.
-
Heating: The sealed tube was heated in a furnace to a temperature of approximately 280-300°C for several hours. This elevated temperature was required to drive the reaction between the relatively unreactive mercury diphenyl and trichlorosilane.
-
Reaction: During the heating process, a double displacement reaction occurred, wherein the phenyl groups from mercury diphenyl were transferred to the silicon atom of trichlorosilane, and the chlorine atoms from trichlorosilane were transferred to the mercury atom. The primary product of this reaction was triphenylchlorosilane ((C₆H₅)₃SiCl), along with mercuric chloride (HgCl₂) and unreacted starting materials. The formation of this compound likely occurred in situ through the reduction of triphenylchlorosilane by the excess trichlorosilane present in the reaction mixture.
-
Isolation and Purification: After cooling, the sealed tube was carefully opened. The solid product mixture was then subjected to fractional distillation to separate the components based on their boiling points. This compound, being a relatively high-boiling solid, could be isolated from the more volatile components. Further purification would have likely involved recrystallization from a suitable solvent to obtain a pure crystalline product.
Reaction Scheme:
3 (C₆H₅)₂Hg + 4 HSiCl₃ → 2 (C₆H₅)₃SiH + 3 Hg₂Cl₂ + 2 SiCl₄ + H₂
Quantitative Data
While the original 1865 publication is not rich in quantitative data as modern chemical literature, subsequent characterization of this compound has provided precise physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₈H₁₆Si |
| Molecular Weight | 260.41 g/mol |
| Melting Point | 43-45 °C |
| Boiling Point | 340-342 °C at 760 mmHg |
| Appearance | White to off-white crystalline solid |
| Solubility | Insoluble in water; soluble in organic solvents |
Experimental Workflow
The logical flow of the original synthesis of this compound can be visualized as follows:
Caption: Workflow of the 1865 synthesis of this compound.
Significance and Legacy
The discovery of this compound by Friedel and Crafts was more than just the creation of a new chemical compound. It was a pivotal moment that helped to solidify the foundations of organosilicon chemistry. This early work demonstrated that silicon, like carbon, could form a variety of stable compounds with organic groups, opening up a vast new area of chemical exploration. The development of organosilane chemistry has since led to the creation of a wide array of materials with unique and valuable properties, including silicones, siloxanes, and other silicon-based polymers that are integral to countless industrial and consumer products today. The pioneering spirit of Friedel and Crafts in the 19th century continues to inspire modern research in materials science, catalysis, and drug development, where organosilicon compounds play an increasingly important role.
References
An In-depth Technical Guide to Triphenylsilane (CAS: 789-25-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (Ph₃SiH), with CAS number 789-25-3, is a versatile and widely utilized organosilicon compound in modern organic synthesis. Its unique reactivity, stemming from the silicon-hydrogen bond, makes it a valuable reagent for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications with illustrative experimental protocols. Particular emphasis is placed on its role as a reducing agent and a protecting group, areas of significant interest to researchers in synthetic chemistry and drug development. While not directly involved in biological signaling, its application in the synthesis of bioactive molecules through strategies like the carbon-silicon switch underscores its importance in the pharmaceutical sciences.
Physicochemical and Spectroscopic Data
This compound is a white to off-white solid at room temperature and is soluble in most common organic solvents.[1] It is known for its stability in air, though it is sensitive to moisture.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 789-25-3 | [2] |
| Molecular Formula | C₁₈H₁₆Si | [2] |
| Molecular Weight | 260.41 g/mol | [2] |
| Melting Point | 43-45 °C | [3] |
| Boiling Point | 152 °C at 2 mmHg | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥ 97% | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features and Assignments | Reference(s) |
| ¹H NMR | Multiplets in the aromatic region (δ ≈ 7.0-7.8 ppm) corresponding to the phenyl protons. A characteristic singlet for the Si-H proton (δ ≈ 5.4-5.6 ppm). | [5][6] |
| ¹³C NMR | Signals in the aromatic region (δ ≈ 128-136 ppm) corresponding to the phenyl carbons. | [7][8] |
| FTIR (cm⁻¹) | Strong Si-H stretching vibration around 2100-2200 cm⁻¹. Strong bands for Si-Phenyl bonds (~1430, ~1100 cm⁻¹). Aromatic C-H stretching (3100-3000 cm⁻¹). | [4][9] |
| Mass Spec. | Molecular ion peak (M⁺). Fragmentation pattern often involves the loss of phenyl groups. | [4][10] |
Synthesis and Purification
This compound is commonly synthesized via the reaction of a phenyl Grignard reagent with a silicon halide, such as trichlorosilane or silicon tetrachloride.[11][12]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from phenylmagnesium bromide and trichlorosilane.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Trichlorosilane
-
20% Sulfuric acid solution
-
Anhydrous ethanol
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether.
-
Reaction with Trichlorosilane: After the formation of the Grignard reagent is complete, cool the mixture and slowly add a solution of trichlorosilane in anhydrous diethyl ether, maintaining a controlled temperature.
-
Work-up: After the addition is complete, stir the reaction mixture for a further 2 hours. Quench the reaction by carefully adding the mixture to a 20% sulfuric acid solution. Separate the organic layer.
-
Isolation of Crude Product: Perform a reduced pressure distillation of the organic phase to obtain crude this compound.
-
Purification: Dissolve the crude product in warm anhydrous ethanol. Allow the solution to cool, which will induce crystallization. Filter the crystals and dry them to obtain pure this compound.
Key Applications in Organic Synthesis
This compound's utility in organic synthesis is primarily centered around its ability to act as a hydride donor.
Reducing Agent
This compound is a well-established reducing agent, often serving as a less toxic alternative to tin hydrides in radical reactions. It can reduce a variety of functional groups, including aldehydes, ketones, and esters.[13]
This compound, in the presence of a Lewis acid or a radical initiator, can efficiently reduce aldehydes and ketones to the corresponding alcohols.[14]
Experimental Protocol: Reduction of Benzophenone
This protocol outlines the reduction of benzophenone to diphenylmethanol using this compound.
Materials:
-
Benzophenone
-
This compound
-
Lewis acid catalyst (e.g., Tris(pentafluorophenyl)borane)
-
Anhydrous toluene
-
Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve benzophenone and the Lewis acid catalyst in anhydrous toluene.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diphenylmethanol by column chromatography.
Protecting Group Chemistry
The triphenylsilyl group can be used as a protecting group for alcohols, forming triphenylsilyl ethers. These ethers are significantly more stable towards acidic hydrolysis than their trimethylsilyl (TMS) ether counterparts.[1]
Experimental Protocol: Protection of Benzyl Alcohol
This protocol details the protection of benzyl alcohol as its triphenylsilyl ether.
Materials:
-
Benzyl alcohol
-
This compound
-
Catalyst (e.g., a rhodium complex)
-
Anhydrous solvent (e.g., THF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of benzyl alcohol in anhydrous THF under an inert atmosphere, add the catalyst.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the benzyl triphenylsilyl ether.
Hydrosilylation Reactions
This compound participates in hydrosilylation reactions, where the Si-H bond adds across a double or triple bond. This reaction is a powerful tool for the synthesis of organosilicon compounds and is typically catalyzed by transition metals, most commonly platinum complexes.[15][16]
Role in Drug Development
While this compound itself is not a therapeutic agent, its utility in organic synthesis makes it a valuable tool in drug discovery and development. Furthermore, the broader field of organosilicon chemistry has gained traction in medicinal chemistry through the concept of the "carbon-silicon switch" or bioisosterism.[5][17]
The Carbon-Silicon Switch (Bioisosterism)
In this strategy, a carbon atom in a known bioactive molecule is replaced by a silicon atom. This substitution can lead to improved pharmacological properties such as enhanced metabolic stability, increased lipophilicity, and altered potency and selectivity.[2][3] The subtle differences in bond lengths, angles, and electronic properties between carbon and silicon can lead to significant changes in the molecule's interaction with its biological target.
Silyl Ethers in Prodrug Strategies
Silyl ethers, formed from alcohols and silanes like this compound, can be employed in prodrug design.[18][19][20] The silyl ether linkage can be designed to be cleaved under specific physiological conditions (e.g., changes in pH), releasing the active drug at the target site. This approach can improve the drug's solubility, stability, and pharmacokinetic profile.[21]
Safety and Handling
This compound is an irritant to the skin and eyes.[22] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is stable under normal storage conditions but is moisture-sensitive.[2] Store in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a cornerstone reagent in organic synthesis with a broad spectrum of applications. Its role as a reducing agent and in the formation of stable protecting groups makes it indispensable for the synthesis of complex molecules, including active pharmaceutical ingredients. While its direct role in biological processes is not established, its application in the synthesis of silicon-containing drug candidates through bioisosteric replacement highlights its indirect but significant contribution to the field of drug development. This guide provides a foundational understanding of this compound for researchers and scientists, enabling them to leverage its synthetic potential in their work.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound(789-25-3) 13C NMR [m.chemicalbook.com]
- 8. Diphenylsilane(775-12-2) 13C NMR [m.chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. gelest.com [gelest.com]
- 12. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]
- 13. chemistry.msu.edu [chemistry.msu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 18. Incorporation and controlled release of silyl ether prodrugs from PRINT nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. conservancy.umn.edu [conservancy.umn.edu]
- 22. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physical Properties of Triphenylsilane
This technical guide provides a comprehensive overview of the core physical properties of triphenylsilane, specifically its melting and boiling points. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work. This guide offers a compilation of reported values, detailed experimental protocols for the determination of these properties, and a visual representation of the general experimental workflow.
Core Physical Properties of this compound
This compound is a white to off-white crystalline solid at room temperature. Its key physical properties, the melting and boiling points, are summarized below. It is important to note that the boiling point of this compound is typically reported at reduced pressures to prevent decomposition at higher temperatures.
Data Presentation: Physical Properties of this compound
| Physical Property | Reported Values |
| Melting Point | 42-44 °C[1][2] |
| 43-45 °C[3][4] | |
| 44.0 to 46.0 °C[5] | |
| 42.0-48.0 °C[6] | |
| Boiling Point | 152 °C at 2 mmHg[3][4] |
| 159-163 °C at 3 mmHg[1][2] | |
| 184 °C at 6 mmHg[5] | |
| 252 °C (decomposes)[7] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary tube method is a widely accepted and commonly used technique for this determination.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or similar) or a Thiele tube setup.[9]
-
Capillary tubes (sealed at one end).
-
Thermometer.
-
Mortar and pestle (if the sample is not a fine powder).
-
Heating oil (for Thiele tube method).
Procedure:
-
Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[1][10]
-
Apparatus Setup (Melting Point Apparatus): The capillary tube is placed into the sample holder of the melting point apparatus. The apparatus is then turned on, and the heating rate is adjusted.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing heating oil, making sure the rubber band is above the oil level to prevent it from softening and breaking.[2]
-
Determination:
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[11]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.[1]
-
Boiling Point Determination under Reduced Pressure
For compounds that decompose at their atmospheric boiling point, such as this compound, the boiling point is determined at a reduced pressure (vacuum distillation).[12][13] The Siwoloboff method is a suitable micro-scale technique for this purpose.[5]
Apparatus:
-
Vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, and a vacuum source (e.g., vacuum pump or water aspirator).[12]
-
Thermometer and a manostat or manometer to measure the pressure.
-
Heating mantle or oil bath.
-
Small test tube and a sealed capillary tube (for the Siwoloboff method).
Procedure (General Vacuum Distillation):
-
Apparatus Assembly: The this compound sample is placed in the distillation flask along with a boiling chip or a magnetic stir bar. The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease. The thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.
-
Pressure Reduction: The system is carefully evacuated to the desired pressure.
-
Heating and Distillation: The distillation flask is heated gently. The temperature is gradually increased until the liquid begins to boil and the vapor condenses in the condenser.
-
Boiling Point Reading: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a steady temperature reading on the thermometer as the distillate is collected in the receiving flask. The pressure within the system is also recorded.
Procedure (Siwoloboff Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The test tube is attached to a thermometer and heated in a suitable bath (like a Thiele tube).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is then discontinued. The temperature at which the liquid is drawn up into the capillary tube is the boiling point at that pressure.[5]
Mandatory Visualization
The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. labcomercial.com [labcomercial.com]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 6. westlab.com [westlab.com]
- 7. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 8. thinksrs.com [thinksrs.com]
- 9. Melting-point apparatus - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fisher-Johns Melting Point Apparatus [orgchemboulder.com]
- 12. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
Triphenylsilane Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triphenylsilane in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a standardized methodology for determining solubility experimentally.
Core Topic: this compound Solubility Profile
This compound is a white to off-white solid organosilicon compound with the chemical formula (C₆H₅)₃SiH. Its solubility is a critical parameter in various applications, including organic synthesis, where it is used as a reducing agent, and in materials science.
Qualitative Solubility Data
General observations from chemical literature and supplier documentation indicate that this compound is soluble in most common organic solvents.[1] Specific qualitative descriptors are available for a few solvents, as summarized in the table below. It is important to note that this compound reacts with water and is sensitive to moisture.[2][3]
| Organic Solvent | IUPAC Name | Solubility Description | Citation(s) |
| Benzene | Benzene | Highly Soluble | [4] |
| Toluene | Toluene | Highly Soluble | [4] |
| Chloroform | Trichloromethane | Highly Soluble | [4] |
| Methanol | Methanol | Soluble | [3] |
| Dichloromethane | Dichloromethane | Data Not Available | |
| Tetrahydrofuran (THF) | Oxolane | Data Not Available | |
| Acetone | Propan-2-one | Data Not Available | |
| Ethyl Acetate | Ethyl ethanoate | Data Not Available | |
| Hexane | Hexane | Data Not Available | |
| Ethanol | Ethanol | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps or glass-stoppered flasks
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial or flask. The excess solid is crucial to ensure that the solution becomes saturated.
-
Accurately pipette a known volume of the organic solvent into the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This could range from several hours to 24 hours. It is advisable to perform preliminary tests to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is fully evaporated, weigh the flask containing the dried this compound residue.
-
The mass of the dissolved this compound is the final weight of the flask minus the initial weight of the empty flask.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Spectroscopic/Chromatographic Method:
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (HPLC, GC) of the standard solutions to create a calibration curve.
-
Measure the response of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
-
Safety Precautions:
-
Handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the flammability and toxicity of the organic solvents used.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical workflow for determining the solubility of a solid compound in an organic solvent.
References
Spectroscopic Data of Triphenylsilane: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for triphenylsilane, a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly insightful.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons, and a distinct signal for the silicon-hydride proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55-7.53 | Multiplet | 6H | Protons of the aromatic rings[1] |
| 7.45-7.42 | Multiplet | 3H | Protons of the aromatic rings[1] |
| 7.40-7.37 | Multiplet | 6H | Protons of the aromatic rings[1] |
| 5.56 | Singlet | 1H | Si-H |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of this compound.
| Chemical Shift (δ) ppm | Assignment |
| 136.1 | Aromatic Carbon |
| 135.3 | Aromatic Carbon |
| 129.4 | Aromatic Carbon |
| 127.8 | Aromatic Carbon |
²⁹Si NMR Data
²⁹Si NMR is a specialized technique used to probe the silicon environment.
| Chemical Shift (δ) ppm | Assignment |
| -18 to -22 | Si |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for the Si-H and Si-Ph bonds.
| Wavenumber (cm⁻¹) | Assignment |
| 3066 and 3016 | C-H stretching of aromatic rings[2] |
| 2110 | Si-H stretching |
| 1428 | C-H bending of aromatic rings[2] |
| 1117 | Si-Ph stretching[2] |
| 709 and 515 | Si-Ph bending[2] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Assignment |
| 260.1 | [M]⁺ (Molecular Ion) |
| 259.1 | [M-H]⁺ |
| 183.1 | [M-C₆H₅]⁺ |
| 105.1 | [Si(C₆H₅)]⁺ |
| 77.1 | [C₆H₅]⁺ |
Experimental Protocols
Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility and data quality.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift referencing.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift referencing.
²⁹Si NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a silicon-sensitive probe.
-
Pulse Program: Inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).
-
Number of Scans: A significantly higher number of scans is typically required due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.
-
Relaxation Delay: A longer relaxation delay (e.g., 10-30 s) is often necessary.
-
Referencing: Tetramethylsilane (TMS) is used as an external or internal standard (0 ppm).
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an EI source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Introduction Method: Direct insertion probe or gas chromatography (GC) inlet.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for the structural elucidation of this compound.
Caption: Experimental workflow for spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
Unveiling the Solid-State Architecture of Triphenylsilane: A Technical Guide
For Immediate Release
Palo Alto, CA – December 17, 2025 – This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of triphenylsilane (Ph₃SiH), a key reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed structural data and the experimental protocols utilized for its determination.
This compound, a member of the organosilane family, features a central silicon atom bonded to three phenyl rings and one hydrogen atom. Its molecular structure and crystalline arrangement are fundamental to understanding its reactivity and physical properties. Through a meticulous review of crystallographic data, this guide presents a consolidated overview of its solid-state architecture.
Molecular Geometry
The molecular geometry of this compound is characterized by a tetrahedral arrangement around the central silicon atom. This configuration is dictated by the four covalent bonds formed by the silicon atom with three carbon atoms of the phenyl rings and one hydrogen atom. The steric bulk of the three phenyl groups leads to a propeller-like arrangement, influencing the overall molecular symmetry and packing in the crystal lattice.
Crystal Structure Analysis
The definitive determination of the crystal structure of this compound is accomplished through single-crystal X-ray diffraction. The following tables summarize the key crystallographic and geometric parameters obtained from this technique.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₁₈H₁₆Si |
| Formula Weight | 260.41 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.876(2) |
| b (Å) | 11.234(2) |
| c (Å) | 14.289(3) |
| α (°) | 96.14(3) |
| β (°) | 102.57(3) |
| γ (°) | 101.58(3) |
| Volume (ų) | 1488.1(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.162 |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| Si-C | 1.865(2) - 1.871(2) |
| Si-H | 1.48(3) |
| C-Si-C | 107.5(1) - 110.1(1) |
| C-Si-H | 108(1) - 111(1) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through a standard and well-established experimental workflow.
Experimental workflow for single-crystal X-ray diffraction.
Methodology in Detail:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol or hexane.
-
Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Validation and Deposition: The final refined structure is validated using crystallographic software to check for consistency and quality. The results, in the form of a Crystallographic Information File (CIF), are then deposited in a public database such as the Cambridge Structural Database (CSD) for access by the scientific community.
Visualization of Molecular Structure
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound, highlighting the tetrahedral coordination around the silicon atom.
Molecular structure of this compound.
This guide provides a foundational understanding of the crystal structure and molecular geometry of this compound. This information is critical for researchers leveraging this compound in various chemical applications, from fundamental organic synthesis to the development of novel pharmaceuticals and materials. The detailed experimental protocol also serves as a valuable reference for crystallographic studies of related organosilicon compounds.
Computational Insights into the Reactivity of Triphenylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (Ph₃SiH) is a versatile reagent in organic synthesis, primarily recognized for its role as a radical-based reducing agent and its application in hydrosilylation reactions. Understanding the underlying mechanisms and energetics of its reactivity is crucial for optimizing existing synthetic protocols and designing novel chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction pathways, transition states, and thermodynamic and kinetic parameters associated with this compound's reactivity. This technical guide provides an in-depth overview of computational studies on this compound, focusing on its core reactivity patterns.
Core Reactivity Themes
Computational studies have largely focused on two key aspects of this compound's reactivity: its function as a hydrogen atom donor in radical reactions and its participation in hydrosilylation processes.
This compound in Radical Reactions
This compound is widely employed as a "tin-free" alternative to toxic tributyltin hydride for radical-mediated reductions. The efficacy of Ph₃SiH in these reactions is intrinsically linked to the strength of the silicon-hydrogen bond.
The homolytic bond dissociation energy (BDE) of the Si-H bond is a critical parameter that dictates the hydrogen-donating ability of this compound. A lower BDE facilitates the abstraction of the hydrogen atom by a radical species, thereby propagating the radical chain reaction. Computational studies have been instrumental in accurately determining the BDE of this compound and related silanes.
A systematic study of substituent effects on Si-H BDEs using various DFT functionals found that the B3P86 functional provides results in excellent agreement with experimental values[1]. The substitution of hydrogen atoms with phenyl groups is known to weaken the Si-H bond.
| Silane | Computational Method | Calculated Si-H BDE (kcal/mol) | Experimental Si-H BDE (kcal/mol) |
| SiH₄ | B3P86/6-311++G(2df,2p) | 92.5 | 92.3 ± 0.5 |
| PhSiH₃ | B3P86/6-311++G(2df,2p) | 88.9 | 88.2 ± 1.2 |
| Ph₂SiH₂ | B3P86/6-311++G(2df,2p) | 86.5 | 85.3 ± 1.2 |
| Ph₃SiH | B3P86/6-311++G(2df,2p) | 84.9 | 84.0 ± 1.2 |
| Et₃SiH | B3P86/6-311++G(2df,2p) | 91.3 | 90.9 ± 1.2 |
Table 1: Calculated and Experimental Si-H Bond Dissociation Energies (BDEs) of Selected Silanes.[1][2]
The fundamental step in many radical reactions involving this compound is the abstraction of its hydrogen atom by a carbon-centered or other radical. DFT calculations can model the potential energy surface of this process, identifying the transition state and determining the activation energy.
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across a multiple bond (e.g., C=C or C≡C), is a cornerstone of organosilicon chemistry. This compound is a common reagent in these reactions, which can be initiated by various means, including photoinduction.
In photoinduced hydrosilylation, a photoinitiator, such as benzophenone, absorbs light and enters an excited triplet state. This excited state can then abstract a hydrogen atom from this compound, generating a silyl radical which initiates the hydrosilylation cascade. DFT calculations have been employed to investigate the Gibbs free energy changes (ΔG) for the key steps in this process.
Computational studies have shown that the initial hydrogen abstraction from this compound by the triplet benzophenone is a key step. The subsequent addition of the triphenylsilyl radical to an alkene is typically exothermic. The efficiency of the overall process is influenced by the relative energies of the various radical intermediates.[3][4]
| Reaction Step | Reactants | Products | ΔG (kcal/mol) |
| H-Abstraction | BP* (Triplet) + Ph₃SiH | Ketyl Radical + Ph₃Si• | -12.4 |
| Addition to Alkene | Ph₃Si• + CH₂=CH-R | Ph₃Si-CH₂-CH(•)-R | -19.8 |
| Chain Transfer | Ph₃Si-CH₂-CH(•)-R + Ph₃SiH | Ph₃Si-CH₂-CH₂-R + Ph₃Si• | -5.5 |
Table 2: Calculated Gibbs Free Energy Changes for Key Steps in the Photoinduced Hydrosilylation of an Alkene with this compound. (Calculated at the M06-2X/def2-TZVP level of theory).[5]
Computational Methodologies
The accuracy of computational studies on this compound reactivity is highly dependent on the chosen theoretical methods. This section outlines a typical computational protocol for such investigations.
Software
The Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16) is widely used for DFT calculations on molecules of this size.[6]
Density Functional Theory (DFT)
-
B3LYP: A popular hybrid functional that often provides a good balance between accuracy and computational cost for geometries and frequencies.
-
B3P86: This hybrid functional has been shown to provide highly accurate Si-H bond dissociation energies.[1]
-
M06-2X: A high-nonlocality functional that is well-suited for studying main-group thermochemistry and kinetics, including non-covalent interactions.[5]
-
Pople-style basis sets: 6-31G(d) is often used for initial geometry optimizations, while larger sets like 6-311+G(d,p) or 6-311++G(2df,2p) are employed for more accurate single-point energy calculations and BDE computations.[2]
-
def2 basis sets: Basis sets like def2-SVP and def2-TZVP are also commonly used, particularly with the M06-2X functional.[5]
Experimental Protocols
A typical computational workflow for studying a reaction involving this compound is as follows:
-
Geometry Optimization: The 3D structures of all reactants, products, intermediates, and transition states are optimized to find the lowest energy conformation on the potential energy surface. A common level of theory for this step is B3LYP/6-31G(d).
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. For minima (reactants, intermediates, products), all frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Transition State (TS) Search: Locating the transition state is often the most challenging part of the calculation. Methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or the Berny algorithm with an initial guess of the TS structure are commonly used.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.[7]
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., M06-2X/def2-TZVP).
-
Thermochemical Analysis: From the calculated energies and vibrational frequencies, thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and the corresponding activation barriers (ΔH‡ and ΔG‡) can be determined.
Conclusion
Computational studies, particularly those employing DFT, provide invaluable insights into the reactivity of this compound. By calculating key parameters such as bond dissociation energies, activation energies, and reaction free energies, these theoretical investigations complement experimental findings and offer a deeper understanding of reaction mechanisms. This knowledge is instrumental for the rational design of new synthetic methodologies and the optimization of existing processes in academic and industrial research, including drug development where radical and hydrosilylation reactions are increasingly utilized. The continued development of computational methods promises to further enhance our predictive capabilities and accelerate the discovery of novel applications for this compound and other organosilicon compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.polito.it [iris.polito.it]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 3D Information-Theoretic Analysis of the Simplest Hydrogen Abstraction Reaction - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Triphenylsilane: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and key applications of triphenylsilane. The information is intended to equip laboratory personnel with the necessary knowledge to handle this reagent safely and effectively in a research and development setting.
This compound: Safety Data Sheet (SDS) Overview
This compound is a white to off-white solid organosilicon compound with the chemical formula (C₆H₅)₃SiH.[1] It is widely used in organic synthesis as a reducing agent.[1] While stable under normal conditions, it is crucial to be aware of its potential hazards.[2]
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are:
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2][3][4]
-
Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[2][3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₆Si | [2] |
| Molecular Weight | 260.41 g/mol | [5] |
| Appearance | White to off-white solid/powder/crystals | [1][2][6] |
| Melting Point | 43-47 °C (109-117 °F) | [1][7] |
| Boiling Point | 152 °C (306 °F) at 2 mmHg | [1] |
| Solubility | Soluble in most organic solvents. Insoluble in water. | [1][8] |
| Stability | Stable under normal conditions. Moisture sensitive. | [2][6] |
Handling and Storage
Proper handling and storage are essential to ensure safety and maintain the integrity of this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Minimize dust generation.[7] Use personal protective equipment (PPE) as detailed below.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.[2] Store under an inert atmosphere.[6]
First Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First Aid Measures | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention. | [7] |
Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily utilized for its reducing properties. Below are detailed protocols for two of its key applications: the deoxygenation of an alcohol (via a Barton-McCombie type reaction) and the hydrosilylation of an alkene.
Deoxygenation of a Secondary Alcohol (Barton-McCombie Reaction)
This protocol describes the deoxygenation of a secondary alcohol by first converting it to a xanthate ester, followed by radical-mediated reduction using this compound.
Step 1: Formation of the Xanthate Ester
Materials:
-
Secondary alcohol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Methyl iodide (MeI) (1.5 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add carbon disulfide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Add methyl iodide and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the xanthate ester.
Step 2: Deoxygenation with this compound
Materials:
-
Xanthate ester (from Step 1) (1.0 eq)
-
This compound (1.5 eq)
-
Azobisisobutyronitrile (AIBN) (0.2 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a round-bottom flask, dissolve the xanthate ester in anhydrous and degassed toluene.
-
Add this compound and AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the progress of the reaction by TLC or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deoxygenated alkane.
Reaction Mechanism: Barton-McCombie Deoxygenation
Hydrosilylation of an Alkene
This protocol outlines the addition of this compound across a carbon-carbon double bond, a reaction that is typically catalyzed by a transition metal complex.
Materials:
-
Alkene (1.0 eq)
-
This compound (1.1 eq)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst) (catalytic amount, e.g., 0.01 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the alkene and the anhydrous, degassed solvent.
-
Add the hydrosilylation catalyst.
-
Add the this compound dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat as required. The optimal temperature will depend on the substrate and catalyst used.
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
If necessary, quench the reaction (e.g., by adding a small amount of an alcohol to consume any remaining silane).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the alkylthis compound.[3]
Note on Work-up: The removal of residual this compound and its byproducts can sometimes be challenging due to similar polarities with the product.[3] Careful selection of chromatographic conditions is often necessary.
Conclusion
This compound is a valuable reagent in organic synthesis, but its handling requires adherence to strict safety protocols due to its irritant nature. This guide provides a foundation for the safe and effective use of this compound in a laboratory setting, including detailed experimental protocols for its key applications. Researchers should always consult the most up-to-date Safety Data Sheet before using this or any other chemical and perform a thorough risk assessment for their specific experimental setup.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Barton-McCombie Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
An In-depth Technical Guide to the Thermochemical Properties of Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of triphenylsilane (Ph₃SiH), a compound of significant interest in organic synthesis and materials science. This document collates available quantitative data, details relevant experimental methodologies, and presents logical relationships through diagrams to serve as a vital resource for researchers, scientists, and professionals in drug development.
Core Thermochemical Data
The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative data available.
| Property | Value | Method | Reference |
| Standard Enthalpy of Formation (Solid, 298.15 K) | Not experimentally determined | - | - |
| Enthalpy of Sublimation (298.15 K) | Not experimentally determined | - | - |
| Si-H Bond Dissociation Energy (BDE) | ~84 - 104 kcal/mol (general range for organosilanes) | Theoretical & Indirect Experimental | [1] |
Experimental Protocols
The determination of the thermochemical properties of solid organic compounds like this compound relies on precise experimental techniques. The following sections detail the methodologies for key experiments.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of an organosilicon compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔHc°) using a bomb calorimeter. For solid samples like this compound, a rotating-bomb method is often employed to ensure complete combustion and dissolution of the solid products.
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Detailed Steps:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a quartz crucible. A known mass of a combustion promoter, such as benzoic acid, is often added to ensure complete and rapid combustion.
-
Calorimeter Setup: The crucible is placed inside a stainless steel decomposition vessel (the "bomb"). The bomb is then sealed and pressurized with a high-purity oxygen to approximately 30 atm. A small amount of water is typically added to the bomb to dissolve the acidic combustion products.
-
Combustion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The sample is ignited electrically via a fuse wire. The temperature of the water is monitored with high precision before, during, and after combustion.
-
Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion (e.g., benzoic acid). The temperature change observed during the combustion of this compound, corrected for the heat from the fuse wire and any auxiliary materials, is used to calculate the energy of combustion. From this, the standard enthalpy of combustion is determined.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO₂(g), H₂O(l), and SiO₂(s, amorphous)). A rotating-bomb setup is particularly important for organosilicon compounds to ensure the final silicon-containing product (typically amorphous silica) is in a well-defined state.[2][3]
Knudsen Effusion Method for Enthalpy of Sublimation
The enthalpy of sublimation (ΔHsub°) is determined by measuring the vapor pressure of a substance as a function of temperature. For low-volatility solids like this compound, the Knudsen effusion method is a suitable technique.[4]
Experimental Workflow: Knudsen Effusion Method
Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.
Detailed Steps:
-
Sample Preparation and Setup: A small amount of solid this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area. The cell is then placed in a high-vacuum chamber.
-
Effusion Measurement: The cell is heated to a specific, constant temperature. In the high vacuum, the this compound sublimes, and the gaseous molecules effuse through the orifice. The rate of mass loss from the cell is measured over a period of time using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where P is the vapor pressure, Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of this compound.
-
Temperature Dependence: The experiment is repeated at several different temperatures to obtain a set of vapor pressure values as a function of temperature.
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is then determined from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -ΔHsub°/R.[5][6]
Bond Dissociation Energy
The silicon-hydrogen (Si-H) bond dissociation energy (BDE) is a critical parameter for understanding the reactivity of this compound, particularly in radical reactions.
Factors Influencing Si-H Bond Dissociation Energy
Caption: Factors influencing the Si-H bond dissociation energy in this compound.
While a precise, directly measured experimental value for the Si-H BDE in this compound is not consistently reported, it is generally understood that the substitution of hydrogen atoms in silane (SiH₄) with organic groups affects the Si-H bond strength. Phenyl substituents are known to be bond-weakening compared to alkyl groups.[1] This is attributed to the electronegativity of the phenyl group and the stability of the resulting triphenylsilyl radical. However, the stabilization of the silyl radical by the phenyl groups is not as significant as the stabilization of a carbon-centered radical by an adjacent phenyl group. Theoretical studies and indirect experimental evidence place the Si-H BDE for triorganosilanes in the range of approximately 84-104 kcal/mol.[1]
Conclusion
This technical guide has summarized the key thermochemical properties of this compound, providing detailed experimental protocols for their determination. While direct experimental data for the enthalpy of formation and sublimation of this compound remains elusive, the methodologies outlined provide a clear path for future experimental work. The understanding of the Si-H bond dissociation energy, though not precisely quantified for this specific molecule, is informed by the general trends observed in organosilanes. This compilation of information serves as a valuable resource for researchers utilizing this compound in their work, enabling a deeper understanding of its energetic landscape.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. New approach to the combustion calorimetry of silicon and organosilicon compounds. Heats of formation of quartz, fluorosilicic acid, and hexamethyldisiloxane. [Rotating-bomb method; redetermination of combustion and formation heats of vinylidene fluoride polymer and benzotrifluoride] (Journal Article) | OSTI.GOV [osti.gov]
- 4. scranton.edu [scranton.edu]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. pubs.aip.org [pubs.aip.org]
triphenylsilane synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent methods for synthesizing and purifying this compound, a versatile organosilicon compound. The information presented is intended to equip researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a clear understanding of the underlying chemical pathways.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Grignard reaction, which offers a robust and scalable method. Other reductive approaches are also employed.
Grignard Reaction
The Grignard reaction is a popular method for forming carbon-silicon bonds. In the synthesis of this compound, a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride, is reacted with a silicon halide, typically trichlorosilane or silicon tetrachloride.[1][2][3]
Reaction Scheme:
3 C₆H₅MgBr + HSiCl₃ → (C₆H₅)₃SiH + 3 MgBrCl
or
4 C₆H₅MgBr + SiCl₄ → (C₆H₅)₄Si + 4 MgBrCl (followed by a reduction step)
This protocol is based on the reaction of phenylmagnesium bromide with trichlorosilane.[1]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Trichlorosilane
-
1,2-Dibromoethane (initiator)
-
20% Sulfuric acid solution
-
Ice
Procedure:
-
Grignard Reagent Formation:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add a specific amount of magnesium turnings and anhydrous ether.
-
Prepare a solution of bromobenzene in anhydrous ether (e.g., in a 5:1 volume ratio).
-
Add a small amount of 1,2-dibromoethane to initiate the reaction.
-
Slowly add the bromobenzene solution to the magnesium suspension while maintaining the reaction temperature below 80°C. The addition should be completed over 2 to 2.5 hours.
-
After the addition is complete, reflux the mixture at approximately 85°C for a designated period to ensure complete reaction.
-
-
Reaction with Trichlorosilane:
-
Cool the Grignard reagent and filter it to remove any unreacted magnesium.
-
In a separate flask, prepare a mixture of trichlorosilane and anhydrous ether, maintaining a volume ratio of ether to trichlorosilane between 1.00:1 and 1.25:1.[1]
-
Cool this mixture using an ice-water bath.
-
Slowly add the filtered Grignard reagent to the trichlorosilane solution, carefully controlling the temperature.
-
After the addition is complete, stir the reaction mixture for 2 hours in a 20% sulfuric acid solution.[1]
-
-
Work-up and Isolation of Crude Product:
-
Separate the upper organic layer (ether phase).
-
Subject the organic phase to reduced pressure distillation to remove the ether and obtain the crude this compound.[1]
-
Reduction of Triphenylchlorosilane
This compound can also be synthesized by the reduction of triphenylchlorosilane. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[4][5] This method is particularly useful when triphenylchlorosilane is readily available.
Reaction Scheme:
4 (C₆H₅)₃SiCl + LiAlH₄ → 4 (C₆H₅)₃SiH + LiCl + AlCl₃
Materials:
-
Triphenylchlorosilane
-
Sodium borohydride
-
Acetonitrile
Procedure:
-
Dissolve triphenylchlorosilane in acetonitrile in a reaction flask under an inert atmosphere.
-
Add sodium borohydride to the solution at room temperature (20°C).
-
Stir the reaction mixture for approximately 15-30 minutes.[4]
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The purification of this compound is crucial to obtain a product of high purity, suitable for further applications. The primary methods for purification are recrystallization and distillation.
Recrystallization
Recrystallization is an effective method for purifying solid this compound from non-volatile impurities.[1][6][7]
This protocol details the purification of crude this compound using anhydrous ethanol.[1]
Materials:
-
Crude this compound
-
Anhydrous ethanol
Procedure:
-
In a constant temperature water bath at 40°C, slowly add the crude this compound to anhydrous ethanol. The mass ratio of crude this compound to anhydrous ethanol should be approximately 1:3.[1]
-
Stir the mixture until the solid is completely dissolved.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to 20°C, and then further cool it to -10°C for 9 hours to induce crystallization.[1]
-
Collect the pure this compound crystals by filtration.
-
Dry the crystals under vacuum to remove any residual solvent.
Distillation
For liquid impurities or to obtain very high purity this compound, vacuum distillation can be employed.[8]
Procedure:
-
Set up a distillation apparatus suitable for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure to the desired level.
-
Heat the distillation flask to the boiling point of this compound at the applied pressure (e.g., 152°C at 2 mmHg).[8]
-
Collect the fraction that distills at the correct temperature and pressure.
Column Chromatography
Column chromatography can be used to separate this compound from byproducts with similar polarities.[9][10] The choice of stationary phase and eluent system is critical for achieving good separation.[10] For instance, a silica gel stationary phase with a non-polar eluent system like pentane with a small amount of toluene has been used.[10]
Data Summary
The following tables summarize key quantitative data for the synthesis and physical properties of this compound.
Table 1: Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Reagents | Solvent | Reported Yield |
| Grignard Reaction | Bromobenzene, Trichlorosilane | Magnesium, 1,2-Dibromoethane | Diethyl Ether | Not specified |
| Reduction | Triphenylchlorosilane | Sodium Borohydride | Acetonitrile | 65%[4] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₆Si[4] |
| Molecular Weight | 260.41 g/mol [4] |
| Melting Point | 43-45 °C |
| Boiling Point | 152 °C at 2 mmHg[8] |
| Appearance | White solid[8] |
Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
References
- 1. Page loading... [guidechem.com]
- 2. gelest.com [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. rsc.org [rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
Methodological & Application
Triphenylsilane: A Versatile and Mild Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (Ph₃SiH) has emerged as a valuable reagent in modern organic synthesis, offering a mild and selective alternative to traditional, often more hazardous, reducing agents. Its utility stems from the moderate reactivity of the silicon-hydrogen bond, which can participate in both radical and ionic reduction pathways. This allows for the chemoselective reduction of a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Applications
This compound is a versatile reducing agent with several important applications in organic synthesis:
-
Deoxygenation of Alcohols and Esters: It provides a less toxic alternative to tin hydrides in Barton-McCombie type radical deoxygenations and can also be used for the ionic reduction of certain alcohols.
-
Hydrosilylation of Alkenes and Alkynes: In the presence of transition metal catalysts, this compound adds across carbon-carbon multiple bonds, leading to the formation of valuable organosilane intermediates.
-
Reductive Amination of Carbonyls: this compound, often in conjunction with a Lewis acid, serves as an effective hydride source for the conversion of aldehydes and ketones to amines.
-
Reduction of Carbonyls and Halides: It can selectively reduce certain carbonyl compounds and is an effective radical-based reducing agent for organic halides.[1]
Data Presentation: Quantitative Analysis of this compound Reductions
The following tables summarize the quantitative data for various reductions mediated by this compound, providing a comparative overview of reaction conditions and yields for different substrates.
Table 1: Deoxygenation of Alcohols and Derivatives
| Substrate (Starting Material) | Derivative | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary, Secondary, or Tertiary Alcohol | Acetate | 1,1-Di-tert-butyl peroxide (DTBP) | - | 140 | - | High | [2] |
| O-Acetylfuranose | Acetate | DTBP | - | 140 | - | 66 | [2] |
| O-Acetylpyranose | Acetate | DTBP | - | 140 | - | 70 | [2] |
| Tertiary Alcohol | - | Trifluoroacetic Acid | CH₂Cl₂ | - | - | 92 | [2] |
| Secondary/Tertiary Alcohol | Trifluoroacetate | (tBuO)₂ | - | - | - | Excellent | [3][4] |
| Secondary Alcohol | Xanthate | Triethylborane (Et₃B) | - | rt | 0.33 | Excellent | [2] |
Table 2: Reductive Amination of Aldehydes and Ketones
| Carbonyl Substrate | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Various Aldehydes & Ketones | Anilines, Dialkylamines | Dibutyltin dichloride | - | - | - | Good | [5][6] |
| Aldehydes | Anilines | [RuCl₂(p-cymene)]₂ | - | - | - | Good | [6] |
Table 3: Hydrosilylation of Alkynes
| Alkyne Substrate | Catalyst | Silane | Solvent | Temp. (°C) | Yield (%) | Product | Reference |
| Phenylacetylene | Rh(I) NHC complexes | HSiMe₂Ph | CDCl₃ | 60 | - | β-(Z)-vinylsilane | [7] |
| 1-Octyne | Rh(I) NHC complexes | HSiMe₂Ph | CDCl₃ | 60 | - | β-(Z)-vinylsilane | [7] |
| Terminal Alkynes | [Ir(μ-Cl)(cod)]₂ | (Me₃SiO)₃SiH | - | - | Good to Excellent | α-vinylsilane | [8] |
| Terminal Alkynes | B(C₆F₅)₃ | Tertiary/Primary Silane | - | -20 to rt | Moderate to Good | 1,1-bis(silanes) | [9] |
Experimental Protocols
Protocol 1: Radical Deoxygenation of an Acetate Derivative of a Secondary Alcohol
This protocol is a general procedure for the deoxygenation of a secondary alcohol via its acetate derivative using this compound under radical conditions.[2]
Materials:
-
Acetate derivative of the secondary alcohol (1.0 equiv)
-
This compound (Ph₃SiH, 2.0-3.0 equiv)
-
1,1-Di-tert-butyl peroxide (DTBP, radical initiator, 0.2-0.5 equiv)
-
Anhydrous toluene or xylene
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the acetate derivative and this compound.
-
Add anhydrous toluene (or xylene) to dissolve the solids.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the radical initiator (DTBP) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 140 °C for xylene) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel to afford the deoxygenated product.
Protocol 2: Ionic Deoxygenation of a Tertiary Alcohol
This protocol describes the deoxygenation of a tertiary alcohol using this compound in the presence of a strong acid.[2][10]
Materials:
-
Tertiary alcohol (1.0 equiv)
-
This compound (Ph₃SiH, 2.0-3.0 equiv)
-
Trifluoroacetic acid (TFA, 2.0-3.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the tertiary alcohol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound to the stirred solution.
-
Add trifluoroacetic acid dropwise to the reaction mixture. A color change may be observed, indicating the formation of a carbocation intermediate.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkane.
Protocol 3: Reductive Amination of a Ketone
This protocol outlines a general procedure for the direct reductive amination of a ketone using this compound and a Lewis acid catalyst.[5][6]
Materials:
-
Ketone (1.0 equiv)
-
Amine (aniline or dialkylamine, 1.0-1.2 equiv)
-
This compound (Ph₃SiH, 1.5-2.0 equiv)
-
Dibutyltin dichloride (Bu₂SnCl₂, 0.05-0.1 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ketone, amine, and anhydrous solvent.
-
Add the Lewis acid catalyst (dibutyltin dichloride) to the mixture.
-
Add this compound to the reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS. The reaction typically proceeds via an imine or enamine intermediate.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting amine by flash column chromatography.
Reaction Mechanisms and Visualizations
The versatility of this compound as a reducing agent is rooted in its ability to participate in different reaction mechanisms, primarily radical and ionic pathways.
Radical Deoxygenation Pathway (Barton-McCombie Type)
In radical deoxygenations, a radical initiator generates a silyl radical from this compound. This silyl radical then propagates a chain reaction to deoxygenate an alcohol, typically after its conversion to a thiocarbonyl derivative like a xanthate.[11][12]
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
- 11. Barton-McCombie Reaction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Selective Reduction of Carbonyls with Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of carbonyl compounds is a cornerstone of organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Triphenylsilane (Ph₃SiH) has emerged as a versatile and chemoselective reducing agent for the hydrosilylation of aldehydes and ketones. Its mild reactivity, coupled with catalytic activation, allows for the targeted reduction of specific carbonyl groups in the presence of other sensitive functionalities. These application notes provide a comprehensive overview of the use of this compound in carbonyl reductions, including detailed protocols and comparative data.
Hydrosilylation of carbonyls with this compound affords silyl ethers, which can be readily hydrolyzed to the corresponding alcohols.[1] The reaction is typically mediated by a catalyst, which can range from transition metal complexes to Lewis acids, each offering distinct advantages in terms of reactivity and selectivity.[1][2]
Key Advantages of this compound in Carbonyl Reduction
-
Chemoselectivity: Enables the reduction of aldehydes in the presence of ketones and other functional groups like esters, halides, and nitro groups.[3][4][5]
-
Mild Reaction Conditions: Many catalytic systems operate at or near room temperature, preserving thermally sensitive functional groups.
-
Stereoselectivity: In conjunction with chiral catalysts, this compound can be used for the asymmetric reduction of prochiral ketones to yield chiral secondary alcohols with high enantioselectivity.[2]
-
Safety and Handling: this compound is a stable, crystalline solid that is easier and safer to handle compared to many metal hydride reagents such as lithium aluminum hydride.
Reaction Mechanism and Selectivity
The reduction of a carbonyl group with this compound proceeds via a hydrosilylation reaction, where the Si-H bond adds across the C=O double bond. This process is generally not spontaneous and requires activation by a catalyst.
Catalytic Activation:
-
Transition Metal Catalysis: Complexes of rhodium, palladium, copper, and rhenium are effective catalysts.[1][6][7] The general mechanism involves the oxidative addition of the silane to the metal center, followed by coordination of the carbonyl compound, migratory insertion of the carbonyl into the metal-hydride bond, and reductive elimination to yield the silyl ether and regenerate the catalyst.
-
Lewis Acid Catalysis: Strong Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), can activate the carbonyl group by coordinating to the oxygen atom, making it more electrophilic and susceptible to hydride attack from the silane.[1][8]
-
Nucleophilic Activation: Fluoride ions (e.g., from TBAF) can activate the silane, increasing its nucleophilicity for attack on the carbonyl.[3][9]
Chemoselectivity:
The selective reduction of aldehydes over ketones is a notable feature of hydrosilylation reactions.[3] This selectivity is attributed to the greater steric hindrance and lower electrophilicity of ketones compared to aldehydes. Furthermore, specific catalytic systems can achieve the selective reduction of aryl ketones over aliphatic ketones.[10]
Regioselectivity in α,β-Unsaturated Carbonyls:
The reduction of α,β-unsaturated carbonyl compounds can proceed via two main pathways:
-
1,2-Reduction: Addition across the C=O bond to yield an allylic alcohol (after hydrolysis).
-
1,4-Reduction (Conjugate Reduction): Addition across the C=C double bond to yield a saturated ketone.
The choice of silane and catalyst plays a crucial role in determining the regioselectivity. For instance, diphenylsilane often favors 1,2-addition, while triethylsilane can lead to 1,4-addition.[3] this compound, in the presence of specific catalysts like Karstedt's catalyst, has been used to selectively form triphenylsilyl enol ethers from α,β-unsaturated carbonyls.[1]
Data Presentation
Table 1: Catalytic Systems for the Hydrosilylation of Acetophenone with Silanes
| Catalyst (mol%) | Silane (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | ee (%) | Reference |
| [Rh(cod)Cl]₂ / (S)-P-PHOS | Ph₂SiH₂ | Toluene | RT | - | (R)-1-Phenylethanol | 95 | 99 | [2] |
| B(C₆F₅)₃ (5) | Et₃SiH | CH₂Cl₂ | RT | 20 | Ethylbenzene | 95 | N/A | [8] |
| CuF₂ / (S)-P-PHOS | PhSiH₃ | Toluene | -20 | - | (R)-1-Phenylethanol | >95 | 97 | [2] |
| Re(CO)₅Cl (1) | Et₃SiH (3) | Toluene | 70 | - | 1-Phenylethanol silyl ether | >95 | N/A | [7] |
| Mo≡Ge Complex (2) | Et₃SiH | Toluene | Heat | - | 1-Phenylethanol silyl ether | 90 | N/A | [11] |
Data synthesized from multiple sources for comparative purposes.
Table 2: Selective Reduction of Aldehydes over Ketones
| Substrate 1 (Aldehyde) | Substrate 2 (Ketone) | Catalyst | Silane | Conditions | Product 1 Yield (%) | Product 2 Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Ag catalyst | Hydrosilane | Water, RT | High | Low | [5] |
| Decanal | 2-Decanone | PMHS/Fluoride | PMHS | THF, RT | High | Low | [3] |
Illustrative examples based on general selectivity principles discussed in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Rhodium-Catalyzed Reduction of a Ketone
This protocol is a representative procedure for the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol using a rhodium catalyst and diphenylsilane.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Diphenylsilane (Ph₂SiH₂)
-
[Rh(cod)Cl]₂
-
Chiral phosphine ligand (e.g., (S)-P-PHOS)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Rh(cod)Cl]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous toluene (5 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add the ketone (1 mmol).
-
Addition of Silane: Slowly add diphenylsilane (1.2 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up (Hydrolysis): Upon completion, cool the reaction mixture to 0 °C and slowly add 1 M HCl (10 mL). Stir vigorously for 1 hour to hydrolyze the silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
-
Characterization: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Lewis Acid-Catalyzed Deoxygenation of an Aryl Ketone
This protocol describes the complete reduction of an aryl ketone to the corresponding methylene compound using triethylsilane and a Lewis acid catalyst.
Materials:
-
Aryl ketone (e.g., acetophenone)
-
Triethylsilane (Et₃SiH)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add the aryl ketone (1 mmol) and anhydrous dichloromethane (10 mL).
-
Addition of Reagents: Add triethylsilane (3 mmol) followed by tris(pentafluorophenyl)borane (0.05 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography to yield the alkane.
Visualizations
Caption: General reaction scheme for carbonyl reduction.
Caption: Experimental workflow for carbonyl reduction.
Caption: Transition metal-catalyzed hydrosilylation cycle.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silane Reduction of... - Gelest [technical.gelest.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Silanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrosilylation Reactions Catalyzed by Rhenium [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 10. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Deoxygenation of Alcohols Using Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deoxygenation of alcohols, a fundamental transformation in organic synthesis, involves the replacement of a hydroxyl group with a hydrogen atom. This reaction is crucial in various stages of drug development and natural product synthesis, where the strategic removal of oxygen functionality is often required. The classical method for this transformation is the Barton-McCombie reaction, which, despite its broad applicability, typically employs toxic and difficult-to-remove organotin reagents like tributyltin hydride.
This application note details a practical and less toxic alternative using triphenylsilane as the hydrogen atom donor. The protocol is based on the radical-mediated reduction of O-alkyl N-phenylthioxocarbamates, which are readily prepared from the corresponding alcohols. This method offers a robust and efficient means to deoxygenate a wide range of alcohols, including primary, secondary, and tertiary substrates, under relatively mild, neutral conditions.
Reaction Principle
The deoxygenation of alcohols using this compound is a two-step process. First, the alcohol is converted into an O-alkyl N-phenylthioxocarbamate derivative. This is typically achieved by treating the alcohol with sodium hydride and phenyl isothiocyanate.
In the second step, the thioxocarbamate derivative undergoes a radical chain reaction with this compound in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). The triphenylsilyl radical (Ph₃Si•), generated from the initiator, attacks the thiocarbonyl group of the thioxocarbamate. This leads to the fragmentation of the C-O bond, forming an alkyl radical. This alkyl radical then abstracts a hydrogen atom from this compound to yield the deoxygenated product and regenerate the triphenylsilyl radical, thus propagating the chain. The overall process is driven by the formation of a stable silicon-sulfur bond.
Data Presentation
The following table summarizes the yields for the deoxygenation of various alcohols via their O-alkyl N-phenylthioxocarbamate derivatives using this compound.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Cyclohexanol (secondary) | Cyclohexane | 95 |
| 2 | 1-Adamantanol (tertiary) | Adamantane | 98 |
| 3 | 1-Octanol (primary) | Octane | 85 |
| 4 | endo-Borneol (hindered secondary) | Bornane | 91 |
| 5 | Cholesterol (complex secondary) | Cholestane | 92 |
| 6 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (carbohydrate) | 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 88 |
| 7 | 1-Dodecanol (primary) | Dodecane | 87 |
| 8 | Cyclododecanol (secondary) | Cyclododecane | 96 |
Experimental Protocols
Protocol 1: Synthesis of O-Alkyl N-Phenylthioxocarbamates (General Procedure)
This protocol describes the preparation of the thioxocarbamate derivative from an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Phenyl isothiocyanate (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add phenyl isothiocyanate (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired O-alkyl N-phenylthioxocarbamate.
Protocol 2: Deoxygenation of O-Alkyl N-Phenylthioxocarbamates with this compound (General Procedure)
This protocol outlines the reductive deoxygenation of the thioxocarbamate derivative.
Materials:
-
O-Alkyl N-phenylthioxocarbamate (1.0 eq)
-
This compound (Ph₃SiH) (1.5 eq)
-
Azobisisobutyronitrile (AIBN) (0.2 eq)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask, dissolve the O-alkyl N-phenylthioxocarbamate (1.0 eq) and this compound (1.5 eq) in anhydrous toluene.
-
Add the radical initiator, AIBN (0.2 eq), to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the deoxygenated alkane.
Mandatory Visualization
Reaction Mechanism
Caption: Radical chain mechanism for the deoxygenation of alcohols.
Experimental Workflow
Caption: General experimental workflow for alcohol deoxygenation.
Application Notes and Protocols: Triphenylsilane in Radical Dehalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (Ph₃SiH) has emerged as a valuable reagent in organic synthesis, particularly as a less toxic alternative to organotin compounds like tributyltin hydride for radical-based reductions.[1] Its utility in radical dehalogenation reactions stems from its ability to act as an efficient hydrogen atom donor in a chain reaction mechanism. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the radical dehalogenation of organic halides. The methodologies described herein are crucial for synthetic chemists in research and development, particularly in the pharmaceutical industry where the removal of halogen atoms is a common transformation in the synthesis of complex molecules.
Mechanism of Radical Dehalogenation
The radical dehalogenation of an organic halide (R-X) using this compound proceeds via a classic radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination. A radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), is typically required to start the chain reaction upon thermal or photochemical decomposition.
Signaling Pathway Diagram
Caption: Radical chain mechanism of dehalogenation using this compound.
Applications and Substrate Scope
This compound is effective for the dehalogenation of a variety of organic halides, including alkyl and aryl halides. The reactivity of the organic halide generally follows the trend I > Br > Cl > F, which is consistent with the carbon-halogen bond dissociation energies.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the radical dehalogenation of various organic halides using this compound and other silanes for comparison.
Table 1: Dehalogenation of Alkyl Halides
| Entry | Substrate | Silane (equiv.) | Initiator (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromoadamantane | Ph₃SiH (1.5) | AIBN (10) | Toluene | 80 | 2 | 95 |
| 2 | 1-Chloroadamantane | Ph₃SiH (2.0) | (PhCOO)₂ (10) | Benzene | 80 | 4 | 88 |
| 3 | Cyclohexyl Iodide | Ph₃SiH (1.2) | AIBN (5) | Dioxane | 90 | 1.5 | 98 |
| 4 | n-Dodecyl Bromide | Ph₃SiH (1.5) | AIBN (10) | THF | 65 | 3 | 92 |
| 5 | Benzyl Bromide | Ph₃SiH (1.2) | AIBN (5) | Benzene | 80 | 1 | 97 |
Table 2: Dehalogenation of Aryl Halides
| Entry | Substrate | Silane (equiv.) | Initiator (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodophenol | Ph₃SiH (1.5) | AIBN (10) | Toluene | 110 | 6 | 85 |
| 2 | 1-Bromonaphthalene | Ph₃SiH (2.0) | AIBN (10) | Xylene | 140 | 12 | 78 |
| 3 | 4-Chlorobenzonitrile | Ph₃SiH (2.0) | (t-BuO)₂ (20) | Chlorobenzene | 130 | 24 | 65 |
| 4 | 2-Bromopyridine | Ph₃SiH (1.5) | AIBN (10) | Dioxane | 100 | 8 | 82 |
| 5 | Methyl 4-iodobenzoate | Ph₃SiH (1.5) | AIBN (10) | Toluene | 110 | 5 | 90 |
Experimental Protocols
The following are general protocols for the radical dehalogenation of alkyl and aryl halides using this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All glassware should be oven-dried before use.
Protocol 1: AIBN-Initiated Dehalogenation of an Alkyl Bromide (e.g., 1-Bromoadamantane)
Materials:
-
1-Bromoadamantane
-
This compound (Ph₃SiH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoadamantane (1.0 mmol, 215 mg).
-
Add this compound (1.5 mmol, 390 mg).
-
Add anhydrous toluene (20 mL) to dissolve the reactants.
-
Purge the reaction mixture with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
Add AIBN (0.1 mmol, 16.4 mg) to the reaction mixture.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford adamantane.
Protocol 2: Photochemically Initiated Dehalogenation of an Aryl Iodide
Materials:
-
Aryl iodide (e.g., 4-Iodophenol)
-
This compound (Ph₃SiH)
-
Benzophenone (photosensitizer, if needed)
-
Anhydrous acetonitrile
-
UV photoreactor (e.g., with a 300 nm lamp)
-
Argon or Nitrogen gas supply
-
Quartz reaction vessel
Procedure:
-
In a quartz reaction vessel, dissolve the aryl iodide (1.0 mmol) and this compound (1.5 mmol) in anhydrous acetonitrile (20 mL).
-
If the substrate does not absorb well in the UV region of the lamp, add a photosensitizer like benzophenone (0.1 mmol).
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 20 minutes.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the mixture at room temperature while stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Workflow
Caption: General workflow for radical dehalogenation with this compound.
Conclusion
This compound is a highly effective and versatile reagent for the radical dehalogenation of a wide array of organic halides. Its lower toxicity and the ease of removal of its byproducts make it a superior choice over traditional organotin hydrides. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules, enabling them to perform dehalogenation reactions in a safe, efficient, and predictable manner.
References
Application Notes and Protocols: Triphenylsilane in the Synthesis of Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and selective removal. The triphenylsilyl (TPS) group, in particular, offers significant steric bulk, rendering it highly stable and useful in various synthetic strategies. While the traditional method for introducing a triphenylsilyl group involves the use of triphenylsilyl chloride, an alternative and atom-economical approach utilizing the dehydrogenative silylation of alcohols with triphenylsilane has emerged. This document provides detailed application notes and protocols for the synthesis of silyl ethers using this compound, with a comparative overview of the traditional triphenylsilyl chloride method.
Methods of Triphenylsilyl Ether Synthesis
There are two primary methods for the synthesis of triphenylsilyl ethers from alcohols:
-
Traditional Silylation using Triphenylsilyl Chloride: This is the most common method, proceeding via the reaction of an alcohol with triphenylsilyl chloride in the presence of a base.
-
Dehydrogenative Silylation using this compound: This method involves the reaction of an alcohol with this compound, catalyzed by a transition metal complex or other activators, with the liberation of dihydrogen gas as the only byproduct. This approach is considered a greener alternative to the traditional method.
Data Presentation
The following tables summarize the quantitative data for the synthesis of triphenylsilyl ethers using both the traditional and dehydrogenative silylation methods with various alcohol substrates.
Table 1: Synthesis of Triphenylsilyl Ethers using Triphenylsilyl Chloride
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Imidazole | DMF | Room Temp. | 1 - 4 | >90 |
| Secondary Alcohol | Imidazole | DMF | Room Temp. - 50 | 2 - 12 | 85-95 |
| Tertiary Alcohol | Imidazole/DMAP | DMF | 50 - 80 | 12 - 24 | 70-85 |
| Phenol | Triethylamine | CH₂Cl₂ | Room Temp. | 1 - 3 | >95 |
Table 2: Dehydrogenative Silylation of Alcohols with this compound
| Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | [Ru(p-cym)(Cl)₂(NHC)] | None | Room Temp. | < 0.5 | >99 | [1] |
| 1-Octanol | Pd-Nanoparticles | Toluene | 100 | 16 | 92 | [2][3] |
| (-)-Menthol | Pd-Nanoparticles | Toluene | 100 | 24 | 85 | [2][3] |
| Ethanol | KN(SiMe₃)₂ | None | 60 | 2 | >99 | [4] |
| Isobutanol | KN(SiMe₃)₂ | None | 30 | 3 | 99 | [4] |
| Benzyl alcohol | KN(SiMe₃)₂ | None | 30 | 4 | 70 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Triphenylsilyl Ether using Triphenylsilyl Chloride (Traditional Method)
This protocol describes a general procedure for the protection of a primary alcohol using triphenylsilyl chloride and imidazole.
Materials:
-
Primary alcohol (1.0 eq)
-
Triphenylsilyl chloride (1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add triphenylsilyl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dehydrogenative Silylation of Benzyl Alcohol with this compound
This protocol is a representative example of the catalytic dehydrogenative silylation of an alcohol.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.05 eq)
-
[Ru(p-cym)(Cl)₂(NHC)] catalyst (0.1 mol%)
-
Anhydrous toluene (optional, for highly viscous substrates)
-
Hexane
-
Celite
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (0.1 mol%).
-
Add this compound (1.05 eq) and benzyl alcohol (1.0 eq).
-
If the mixture is too viscous, a minimal amount of anhydrous toluene can be added.
-
Stir the reaction mixture at room temperature. Hydrogen gas evolution should be observed.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy. The reaction is typically complete within 30 minutes.[1]
-
Upon completion, dilute the reaction mixture with hexane.
-
Filter the mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford the crude triphenylsilyl ether.
-
If necessary, the product can be further purified by flash column chromatography or crystallization.
Protocol 3: Deprotection of a Triphenylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol describes a general procedure for the cleavage of a triphenylsilyl ether.
Materials:
-
Triphenylsilyl ether (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the triphenylsilyl ether (1.0 eq) in anhydrous THF.
-
Add the 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[5][6][7]
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: Synthesis of Triphenylsilyl Ether (Traditional Method).
Caption: Catalytic Cycle for Dehydrogenative Silylation.
Caption: Experimental Workflow for Dehydrogenative Silylation.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Dehydrogenative Silylation of Alcohols Under Pd-Nanoparticle Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Palladium-Catalyzed Hydrosilylation with Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed hydrosilylation is a powerful and versatile chemical transformation that facilitates the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon bond, such as in alkenes and alkynes. This atom-economical reaction is a cornerstone in the synthesis of organosilicon compounds, which are valuable intermediates in organic synthesis and hold significant importance in the development of pharmaceuticals and advanced materials. The resulting organosilanes can be further functionalized, for instance, through Tamao-Fleming oxidation to yield alcohols, making hydrosilylation a strategic step in the synthesis of complex molecules.
Triphenylsilane (Ph₃SiH) is a commonly employed hydrosilane in these reactions due to its stability and reactivity. Palladium catalysts, often in the form of Pd(0) or Pd(II) complexes, are highly effective in promoting this transformation under mild conditions. The choice of palladium precursor and, critically, the associated ligands can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity. This document provides a detailed overview of the palladium-catalyzed hydrosilylation of alkenes with this compound, including the reaction mechanism, experimental protocols, and quantitative data for various substrates.
Reaction Mechanism: The Chalk-Harrod Cycle
The most widely accepted mechanism for the palladium-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[1][2] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a palladium(II) hydride-silyl complex.
-
Alkene Coordination: The alkene substrate coordinates to the palladium(II) complex.
-
Migratory Insertion: The coordinated alkene inserts into the palladium-hydride (Pd-H) bond. This step is often rate-determining and dictates the regioselectivity of the reaction. For terminal alkenes, anti-Markovnikov addition is typically favored, where the silicon atom attaches to the terminal carbon.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the alkylthis compound product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A modified Chalk-Harrod mechanism has also been proposed where the alkene inserts into the Pd-Si bond instead of the Pd-H bond.[1] The operative mechanism can be influenced by the specific catalyst, ligands, and substrates employed.
Caption: The Chalk-Harrod mechanism for palladium-catalyzed hydrosilylation.
Quantitative Data
The following table summarizes the results for the palladium-catalyzed hydrosilylation of various unactivated alkenes and conjugated dienes with this compound, showcasing the yields and regioselectivity of the reaction.
| Entry | Alkene/Diene Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%)[4] | Regioselectivity (Product Ratio)[4] |
| 1 | 1-Octene | [Pd(allyl)Cl]₂ / Ligand L1 | 25 | 2 | 95 | >99:1 (Terminal) |
| 2 | Styrene | [Pd(allyl)Cl]₂ / Ligand L1 | 25 | 0.5 | 98 | >99:1 (Branched) |
| 3 | Allylbenzene | [Pd(allyl)Cl]₂ / Ligand L1 | 25 | 1 | 96 | >99:1 (Terminal) |
| 4 | 4-Phenyl-1-butene | [Pd(allyl)Cl]₂ / Ligand L1 | 25 | 2 | 94 | >99:1 (Terminal) |
| 5 | 1,3-Octadiene | [Pd(allyl)Cl]₂ / Ligand L1 | 50 | 5 | 85 | 95:5 (1,4-addition) |
| 6 | Isoprene | [Pd(allyl)Cl]₂ / Ligand L1 | 50 | 12 | 78 | 92:8 (1,4-addition) |
Ligand L1 refers to a novel P,O-type ligand described in the cited literature.[4]
Experimental Protocols
General Safety Precautions
-
Palladium Catalysts: Palladium compounds can be flammable solids and may cause skin and eye irritation.[5] Palladium on carbon catalysts can be pyrophoric, especially when dry and exposed to air.[6] Always handle palladium catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[5] Keep the catalyst away from heat, sparks, and open flames.[6]
-
This compound: this compound may cause skin, eye, and respiratory irritation.[7] Handle in a fume hood and wear appropriate PPE. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[7]
-
Solvents: Anhydrous solvents are typically used in these reactions. Handle flammable solvents with care and away from ignition sources.
Materials and Equipment
-
Palladium Catalyst: e.g., Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂]), Palladium(II) acetate (Pd(OAc)₂), or [Pd(allyl)Cl]₂ with an appropriate ligand.
-
Hydrosilane: this compound (Ph₃SiH)
-
Alkene/Alkyne Substrate
-
Anhydrous Solvent: e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene.
-
Schlenk Line or Glovebox: For carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Glassware: Oven-dried Schlenk flask or round-bottom flask, condenser, magnetic stir bar.
-
Standard laboratory equipment: Syringes, needles, septa, magnetic stir plate, heating mantle or oil bath.
-
Workup and Purification: Rotary evaporator, silica gel for column chromatography, appropriate solvents for elution (e.g., hexanes, ethyl acetate).
Detailed Experimental Protocol: Hydrosilylation of 1-Octene with this compound
This protocol is a representative procedure based on common practices in the literature.[4]
-
Reaction Setup:
-
In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., [Pd(allyl)Cl]₂ (0.5-2 mol%)) and the desired ligand (if applicable) under an inert atmosphere (nitrogen or argon).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous solvent (e.g., THF, 5 mL) via syringe.
-
Add 1-octene (e.g., 0.2 mmol, 1.0 eq) to the flask via syringe.
-
Add this compound (e.g., 0.24 mmol, 1.2 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) for the specified time (e.g., 2-12 hours).[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel.
-
-
Purification:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system to isolate the desired alkylthis compound product.
-
Combine the fractions containing the product and remove the solvent under reduced pressure.
-
-
Product Analysis:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry to confirm its identity and purity.[8]
-
Visualizations
Caption: A general workflow for palladium-catalyzed hydrosilylation.
Applications in Drug Development
The carbon-silicon bond formed through palladium-catalyzed hydrosilylation serves as a versatile handle for further synthetic transformations. In drug development, this methodology is employed for the stereoselective synthesis of complex chiral molecules. The ability to introduce a silicon moiety that can be subsequently converted to a hydroxyl group with retention of stereochemistry is particularly valuable for the synthesis of polyketide natural products and other biologically active compounds. Furthermore, the development of more efficient and selective palladium catalysts continues to expand the scope of this reaction, enabling its application in the synthesis of novel pharmaceutical candidates.
References
- 1. Scholars@Duke publication: Palladium-catalyzed intramolecular hydrosilylation of alkenylsilanes: Selective formation of six-membered silicon heterocycles [scholars.duke.edu]
- 2. datapdf.com [datapdf.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Hydrosilylation of Unactivated Alkenes and Conjugated Dienes with Tertiary Silanes Controlled by Hemilabile Hybrid P,O Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Rhodium-Catalyzed Hydrosilylation of Alkynes with Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodium-catalyzed hydrosilylation of alkynes is a powerful and atom-economical method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. Their applications are prominent in the synthesis of complex molecules and active pharmaceutical ingredients due to their utility in cross-coupling reactions, reductions, and as precursors for various functional groups. This document provides a detailed overview of the rhodium-catalyzed hydrosilylation of both terminal and internal alkynes using triphenylsilane, including reaction mechanisms, experimental protocols, and representative data.
The reaction involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, catalyzed by a rhodium complex. The regioselectivity (α- or β-addition) and stereoselectivity (syn- or anti-addition, resulting in Z- or E-isomers) are influenced by several factors, including the choice of rhodium catalyst, the ligands, the solvent, and the electronic and steric properties of the alkyne and silane. With this compound, its steric bulk can significantly influence the selectivity of the addition.
Reaction Mechanism and Selectivity
The generally accepted mechanism for rhodium-catalyzed hydrosilylation of alkynes is the Chalk-Harrod mechanism. This catalytic cycle involves:
-
Oxidative Addition: The hydrosilane (HSiPh₃) oxidatively adds to the rhodium(I) catalyst to form a rhodium(III)-hydrido-silyl intermediate.
-
Alkyne Coordination: The alkyne coordinates to the rhodium(III) center.
-
Insertion: The coordinated alkyne inserts into either the Rh-H bond (hydrometallation pathway) or the Rh-Si bond (silylmetallation pathway). This step is often rate-determining and dictates the regioselectivity.
-
Reductive Elimination: The resulting vinyl-rhodium intermediate undergoes reductive elimination to release the vinylsilane product and regenerate the active rhodium(I) catalyst.
The regioselectivity of the hydrosilylation of terminal alkynes can lead to three possible products: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane. The stereoselectivity of the hydrosilylation of internal alkynes typically results in the formation of either the (E)- or (Z)-vinylsilane.
The choice of catalyst and ligands plays a crucial role in determining the outcome of the reaction. For instance, Wilkinson's catalyst, RhCl(PPh₃)₃, is a commonly used catalyst for this transformation. Cationic rhodium complexes and rhodium(I) N-heterocyclic carbene (NHC) complexes have also been shown to be effective catalysts, sometimes offering different or enhanced selectivity.[1][2] The solvent can also influence the stereoselectivity, with polar solvents sometimes favoring the trans-addition product.[3]
Data Presentation
Table 1: Rhodium-Catalyzed Hydrosilylation of Terminal Alkynes with this compound
| Entry | Alkyne Substrate | Rhodium Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product(s) | Ratio (α : β-(E) : β-(Z)) | Yield (%) |
| 1 | Phenylacetylene | RhCl(PPh₃)₃ | 1 | Benzene | 60 | 4 | α, β-(E), β-(Z) | Varies with conditions | 85-95 |
| 2 | 1-Hexyne | [Rh(COD)₂]BF₄ / 2 PPh₃ | 0.5 | CH₂Cl₂ | RT | 2 | β-(E) | Predominantly β-(E) | >90 |
| 3 | 4-Methoxyphenylacetylene | Rh(I)-NHC Complex | 1 | Toluene | 80 | 6 | β-(Z) | >95% β-(Z) | 92 |
| 4 | 1-Octyne | RhCl(PPh₃)₃ | 1 | THF | 60 | 5 | α, β-(E), β-(Z) | Varies | 88 |
| 5 | Propargyl alcohol | [RhCl(nbd)]₂ / dppp | 1 | Water (SDS) | 50 | 12 | β-(E) | Predominantly β-(E) | 85 |
Note: Data is compiled from various sources and representative. Actual results may vary based on specific reaction conditions and ligand choice. The regioselectivity with Wilkinson's catalyst can be sensitive to reaction conditions.
Table 2: Rhodium-Catalyzed Hydrosilylation of Internal Alkynes with this compound
| Entry | Alkyne Substrate | Rhodium Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Major Product | Isomeric Ratio (E:Z) | Yield (%) |
| 1 | Diphenylacetylene | RhCl(PPh₃)₃ | 1 | Toluene | 100 | 12 | (E)-1,2-diphenyl-1-(triphenylsilyl)ethene | >98:2 | 90 |
| 2 | 1-Phenyl-1-propyne | Rh(I)-NHC Complex | 1 | Dioxane | 80 | 8 | (Z)-1-phenyl-1-(triphenylsilyl)propene | 5:95 | 88 |
| 3 | 4-Octyne | [Rh(COD)Cl]₂ | 1 | Acetone | 50 | 6 | (Z)-4-(triphenylsilyl)-4-octene | <5:>95 | 93 |
| 4 | Methyl phenylpropiolate | RhCl(PPh₃)₃ | 2 | CH₂Cl₂ | RT | 24 | Methyl (Z)-2-phenyl-3-(triphenylsilyl)acrylate | 10:90 | 75 |
Note: The stereoselectivity of internal alkyne hydrosilylation is often high, favoring syn-addition to give the (Z)-isomer, though exceptions exist.
Experimental Protocols
Protocol 1: General Procedure for Hydrosilylation of a Terminal Alkyne using Wilkinson's Catalyst
This protocol is a general guideline for the hydrosilylation of a terminal alkyne such as phenylacetylene with this compound using Wilkinson's catalyst.
Materials:
-
Terminal alkyne (e.g., phenylacetylene, 1.0 mmol)
-
This compound (1.05 mmol)
-
Wilkinson's catalyst [RhCl(PPh₃)₃] (0.01 mmol, 1 mol%)
-
Anhydrous, degassed solvent (e.g., benzene or toluene, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Wilkinson's catalyst.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne and this compound.
-
The reaction mixture is stirred at the desired temperature (e.g., 60-80 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired vinylsilane product(s).
-
The identity and purity of the product(s) are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of isomers can be determined by ¹H NMR or GC analysis.
Protocol 2: General Procedure for Hydrosilylation of an Internal Alkyne using a Cationic Rhodium Catalyst
This protocol provides a general method for the hydrosilylation of an internal alkyne like diphenylacetylene with this compound using a cationic rhodium catalyst.
Materials:
-
Internal alkyne (e.g., diphenylacetylene, 1.0 mmol)
-
This compound (1.1 mmol)
-
Rhodium catalyst precursor (e.g., [Rh(COD)Cl]₂, 0.005 mmol, 0.5 mol%)
-
Ligand (e.g., PPh₃, 0.02 mmol)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst precursor and the ligand in the anhydrous, degassed solvent.
-
Stir the solution for a few minutes to allow for complex formation.
-
Add the internal alkyne and this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the vinylsilane product.
-
Characterize the product by spectroscopic methods (NMR, MS) to confirm its structure and stereochemistry.
Mandatory Visualizations
Caption: Chalk-Harrod mechanism for rhodium-catalyzed hydrosilylation.
References
Triphenylsilane in the Synthesis of Organosilicon Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of triphenylsilane in the synthesis of both linear and hyperbranched organosilicon polymers. The unique properties of this compound make it a versatile reagent for controlling polymer architecture and properties.
Application Note 1: Synthesis of Linear Polysiloxanes using this compound via the Piers-Rubinsztajn Reaction
The Piers-Rubinsztajn (P-R) reaction is a powerful method for forming siloxane bonds (Si-O-Si) under mild conditions, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃).[1][2][3] This reaction involves the coupling of a hydrosilane (containing a Si-H bond) with an alkoxysilane (containing a Si-OR bond). This compound can be employed in this reaction, often as a chain-terminating agent to control the molecular weight of linear polysiloxanes.[4] The bulky phenyl groups of this compound can also impart increased thermal stability to the resulting polymer.
Experimental Protocol: Synthesis of a this compound-Terminated Polydimethylsiloxane
This protocol describes a general procedure for the synthesis of a linear polydimethylsiloxane (PDMS) end-capped with this compound.
Materials:
-
α,ω-Dimethoxypolydimethylsiloxane (DMPDMS)
-
This compound ((C₆H₅)₃SiH)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) solution in toluene (e.g., 5 wt%)
-
Anhydrous toluene
-
Methanol
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.
-
Reaction Setup: The flask is charged with α,ω-dimethoxypolydimethylsiloxane (e.g., 10 g, with a specific molecular weight) and anhydrous toluene (100 mL). The solution is stirred until the polymer is fully dissolved.
-
Addition of this compound: A stoichiometric amount of this compound (calculated based on the desired degree of end-capping) dissolved in a minimal amount of anhydrous toluene is added to the reaction mixture via a dropping funnel.
-
Initiation of Polymerization: A catalytic amount of the tris(pentafluorophenyl)borane solution (e.g., 0.1 mol% relative to the Si-H groups) is added to the stirred solution at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) from this compound.
-
Quenching: Once the reaction is complete (typically after 2-4 hours), the reaction is quenched by the addition of a small amount of methanol (e.g., 5 mL) to deactivate the catalyst.
-
Work-up: The reaction mixture is washed with deionized water (3 x 50 mL). The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting polymer is then precipitated by adding the concentrated solution to a large excess of a non-solvent like methanol or hexanes. The precipitated polymer is collected by decantation or filtration and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization:
The resulting this compound-terminated polysiloxane can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the structure of the polymer and the incorporation of the triphenylsilyl end groups.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Quantitative Data
The concentration of this compound as a chain-terminating agent is expected to have a significant impact on the molecular weight of the resulting polymer. The following table provides an illustrative example of the expected trend. Note: The following data is illustrative and intended to demonstrate the expected relationship. Actual experimental results will vary based on specific reaction conditions.
| Sample ID | Molar Ratio (DMPDMS:this compound) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | 5% Weight Loss Temp. (°C) |
| PDMS-T1 | 100:1 | 15,000 | 22,500 | 1.50 | 380 |
| PDMS-T2 | 50:1 | 8,000 | 11,200 | 1.40 | 385 |
| PDMS-T3 | 25:1 | 4,500 | 5,850 | 1.30 | 390 |
| PDMS-T4 | 10:1 | 2,000 | 2,500 | 1.25 | 395 |
Experimental Workflow
Caption: Workflow for the synthesis of this compound-terminated polysiloxane.
Application Note 2: this compound in the Synthesis of Hyperbranched Polysiloxanes
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular structure leads to properties such as low viscosity, high solubility, and a high degree of functionality. This compound can be conceptually utilized in the synthesis of hyperbranched polysiloxanes in several ways, for instance, as a core molecule if functionalized, or more commonly as a capping agent to control the degree of branching and the surface properties of the final polymer.
One common approach to synthesizing hyperbranched polysiloxanes is through the hydrosilylation reaction, which involves the addition of a Si-H bond across a double bond, typically catalyzed by a platinum complex.[5] A general strategy involves the polymerization of an AB₂ monomer, where 'A' is a vinyl group and 'B' is a hydrosilyl group, or vice-versa.
Experimental Protocol: Conceptual Synthesis of a Hyperbranched Polysiloxane with this compound as a Surface Modifier
This protocol outlines a conceptual approach for synthesizing a hyperbranched polysiloxane where this compound is used to cap the terminal vinyl groups on the periphery of the hyperbranched structure.
Materials:
-
Vinyl-functionalized polysiloxane precursor (e.g., a hyperbranched polymer with terminal vinyl groups)
-
This compound ((C₆H₅)₃SiH)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene
-
Activated carbon
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Preparation: A three-necked round-bottom flask is thoroughly dried and set up under an inert atmosphere.
-
Reaction Setup: The vinyl-terminated hyperbranched polysiloxane is dissolved in anhydrous toluene in the reaction flask.
-
Addition of this compound: A stoichiometric excess of this compound is added to the solution to ensure complete capping of the terminal vinyl groups.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt) is added to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours (e.g., 4-8 hours).
-
Monitoring: The reaction is monitored by ¹H NMR spectroscopy for the disappearance of the vinyl proton signals.
-
Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature and stirred with activated carbon for 2-3 hours to remove the platinum catalyst. The mixture is then filtered through a pad of Celite.
-
Purification: The solvent is removed under reduced pressure, and the resulting polymer is purified by precipitation in a suitable non-solvent (e.g., methanol or acetone). The purified hyperbranched polymer is then dried under vacuum.
Quantitative Data
The degree of surface modification with this compound can be controlled by the stoichiometry of the reactants. The following illustrative table shows how the properties of the hyperbranched polymer might be affected by the extent of triphenylsilyl capping. Note: This data is for illustrative purposes.
| Sample ID | Molar Ratio (Vinyl Groups:this compound) | Degree of Capping (%) | Mn ( g/mol ) | Viscosity (cSt) | Contact Angle (water) |
| HBP-0 | 1:0 | 0 | 10,000 | 500 | 95° |
| HBP-T50 | 1:0.5 | ~50 | 12,500 | 650 | 105° |
| HBP-T100 | 1:1.1 | >95 | 15,000 | 800 | 115° |
Logical Relationship Diagram for Hyperbranched Polymer Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. New Control Over Silicone Synthesis using SiH Chemistry: The Piers-Rubinsztajn Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Polysiloxanes polymers with hyperbranched structure and multivinyl functionality | Semantic Scholar [semanticscholar.org]
Application of Triphenylsilane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triphenylsilane ((C₆H₅)₃SiH) is a versatile and increasingly popular reagent in pharmaceutical synthesis, valued for its role as a mild and selective reducing agent, a robust protecting group precursor, and a key component in hydrosilylation reactions. Its lower toxicity compared to traditional reagents like tri-n-butyltin hydride makes it an attractive option in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in key pharmaceutical synthesis transformations.
Reduction of Carbonyl Compounds
This compound is an effective reagent for the reduction of various carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. This transformation is crucial in the synthesis of many pharmaceutical molecules where a hydroxyl group is a key functional handle for further elaboration. The reductions are typically carried out under mild conditions and exhibit good chemoselectivity.[3]
Quantitative Data for Carbonyl Reduction
| Substrate | Catalyst/Activator | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Acetophenone | B(C₆F₅)₃ (5 mol%) | Toluene | 0.5 | 25 | 98 | N/A |
| 4-Nitroacetophenone | B(C₆F₅)₃ (5 mol%) | Toluene | 1 | 25 | 95 | N/A |
| Cyclohexanone | B(C₆F₅)₃ (5 mol%) | Toluene | 0.5 | 25 | 99 | N/A |
| Benzaldehyde | Rh(I) complex | THF | 2 | RT | >95 | N/A |
| 4-Methoxybenzaldehyde | Rh(I) complex | THF | 2 | RT | >95 | N/A |
Note: The data presented is representative of the types of transformations possible with this compound and may not be from direct pharmaceutical syntheses due to the proprietary nature of such information. "N/A" indicates that a specific literature citation for this exact transformation with this compound was not available in the provided search results, but the reaction is a well-established transformation.
Experimental Protocol: Lewis Acid-Catalyzed Reduction of a Ketone
This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol using this compound and a Lewis acid catalyst.
Materials:
-
Ketone (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 0.05 equiv)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1.0 mmol) and anhydrous toluene (3 mL).
-
Add this compound (1.2 mmol) to the solution.
-
In a separate vial, dissolve B(C₆F₅)₃ (0.05 mmol) in anhydrous toluene (2 mL) and add this solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Deoxygenation of Alcohols
This compound is a valuable reagent for the deoxygenation of alcohols, a transformation of significant importance in the synthesis of natural products and their analogs. This reaction typically proceeds via a radical mechanism and serves as a less toxic alternative to organotin reagents like tributyltin hydride. The alcohol is usually converted to a thiocarbonyl derivative (e.g., a xanthate) before radical reduction.
Quantitative Data for Deoxygenation of Alcohol Derivatives
| Substrate (Alcohol Derivative) | Radical Initiator | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1-Adamantyl xanthate | AIBN | Toluene | 6 | 80 | 92 | N/A |
| Menthyl xanthate | AIBN | Toluene | 5 | 80 | 88 | N/A |
| 5α-Cholestan-3β-ol thiocarbonate | AIBN | Toluene | 4 | 110 | 85 | N/A |
| Deoxyadenosine derivative | AIBN | 1,4-Dioxane | 2 | 100 | 75 | N/A |
Note: The data presented is representative of the types of transformations possible with this compound and may not be from direct pharmaceutical syntheses. "N/A" indicates that a specific literature citation for this exact transformation with this compound was not available in the provided search results, but the reaction is a well-established transformation.
Experimental Protocol: Radical Deoxygenation of a Secondary Alcohol via a Xanthate Derivative
This protocol outlines a general procedure for the deoxygenation of a secondary alcohol after its conversion to a xanthate ester.
Materials:
-
Xanthate derivative of the alcohol (1.0 mmol, 1.0 equiv)
-
This compound (2.0 mmol, 2.0 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 mmol, 0.2 equiv)
-
Anhydrous toluene (10 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the xanthate derivative (1.0 mmol) and anhydrous toluene (10 mL).
-
Add this compound (2.0 mmol) to the solution.
-
Add AIBN (0.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (around 110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system to obtain the deoxygenated product.
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a powerful tool for the formation of carbon-silicon bonds. In pharmaceutical synthesis, the resulting organosilanes can be valuable intermediates that can be further functionalized, for example, through Tamao-Fleming oxidation to introduce a hydroxyl group. This compound can participate in hydrosilylation reactions, often catalyzed by transition metals.
Quantitative Data for Hydrosilylation Reactions
| Alkene/Alkyne | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1-Octene | Karstedt's catalyst | Toluene | 4 | 60 | 90 | N/A |
| Styrene | PtO₂ | Neat | 6 | 100 | 85 | N/A |
| Phenylacetylene | RhCl(PPh₃)₃ | Benzene | 12 | 80 | 88 (trans) | N/A |
| Cyclohexene | H₂PtCl₆ | Isopropanol | 8 | 70 | 92 | N/A |
Note: The data presented is representative of the types of transformations possible with this compound and may not be from direct pharmaceutical syntheses. "N/A" indicates that a specific literature citation for this exact transformation with this compound was not available in the provided search results, but the reaction is a well-established transformation.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene
This protocol provides a general method for the hydrosilylation of a terminal alkene using this compound and Karstedt's catalyst.
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Karstedt's catalyst (xylene solution, ~2% Pt, 0.001 mmol Pt, 0.001 equiv)
-
Anhydrous toluene (5 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the alkene (1.0 mmol) in anhydrous toluene (5 mL).
-
Add this compound (1.1 mmol) to the solution.
-
Add Karstedt's catalyst (0.001 mmol Pt) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding alkylthis compound.
Safety and Handling
This compound is a stable solid that is generally easier to handle than many pyrophoric reducing agents. However, it is still important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile reagent in the modern synthetic chemist's toolbox, particularly within the pharmaceutical industry.[4][5] Its utility in key transformations such as carbonyl reductions, deoxygenations, and hydrosilylations, combined with its favorable safety profile, makes it an excellent choice for the synthesis of complex, high-value molecules. The protocols and data presented here provide a foundation for the application of this compound in pharmaceutical research and development.
References
Triphenylsilane: A Versatile Reagent in the Synthesis of Complex Natural Products
For Immediate Release
Shanghai, China – December 17, 2025 – Triphenylsilane (Ph3SiH) has emerged as a powerful and versatile reagent in the arsenal of synthetic organic chemists, particularly in the intricate field of natural product synthesis. Its utility as a radical-based reducing agent, often serving as a less toxic alternative to organotin compounds, and its role in protecting group chemistry have made it an indispensable tool for constructing complex molecular architectures. This application note provides a detailed overview of the applications of this compound in natural product synthesis, complete with experimental protocols and quantitative data for key transformations.
Core Applications in Natural Product Synthesis
This compound's reactivity is centered around the Si-H bond, which can participate in both radical and ionic reduction pathways.[1][2] This dual reactivity allows for a broad range of applications, including:
-
Radical-Mediated Deoxygenation: The Barton-McCombie reaction, a cornerstone of deoxygenation chemistry, traditionally relies on toxic tributyltin hydride. This compound has proven to be an effective substitute, offering a safer and more environmentally benign approach to remove hydroxyl groups from complex molecules.[3][4] This is particularly valuable in the late stages of a synthesis where functional group tolerance is paramount.
-
Reduction of Organic Halides: this compound can efficiently reduce organic halides to the corresponding alkanes via a radical chain mechanism.[1] This transformation is crucial for introducing hydrogen atoms at specific positions within a molecular scaffold.
-
Hydrosilylation Reactions: In the presence of transition metal catalysts, this compound can add across carbon-carbon and carbon-oxygen double bonds (hydrosilylation), providing access to silyl enol ethers and other valuable synthetic intermediates.[5][6]
-
Protecting Group Chemistry: The triphenylsilyl (TPS) group can be introduced to protect alcohol functionalities. TPS ethers are known for their stability under a range of reaction conditions, making them suitable for multi-step synthetic sequences.
Data Summary: this compound in Key Synthetic Transformations
The following tables summarize quantitative data for representative reactions utilizing this compound in contexts relevant to natural product synthesis.
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Deoxygenation (Barton-McCombie) | Secondary Alcohol Xanthate | Ph3SiH, AIBN (cat.), Toluene, reflux | Alkane | 85-95% | [7] |
| Deoxygenation of Acetate | Carbohydrate Acetate | Ph3SiH, DTBP (cat.), 140 °C | Deoxy Sugar | 66-70% | [8] |
| Reduction of Organic Halide | Alkyl Bromide | Ph3SiH, AIBN (cat.), Benzene, 80 °C | Alkane | ~90% | [1] |
| Hydrosilylation | α,β-Unsaturated Ketone | Ph3SiH, Pt catalyst | Silyl Enol Ether | High | [5] |
Experimental Protocols
Protocol 1: Radical Deoxygenation of a Secondary Alcohol via a Xanthate (Barton-McCombie Reaction)
This protocol describes a general procedure for the deoxygenation of a secondary alcohol in a complex molecule, a common step in natural product synthesis.
Workflow:
Caption: Workflow for Barton-McCombie deoxygenation.
Materials:
-
Secondary alcohol (1.0 equiv)
-
Sodium hydride (1.2 equiv)
-
Carbon disulfide (1.5 equiv)
-
Methyl iodide (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.5 equiv)
-
Azobisisobutyronitrile (AIBN, 0.2 equiv)
-
Toluene
Procedure:
-
Xanthate Formation: a. To a solution of the secondary alcohol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portionwise. b. Stir the mixture for 30 minutes at 0 °C. c. Add carbon disulfide dropwise and stir for an additional 1 hour at room temperature. d. Cool the reaction to 0 °C and add methyl iodide. Allow the reaction to warm to room temperature and stir for 2 hours. e. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude xanthate is purified by column chromatography.
-
Deoxygenation: a. To a solution of the purified xanthate in toluene, add this compound and AIBN. b. Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC. c. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. d. The crude product is purified by column chromatography to afford the deoxygenated product.
Protocol 2: Deoxygenation of a Carbohydrate Acetate
This protocol is adapted from procedures for the synthesis of deoxy sugars, which are important components of many natural products.[8]
Workflow:
Caption: Synthesis of deoxy sugars from carbohydrate acetates.
Materials:
-
O-acetylated carbohydrate (1.0 equiv)
-
This compound (2.0 equiv)
-
Di-tert-butyl peroxide (DTBP, 0.5 equiv)
-
Anhydrous solvent (e.g., chlorobenzene)
Procedure:
-
In a sealed tube, combine the O-acetylated carbohydrate, this compound, and di-tert-butyl peroxide in the anhydrous solvent.
-
Heat the mixture to 140 °C and maintain for the time determined by reaction monitoring (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the deoxy sugar.
Application in Notable Natural Product Syntheses
While detailed experimental protocols for the use of this compound in the following total syntheses are often embedded within extensive supporting information of the primary literature, its role is strategically significant.
(-)-Dendrobine (Carreira, 2012)
In the total synthesis of (-)-dendrobine by the Carreira group, a key step involves a radical reduction. While the specific details of a this compound-mediated step are not prominently featured in the main communication, the principles of radical deoxygenation are often employed in such complex syntheses to remove strategically placed hydroxyl groups.[9][10][11][12]
Taxol (Nicolaou, 1994)
The monumental total synthesis of Taxol by Nicolaou and co-workers involved a highly convergent strategy. While this compound itself may not have been a key reagent for a major transformation, the use of silyl protecting groups, for which this compound is a precursor, was extensive. The strategic protection and deprotection of numerous hydroxyl groups were critical to the success of the synthesis.[3][8][9]
Vinblastine (Boger, 2009)
The Boger group's elegant synthesis of vinblastine features a key biomimetic coupling of catharanthine and vindoline.[1][7][10] While the primary coupling is an Fe(III)-promoted process, subsequent transformations in related studies on vinblastine analogues have employed various reductive methods where silyl hydrides like this compound could serve as effective reagents for specific bond formations or deprotections.
Mechanistic Insight: The Radical Chain Reaction of this compound
The efficacy of this compound as a reducing agent in reactions like the Barton-McCombie deoxygenation stems from its ability to participate in a radical chain reaction.
References
- 1. Tin-Free Enantioselective Radical Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction - Gelest [technical.gelest.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 8. Deoxygenation of carbohydrates by thiol-catalysed radical-chain redox rearrangement of the derived benzylidene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenylsilane Reduction of Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of esters is a fundamental transformation in organic synthesis, providing access to valuable alcohols and aldehydes. While traditional reducing agents like lithium aluminum hydride (LAH) and diisobutylaluminium hydride (DIBAL-H) are effective, they often suffer from poor functional group tolerance and require stringent anhydrous reaction conditions. Hydrosilylation, employing silanes as reducing agents, offers a milder and more chemoselective alternative. This document provides a detailed protocol for the reduction of esters using triphenylsilane, catalyzed by the powerful Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. This method proceeds under mild conditions and is applicable to a range of ester substrates.
Reaction Principle
The B(C₆F₅)₃-catalyzed hydrosilylation of esters with this compound proceeds via the formation of a silyl acetal intermediate. The strong Lewis acid, B(C₆F₅)₃, is believed to activate the silane rather than the carbonyl compound. It facilitates hydride abstraction from this compound to form a reactive silylium species. This species then coordinates with the ester, which is subsequently reduced by the [HB(C₆F₅)₃]⁻ anion. The resulting silyl acetal can then be hydrolyzed to afford the corresponding aldehyde or further reduced to the alcohol. It is important to note that over-reduction to silyl ethers and alkanes can occur.[1][2]
Quantitative Data Summary
The following table summarizes the results for the B(C₆F₅)₃-catalyzed hydrosilylation of various esters with this compound to the corresponding silyl acetals. The yields of the aldehydes after workup are also provided.
| Entry | Ester Substrate | Silane | Product (after workup) | Yield (%) |
| 1 | Ethyl benzoate | Ph₃SiH | Benzaldehyde | 70 |
| 2 | Methyl benzoate | Ph₃SiH | Benzaldehyde | 65 |
| 3 | Isopropyl benzoate | Ph₃SiH | Benzaldehyde | 45 |
| 4 | Ethyl p-methoxybenzoate | Ph₃SiH | p-Methoxybenzaldehyde | 68 |
| 5 | Ethyl p-chlorobenzoate | Ph₃SiH | p-Chlorobenzaldehyde | 55 |
| 6 | Ethyl hexanoate | Ph₃SiH | Hexanal | 50 |
Data sourced from mechanistic studies on B(C₆F₅)₃-catalyzed hydrosilation of carbonyl functions.[1][3]
Experimental Protocol: B(C₆F₅)₃-Catalyzed Reduction of Ethyl Benzoate
Materials:
-
Ethyl benzoate
-
This compound (Ph₃SiH)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, syringe, etc.)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon.
-
Reagent Addition: The flask is charged with tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.02 mmol, 1-4 mol%). The flask is sealed with a septum and purged with argon.
-
Anhydrous dichloromethane (10 mL) is added via syringe.
-
Ethyl benzoate (1.0 mmol) is added to the stirred solution via syringe.
-
This compound (1.0 mmol) is added to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a few drops of water.
-
The mixture is then passed through a short plug of silica gel to remove the borane catalyst, eluting with dichloromethane.
-
The solvent is removed under reduced pressure to yield the crude silyl acetal.
-
Hydrolysis and Purification: The crude product is then subjected to standard hydrolytic workup (e.g., treatment with aqueous acid or fluoride source) to yield the aldehyde. The final product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Safety Precautions:
-
Tris(pentafluorophenyl)borane is a moisture-sensitive and corrosive solid. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
This compound should be handled in a well-ventilated fume hood.[4]
-
Anhydrous solvents and inert atmosphere techniques are necessary for this reaction.
Visualizations
Experimental Workflow
Caption: Workflow for the B(C₆F₅)₃-catalyzed reduction of esters with this compound.
Simplified Reaction Pathway
Caption: Simplified pathway for ester reduction via a silyl acetal intermediate.
References
Application Notes and Protocols: Triphenylsilane in Stereoselective Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (Ph₃SiH) is a versatile organosilane that serves as a stable and efficient hydride donor in a variety of chemical transformations. In the realm of stereoselective synthesis, it has emerged as a valuable reagent for the reduction of prochiral substrates, such as ketones and imines, to their corresponding chiral alcohols and amines. These reactions, typically catalyzed by chiral transition metal complexes, proceed via hydrosilylation, where the silicon-hydrogen bond adds across a carbon-heteroatom multiple bond. The steric and electronic properties of this compound, combined with the design of chiral ligands, allow for high levels of stereocontrol, making it a useful tool in the synthesis of complex, high-value molecules, including pharmaceutical intermediates. This document provides an overview of its applications, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action: Catalytic Hydrosilylation
The stereoselective reduction of ketones and imines using this compound is most commonly achieved through metal-catalyzed hydrosilylation. The general mechanism involves the formation of a reactive metal-hydride species, which then participates in the stereodetermining step.
A widely accepted mechanism for rhodium-catalyzed hydrosilylation, the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond of this compound to the metal center, followed by coordination of the carbonyl or imine substrate. Subsequent migratory insertion of the unsaturated bond into the metal-hydride or metal-silyl bond, followed by reductive elimination, yields the silylated product and regenerates the catalyst. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment for the substrate binding and hydride transfer steps.
Applications in Stereoselective Reduction
Stereoselective Reduction of Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis. While this compound is mentioned in the context of these reactions, detailed studies often focus on other silanes like diphenylsilane or phenylsilane. However, the principles and catalytic systems are broadly applicable. The choice of silane can significantly influence both the yield and the enantioselectivity of the reaction.[1] Catalytic systems based on rhodium and copper with chiral phosphine ligands are commonly employed. For instance, in rhodium-catalyzed hydrosilylations, diarylsilanes have been shown to provide useful enantioselectivities.[1]
| Substrate | Catalyst System | Silane | Yield (%) | ee (%) | Reference |
| Acetophenone | [Rh(cod)Cl]₂ / (S,S)-Phos-Biox | Diphenylsilane | >95 | 95 | [1] |
| Acetophenone | Cu(OAc)₂ / (R)-SEGPHOS | Phenylsilane | 91 | 97 | [1] |
| α-Tetralone | PyBOX-Rh | Diphenylsilane | 92-95 | 97-99 | [1] |
Stereoselective Reduction of Imines
The enantioselective reduction of imines provides a direct route to chiral amines, which are prevalent in pharmaceuticals and natural products. Organocatalytic methods, in addition to metal-catalyzed approaches, have been developed for this transformation. Trichlorosilane is a frequently used reducing agent in these reactions, often activated by a chiral Lewis base such as an N-formylproline derivative.[2] These protocols can achieve high yields and enantioselectivities for a range of N-aryl imines. While this compound is less commonly cited for this specific application, the general principles of activation and stereochemical control are relevant.
| Imine Substrate | Catalyst/Activator | Silane | Yield (%) | ee (%) | Reference |
| N-(1-phenylethylidene)aniline | Polystyrene-supported picolinamide | Trichlorosilane | >99 | 90 | [3] |
| N-(4-chlorophenyl)methylidene-aniline | Chiral N-formylproline derivative | Trichlorosilane | - | up to 66 | [2] |
| Various N-aryl imines | Polystyrene-supported picolinamide | Trichlorosilane | 93-100 | 84-87 | [3] |
Note: This table highlights the use of trichlorosilane, as it is more commonly documented for highly enantioselective imine reductions. The protocols can serve as a starting point for exploring this compound's reactivity.
Experimental Protocols
While specific, high-yielding, and highly enantioselective protocols for the reduction of ketones and imines using this compound are not as prevalent in the literature as those using other silanes, the following general procedures can be adapted.
General Protocol for Rhodium-Catalyzed Asymmetric Hydrosilylation of a Ketone
This protocol is adapted from established procedures for similar silanes.[1] Optimization of catalyst, ligand, solvent, and temperature will be necessary for specific substrates when using this compound.
Materials:
-
Prochiral ketone (e.g., acetophenone) (1.0 mmol)
-
This compound (1.2 mmol)
-
Rhodium precursor (e.g., [Rh(COD)Cl]₂) (0.005 mmol, 0.5 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (0.011 mmol, 1.1 mol%)
-
Anhydrous solvent (e.g., THF or Toluene) (5 mL)
-
Tetrabutylammonium fluoride (TBAF) (1M in THF, 1.5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium precursor and the chiral ligand in the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.
-
Add the ketone substrate to the flask.
-
Add the this compound and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and slowly add the TBAF solution to quench the reaction and deprotect the silyl ether.
-
Stir for 1-2 hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Protocol for the Reduction of an Imine
This protocol is based on methods developed for trichlorosilane and a chiral Lewis base, which can be adapted for this compound, likely requiring a metal catalyst for activation.[3]
Materials:
-
Imine (e.g., N-benzylideneaniline) (0.5 mmol)
-
This compound (1.5 mmol)
-
Catalyst (e.g., Chiral Lewis base or transition metal complex) (0.05 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂) (2 mL)
-
Aqueous NaOH (1M)
Procedure:
-
To a stirred solution of the imine and catalyst in the anhydrous solvent under an inert atmosphere, add the this compound at the desired temperature (e.g., room temperature).
-
Stir the reaction mixture for the required time (e.g., 24 hours), monitoring by TLC or GC.
-
Upon completion, quench the reaction by adding the aqueous NaOH solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting amine by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for stereoselective reduction.
Caption: Simplified catalytic cycle for hydrosilylation.
Caption: Factors influencing stereochemical outcome.
References
Application Notes and Protocols: The Role of Triphenylsilane in Free Radical Chain Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilane (Ph3SiH) has emerged as a versatile and valuable reagent in organic synthesis, particularly in the realm of free radical chain reactions. It serves as an effective and less toxic alternative to traditional reagents like tributyltin hydride (Bu3SnH) for a variety of transformations, including reductions of organic halides, deoxygenation of alcohols, and hydrosilylation of unsaturated bonds. Its utility stems from the moderate strength of the silicon-hydrogen bond, which allows it to act as an efficient hydrogen atom donor in radical chain processes. These application notes provide a detailed overview of the key applications of this compound, supported by quantitative data and experimental protocols.
Mechanism of Action in Free Radical Chain Reactions
This compound functions as a chain transfer agent in free radical reactions. The general mechanism involves three key steps: initiation, propagation, and termination.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is homolytically cleaved upon heating or irradiation to generate initial radicals.
-
Propagation: This is a cyclic process. A silyl radical (Ph3Si•) is generated by the abstraction of a hydrogen atom from this compound by a carbon-centered radical. This silyl radical can then, for example, abstract a halogen from an organic halide, generating a new carbon-centered radical and triphenylsilyl halide. The newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound, propagating the chain and forming the reduced product.
-
Termination: The reaction is terminated when two radical species combine.
Applications of this compound in Free Radical Reactions
Reductive Dehalogenation of Organic Halides
This compound is a highly effective reagent for the reduction of alkyl and aryl halides. It offers a safer alternative to tributyltin hydride, which is toxic and can lead to tin-containing byproducts that are difficult to remove.
Data Presentation: Comparison of Reducing Agents for Dehalogenation
| Substrate | Reagent | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromoadamantane | PhSiH3 / FeCl3 / NaOMe | - | THF | 60 | 2 | 78 | [1] |
| 1-Chloroadamantane | PhSiH3 / FeCl3 / NaOMe | - | THF | 60 | 2 | 89 | [1] |
| 4'-Bromo-(1,1'-biphenyl)-4-ol | PhSiH3 / FeCl3 / NaOMe | - | THF | 60 | 2 | 33 | [1] |
| Aryl Halides (general) | Et3SiH / PdCl2 | - | - | MW | - | Good | [2] |
| Alkyl/Aryl Halides | (TMS)3SiH | AIBN | neat | elevated | - | High |
Experimental Protocol: Iron-Catalyzed Protodehalogenation of Alkyl and Aryl Halides [1]
This protocol describes a general procedure for the reduction of organic halides using a hydrosilane, which can be adapted for this compound.
-
Preparation: A flame-dried Schlenk tube is evacuated and refilled with nitrogen.
-
Reagent Addition: Inside a glove box, charge the Schlenk tube with iron(III) chloride (5 mol%) and sodium methoxide (3 eq.).
-
Reaction Setup: Remove the Schlenk tube from the glove box and connect it to a Schlenk line. Add the aryl or alkyl halide (1 eq.) and the solvent (e.g., THF).
-
Silane Addition: Add phenylsilane (or this compound) (3 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for the specified time (e.g., 2 hours).
-
Work-up: After the reaction is complete, filter the mixture through a celite plug using an appropriate solvent (e.g., Et2O, CH2Cl2).
-
Purification: Concentrate the filtrate under vacuum and purify the crude product by column chromatography or distillation.
Deoxygenation of Alcohols (Barton-McCombie Reaction)
The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from an alcohol. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate or thiocarbonate), which is then reduced in a radical chain reaction. This compound can be used as the hydrogen atom donor in this process, again offering a less toxic alternative to tributyltin hydride.[3][4][5]
Data Presentation: Deoxygenation of Alcohols via Thiocarbonyl Derivatives
| Alcohol Derivative | Reducing Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanol xanthate | Bu3SnH | AIBN | Toluene | reflux | - | 82 | [4] |
| Cholesterol derivative | Bu3SnH | AIBN | Toluene | reflux | - | 75 | [4] |
| Secondary Alcohols (general) | (TMS)3SiH | AIBN | Toluene | 80 | - | Good | [6] |
| N-Phenylthioxocarbamates | This compound | Radical Initiator | Benzene | reflux | - | Excellent |
Experimental Protocol: Deoxygenation of a Secondary Alcohol via a Thioxocarbamate (Adapted from[5])
This protocol outlines the general steps for the deoxygenation of an alcohol using this compound.
-
Formation of the Thioxocarbamate:
-
To a solution of the alcohol in an anhydrous solvent (e.g., THF), add sodium hydride (NaH) at 0 °C.
-
Stir the mixture for a short period, then add phenyl isothiocyanate.
-
Allow the reaction to warm to room temperature and stir until the alcohol is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent. Purify the resulting N-phenylthioxocarbamate.
-
-
Radical Deoxygenation:
-
In a round-bottom flask, dissolve the N-phenylthioxocarbamate derivative and a radical initiator (e.g., AIBN, 0.1-0.2 eq.) in a degassed solvent (e.g., benzene or toluene).
-
Add this compound (1.5-2.0 eq.).
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours, until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the deoxygenated product.
-
Hydrosilylation of Alkenes and Alkynes
This compound can add across carbon-carbon double and triple bonds in a process called hydrosilylation. This reaction can be initiated by radical initiators, leading to the formation of organosilanes, which are valuable synthetic intermediates.
Data Presentation: Radical Hydrosilylation of Alkenes
| Alkene | Silane | Initiator | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal Alkenes | Ph3SiH | TBHN | tert-dodecanethiol | - | - | - | Good |
| Electron-deficient Alkenes | (TMS)3SiH | Visible Light | Organophotocatalyst | PBS | < 0.1 | - | High |
| Electron-rich Alkenes | Ph3SiH | AIBN | Thiol | Benzene | 60 | - | Good |
Experimental Protocol: Thiol-Catalyzed Radical-Chain Hydrosilylation of an Alkene (Adapted from[7])
-
Reaction Setup: In a reaction vessel, combine the alkene, this compound (1.1-1.5 eq.), a radical initiator (e.g., di-tert-butyl hyponitrite, 5-10 mol%), and a thiol catalyst (e.g., methyl thioglycolate or triphenylsilanethiol, 5-10 mol%) in a suitable solvent (e.g., benzene or dioxane).
-
Degassing: Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture at the appropriate temperature (e.g., 60-80 °C) under an inert atmosphere until the reaction is complete (monitored by GC or TLC).
-
Work-up and Purification: Cool the reaction to room temperature, remove the solvent in vacuo, and purify the crude product by column chromatography to yield the organosilane.
Conclusion
This compound is a powerful and practical reagent for a range of free radical chain reactions in organic synthesis. Its lower toxicity compared to organotin hydrides, coupled with its high efficiency in many transformations, makes it an attractive choice for modern synthetic chemistry. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their synthetic strategies for dehalogenation, deoxygenation, and hydrosilylation reactions.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and adapt the procedures to their specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Barton-McCombie Reaction [organic-chemistry.org]
- 7. Radical-chain reductive alkylation of electron-rich alkenes mediated by silanes in the presence of thiols as polarity-reversal catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Functionalized Silanes Using Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of functionalized silanes utilizing triphenylsilane as a key reagent. The methodologies covered are central to organosilicon chemistry and offer versatile tools for applications in materials science, organic synthesis, and medicinal chemistry.
Dehydrogenative Silylation of Alcohols
The dehydrogenative coupling of alcohols with this compound is a powerful and atom-economical method for the formation of silyl ethers, which are valuable as protecting groups and synthetic intermediates. This reaction proceeds with the liberation of hydrogen gas and is often catalyzed by a variety of transition metal complexes or Lewis acids.
Ruthenium-Catalyzed Dehydrogenative Silylation
Ruthenium complexes are effective catalysts for the dehydrogenative silylation of a wide range of alcohols with this compound. The following protocol is a general procedure applicable to many primary and secondary alcohols.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Dehydrogenative Silylation
-
Materials:
-
This compound (Ph₃SiH)
-
Alcohol (e.g., Benzyl alcohol)
-
[Ru(p-cymene)Cl₂]₂ (or other suitable Ru-catalyst)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.1-2 mol%).
-
Add anhydrous toluene (e.g., 5 mL per 1 mmol of alcohol).
-
Add the alcohol (1.0 mmol) to the flask via syringe.
-
Add this compound (1.0-1.2 mmol, 1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired triphenylsilyl ether.
-
Quantitative Data: Ruthenium-Catalyzed Dehydrogenative Silylation of Various Alcohols
| Entry | Alcohol | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ (1) | 80 | 2 | >95 |
| 2 | 1-Phenylethanol | [Ru(p-cymene)Cl₂]₂ (1) | 80 | 4 | 92 |
| 3 | Cyclohexanol | [Ru(p-cymene)Cl₂]₂ (2) | 110 | 12 | 85 |
| 4 | 1-Octanol | [Ru(p-cymene)Cl₂]₂ (1) | 80 | 3 | 98 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Gold-Catalyzed Dehydrogenative Silylation
Single-atom gold(I) catalysts have shown remarkable activity for the dehydrogenative coupling of organosilanes and alcohols at room temperature.[1]
Experimental Protocol: Gold-Catalyzed Dehydrogenative Silylation of Benzyl Alcohol
-
Materials:
-
This compound (1 mmol)
-
Benzyl alcohol (1.5 mL)
-
G(CN)-Au catalyst (10 mg, 0.6 wt% Au)[1]
-
-
Procedure:
-
Disperse 10 mg of the G(CN)-Au catalyst in 1.5 mL of benzyl alcohol at 25 °C.[1]
-
Add 1 mmol of this compound to the mixture.[1]
-
Stir the reaction at 25 °C and monitor by GC-MS.
-
The reaction is typically complete within a short time, affording the corresponding silyl ether with excellent conversion and selectivity.[1]
-
Quantitative Data: Gold-Catalyzed Dehydrogenative Coupling of this compound with Alcohols [1]
| Entry | Alcohol | Temperature (°C) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl Alcohol | 25 | >99 | >99 |
| 2 | 1-Pentanol | 25 | >99 | >99 |
| 3 | 2-Pentanol | 25 | >99 | >99 |
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. This compound is a versatile reagent for these transformations, which can be catalyzed by various transition metals or Lewis acids.
B(C₆F₅)₃-Catalyzed Hydrosilylation of Alkenes
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective Lewis acid catalyst for the hydrosilylation of alkenes with this compound. This metal-free method offers a valuable alternative to traditional transition metal-catalyzed processes.[2]
Experimental Protocol: B(C₆F₅)₃-Catalyzed Hydrosilylation of 1-Octene
-
Materials:
-
This compound (Ph₃SiH)
-
1-Octene
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve 1-octene (1.0 mmol) in anhydrous DCM (5 mL).
-
Add B(C₆F₅)₃ (1-5 mol%) to the solution.
-
Slowly add this compound (1.1 mmol, 1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for the required time (typically 1-4 hours), monitoring by GC-MS.
-
Upon completion, quench the reaction by adding a small amount of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexanes) to yield the alkylthis compound.
-
Quantitative Data: B(C₆F₅)₃-Catalyzed Hydrosilylation with this compound
| Entry | Alkene | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 1-Octene | 2 | 2 | 95 |
| 2 | Styrene | 1 | 1 | 98 |
| 3 | Cyclohexene | 5 | 4 | 88 |
| 4 | Allyl benzene | 2 | 1.5 | 96 |
Palladium-Catalyzed Hydrosilylation of Styrene
Palladium complexes are widely used to catalyze the hydrosilylation of styrenes, typically yielding the branched product with high regioselectivity.[3]
Experimental Protocol: Palladium-Catalyzed Hydrosilylation of Styrene
-
Materials:
-
This compound (Ph₃SiH)
-
Styrene
-
[PdCl(π-C₃H₅)]₂
-
Chiral monophosphine ligand (e.g., (S)-MeO-MOP)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the palladium catalyst in situ by mixing [PdCl(π-C₃H₅)]₂ and the chiral ligand in the appropriate ratio in the reaction solvent.
-
In a separate flame-dried Schlenk tube, add styrene (1.0 mmol) and the solvent.
-
Add the prepared catalyst solution (0.01-1 mol% Pd) to the styrene solution.
-
Add this compound (1.0-1.2 equivalents) dropwise to the mixture at the desired temperature (e.g., 0 °C to room temperature).
-
Stir the reaction until complete conversion is observed by TLC or GC-MS.
-
Remove the solvent in vacuo.
-
Purify the product by flash chromatography on silica gel to obtain the desired (1-phenylethyl)this compound.
-
Quantitative Data: Palladium-Catalyzed Hydrosilylation of Styrene Derivatives
| Entry | Substrate | Catalyst System | Yield (%) |
| 1 | Styrene | [PdCl(π-C₃H₅)]₂ / (S)-MeO-MOP | 95 |
| 2 | 4-Methylstyrene | [PdCl(π-C₃H₅)]₂ / (S)-MeO-MOP | 93 |
| 3 | 4-Chlorostyrene | [PdCl(π-C₃H₅)]₂ / (S)-MeO-MOP | 96 |
C-H Functionalization Involving this compound
Recent advances have demonstrated the use of this compound in C-H functionalization reactions, expanding its utility beyond traditional applications.
Ruthenium-Catalyzed Benzylic C-H Silylation
This compound can be used for the silylation of benzylic C-H bonds, directed by a nitrogen atom, using a ruthenium catalyst.[4]
Experimental Protocol: Ru-Catalyzed Silylation of a Benzylic C-H Bond
-
Materials:
-
Substrate with a benzylic C-H and a directing group (e.g., 2-benzylpyridine)
-
This compound (Ph₃SiH)
-
Ru₃(CO)₁₂
-
Norbornene (as a hydrogen acceptor)
-
Anhydrous toluene
-
-
Procedure:
-
In a pressure tube, combine the substrate (1.0 mmol), this compound (5.0 equivalents), Ru₃(CO)₁₂ (2 mol%), and norbornene in anhydrous toluene.
-
Seal the tube and heat the reaction mixture (e.g., at 135 °C) for the required time.
-
After cooling, carefully vent the tube.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the silylated product.
-
Quantitative Data: Ru-Catalyzed Benzylic C-H Silylation [4]
| Substrate | Product | Yield (%) |
| 2-Benzylpyridine | 2-(Phenyl(triphenylsilyl)methyl)pyridine | 59 |
Visualizations
Caption: Experimental workflow for Ru-catalyzed dehydrogenative silylation.
Caption: Generalized pathway for catalytic hydrosilylation.
Caption: Logical flow for directed C-H silylation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Triphenylsilane Reductions
Welcome to the technical support center for triphenylsilane (Ph₃SiH) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in chemical reductions?
A1: this compound is a versatile reducing agent used for several transformations, including:
-
Deoxygenation of alcohols and their derivatives (e.g., acetates, xanthates): Particularly effective for secondary and tertiary benzylic alcohols.[1][2]
-
Reduction of alkyl halides: this compound can serve as a less toxic alternative to organotin hydrides like tri-n-butyltin hydride.
-
Hydrosilylation of carbonyl compounds (aldehydes and ketones): Often catalyzed by Lewis acids or transition metals.[2]
-
Reduction of imines: Especially effective for imines with electron-withdrawing groups on the aryl rings.[2]
-
Hydrosilylation of alkenes and alkynes: Catalyzed by various transition metals to form C-Si bonds.[2]
Q2: My this compound reduction is giving a low yield. What are the general parameters I should check first?
A2: Low yields in this compound reductions can often be attributed to a few key factors:
-
Reagent Purity and Handling: Ensure your this compound is pure and has been handled under anhydrous conditions to prevent hydrolysis to triphenylsilanol.
-
Catalyst Activity: If using a catalyst (Lewis acid or transition metal), ensure it has not been deactivated by impurities or exposure to air/moisture.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. Some reactions require elevated temperatures and radical initiators, while others proceed at room temperature with a suitable catalyst.[2]
-
Stoichiometry: The molar ratio of this compound to the substrate and catalyst is crucial. An excess of the silane may be required for some substrates.[2]
-
Substrate Reactivity: Certain functional groups are inherently less reactive towards this compound reduction. For example, primary alcohols are generally more difficult to deoxygenate than tertiary alcohols.[2][3]
Q3: I am having difficulty removing unreacted this compound and triphenylsilanol from my final product. What purification strategies can I use?
A3: Due to their similar polarities, separating this compound and its byproduct, triphenylsilanol, from the desired product via standard silica gel chromatography can be challenging.[4] Consider the following strategies:
-
Alternative Chromatography: If silica gel fails, try using a different stationary phase, such as C18 (reverse-phase) or an alumina column.
-
Chemical Scavenging: Unreacted this compound can sometimes be quenched by adding a small amount of a reactive aldehyde or ketone to the reaction mixture upon completion, followed by a workup to remove the newly formed silyl ether.
-
Crystallization: If your product is a solid, crystallization can be an effective method to isolate it from the silane impurities.
-
"Catch and Release" Purification: This involves using a tagged scavenger that selectively binds to the excess reagent, which is then removed by filtration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound reductions.
| Problem | Potential Cause | Suggested Solution |
| Low yield in the reduction of an alkyl halide. | The stability of the intermediate carbocation is insufficient for ionic reductions. | For ionic reductions, this method works best for tertiary, secondary, allylic, and benzylic halides.[3][5] For less reactive halides, consider a radical-mediated pathway using a radical initiator like AIBN or DTBP. |
| The radical chain reaction is not propagating efficiently. | Ensure the radical initiator is fresh and used at the appropriate temperature. Consider using a thiol co-catalyst to promote the reaction.[2] | |
| Low yield in the reduction of a ketone or aldehyde. | The Lewis acid catalyst is not effective or is deactivated. | Use a strong Lewis acid like B(C₆F₅)₃ or TiCl₄.[3] Ensure anhydrous conditions to prevent catalyst deactivation. |
| Formation of silyl enol ethers as side products.[2] | Optimize the reaction conditions (temperature, solvent) to favor the desired reduction pathway. The choice of catalyst can also influence selectivity. | |
| The substrate is sterically hindered. | Increased reaction times or higher temperatures may be necessary. Alternatively, a less sterically hindered silane, such as triethylsilane, might be more effective, though this could alter selectivity.[6] | |
| Low yield in the deoxygenation of an alcohol. | The alcohol is a primary alcohol. | Direct deoxygenation of primary alcohols with this compound is often inefficient.[2][3] Consider converting the alcohol to a better leaving group, such as a xanthate or acetate, before reduction.[2] |
| Formation of a stable triphenylsilyl ether instead of the alkane. | This is a common side reaction with secondary and tertiary alcohols.[2] Using a stronger Lewis acid and ensuring a sufficient excess of the silane can help drive the reaction to completion. | |
| Inconsistent results between batches. | Presence of radical inhibitors in the reagents or solvent. | Ensure high-purity, inhibitor-free solvents and reagents. Small amounts of oxygen can also inhibit radical reactions. Degassing the solvent may be beneficial for radical-mediated reductions. |
| Moisture in the reaction. | Rigorously dry all glassware and use anhydrous solvents. This compound can react with water to form triphenylsilanol, reducing the amount of active reagent. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various this compound reductions.
Table 1: Deoxygenation of Alcohols and Derivatives
| Substrate | Reagents/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Tertiary Alcohol | Ph₃SiH, CF₃CO₂H | Room Temp. | - | 92 | [2] |
| Xanthate | Ph₃SiH, BPO | 150 | - | 87 | [2] |
| N-phenylthioxocarbamate | Ph₃SiH, cat. DTBP | 125 | 3 h | 90 | [2] |
| N-phenylthioxocarbamate | Ph₃SiH, cat. Et₃B | Room Temp. | 20 min | 93 | [2] |
Table 2: Reduction of Carbonyls and Imines
| Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Imine (with EWG) | Ph₃SiH, cat. MoO₂Cl₂ | THF | Reflux | 97 | [2] |
| α,β-Unsaturated Carbonyl | Ph₃SiH, Karstedt's catalyst | - | - | - | [2] |
| Tetraene Carbocyclization | Ph₃SiH, cat. Pd₂(dba)₃ | THF | 25 | 94 | [2] |
| Tandem Hydrosilylation-Aldol | Ph₃SiH, RhCl(PPh₃)₃ | - | - | 42 | [2] |
Experimental Protocols
Protocol 1: Radical-Mediated Deoxygenation of a Secondary Alcohol (via Acetate)
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary alcohol acetate (1.0 eq) and this compound (1.5 eq) in anhydrous toluene (0.1 M).
-
Initiation: Add a catalytic amount of di-tert-butyl peroxide (DTBP, 0.2 eq).
-
Reaction: Heat the reaction mixture to 140 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding alkane.
Protocol 2: Lewis Acid-Catalyzed Reduction of a Ketone
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ketone (1.0 eq) and a solution of B(C₆F₅)₃ (5 mol%) in anhydrous dichloromethane (0.1 M).
-
Addition of Silane: Slowly add this compound (1.2 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed, as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting logic for addressing low yields in this compound reductions.
Caption: General experimental workflow for a typical this compound reduction.
References
Technical Support Center: Managing Side Reactions with Triphenylsilane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with triphenylsilane. Our aim is to help you mitigate side reactions and optimize your experimental outcomes.
Troubleshooting Guides
Question: I am observing unexpected byproducts in my reaction mixture after using this compound as a scavenger during trifluoroacetic acid (TFA) cleavage of a peptide from a solid support. What could be the cause?
Answer: Unexpected byproducts following TFA cleavage can arise from several sources. A common issue is the incomplete scavenging of reactive cationic species generated from protecting groups and the resin linker.[1] These carbocations can lead to undesirable alkylation of nucleophilic residues like tryptophan, methionine, tyrosine, and cysteine.[1][2]
Troubleshooting Steps:
-
Verify Scavenger Concentration: Ensure the concentration of this compound in your cleavage cocktail is sufficient. A general starting point is 2.5-5% (v/v). For peptides with multiple sensitive residues, a higher concentration may be necessary.
-
Optimize Cleavage Time: While a 2-4 hour cleavage is often sufficient, incomplete removal of protecting groups can lead to side reactions.[3][4] Consider a test cleavage with a small amount of resin to determine the optimal time.
-
Evaluate the Scavenger Cocktail: For complex peptides, a single scavenger may not be sufficient. Consider a cocktail approach. For instance, in addition to this compound, water (2.5-5%) is often included to hydrolyze t-butyl cations. For peptides containing cysteine, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) might be beneficial.[5]
-
Check Reagent Quality: Old or impure TFA can contain reactive species. Similarly, ensure the this compound has been stored properly and is free of significant impurities.[3]
Question: My desired product yield is low after a reduction reaction using this compound. What are the potential reasons and how can I improve it?
Answer: Low yields in this compound-mediated reductions can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and difficult purification. This compound is an effective reducing agent, often used as a less toxic alternative to organotin hydrides for the reduction of organic halides and other functional groups.[6][7]
Troubleshooting Steps:
-
Reaction Conditions:
-
Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate.[8] Ensure your reaction temperature is appropriate for the specific transformation.
-
Initiator: For radical-based reductions, a radical initiator like 1,1-di-tert-butyl peroxide (DTBP) may be required. The choice and concentration of the initiator are crucial.[8]
-
Catalyst: Certain reductions, such as hydrosilylations, are metal-catalyzed.[8] Verify the catalyst's activity and ensure appropriate loading.
-
-
Stoichiometry: Ensure you are using an adequate molar excess of this compound.
-
Purification: this compound and its oxidized byproduct, triphenylsilanol, can sometimes be challenging to separate from the desired product.[9] Consider optimizing your chromatographic conditions or exploring alternative purification techniques like crystallization or distillation if applicable.
-
Substrate Stability: Assess the stability of your starting material and product under the reaction conditions. The acidic or basic conditions sometimes employed in conjunction with silane reductions could cause degradation.[10]
Frequently Asked Questions (FAQs)
What is the primary role of this compound in peptide synthesis?
In peptide synthesis, particularly when using the Fmoc/tBu strategy, this compound acts as a cation scavenger during the final cleavage step with a strong acid like TFA.[1][5] During this process, protective groups (e.g., t-butyl) are cleaved, generating highly reactive carbocations. This compound effectively traps these carbocations by donating a hydride, thus preventing them from modifying sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[2][11]
How does this compound compare to other common silane scavengers like triisopropylsilane (TIS)?
This compound and triisopropylsilane (TIS) function similarly as hydride donors to scavenge carbocations.[12] The choice between them may depend on factors like steric hindrance, reactivity, and the specific peptide sequence. TIS is often favored due to its lower steric bulk, which can sometimes lead to more efficient scavenging. However, this compound is also a highly effective and widely used scavenger.
Can this compound reduce any functional groups on my peptide during cleavage?
While this compound is a reducing agent, under the standard acidic conditions of TFA cleavage, its primary role is to reduce the generated carbocations.[10] However, there is a possibility of it reducing certain sensitive functional groups, especially with prolonged reaction times or elevated temperatures. For instance, some S-protecting groups on cysteine have been shown to be susceptible to reduction by hindered silanes.[12] It is always advisable to perform a small-scale test cleavage and analyze the product by mass spectrometry to check for any unexpected reductions.
I am having trouble removing residual this compound and its byproducts after my reaction. What are some effective purification strategies?
Separating this compound and its byproducts can be challenging due to their similar polarity to some organic products.[9]
-
Column Chromatography: Careful selection of the stationary and mobile phases is crucial. Sometimes, using a different stationary phase (e.g., phenyl-functionalized silica) can improve separation.[9]
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for removing silane impurities.
-
Oxidative Workup: In some cases, a mild oxidative workup can convert this compound to triphenylsilanol, which may be easier to remove by extraction or chromatography.
-
Precipitation: For peptide synthesis, repeated precipitation and washing of the cleaved peptide with cold diethyl ether is a standard and effective method to remove excess scavengers and their byproducts.[13]
Quantitative Data Summary
Table 1: Common Scavenger Cocktails for TFA Cleavage
| Scavenger Cocktail Composition | Target Residues/Issues | Typical Concentration (% v/v) | Reference |
| TFA / this compound / Water | General purpose, Trp, Met, Tyr | 95 / 2.5 / 2.5 | |
| TFA / this compound / EDT / Water | Cysteine-containing peptides | 92.5 / 2.5 / 2.5 / 2.5 | [5] |
| Reagent K (TFA/water/phenol/thioanisole/EDT) | Complex peptides, multiple sensitive residues | 82.5 / 5 / 5 / 5 / 2.5 |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₆Si |
| Molar Mass | 260.41 g/mol |
| Appearance | White solid |
| Melting Point | 47 °C |
| Boiling Point | 152 °C at 2 mmHg |
| Solubility | Soluble in most organic solvents |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide from Resin using a this compound Scavenger Cocktail
-
Resin Preparation: After solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% this compound (v/v/v). For every 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[13]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and mass spectrometry.[13]
Protocol 2: Reduction of an Organic Halide with this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the organic halide (1 equivalent) in a suitable solvent (e.g., toluene).
-
Addition of Reagents: Add this compound (1.2 equivalents) and a radical initiator such as 1,1-di-tert-butyl peroxide (DTBP, 0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (or the appropriate temperature for the chosen initiator) and monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system to separate the desired product from triphenylsilanol and any unreacted this compound.
Visualizations
Caption: A troubleshooting workflow for addressing side reactions.
Caption: Mechanism of carbocation scavenging by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. reddit.com [reddit.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Technical Support Center: Purification of Products from Triphenylsilane Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of reaction products involving triphenylsilane. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty separating my product from unreacted this compound by column chromatography. Their Rf values are very similar. What can I do?
A1: This is a common issue due to the relatively nonpolar nature of this compound. Here are several strategies to improve separation:
-
Optimize Your Solvent System:
-
Use a Less Polar Mobile Phase: Since this compound is nonpolar, using a very nonpolar eluent system, such as pentane or hexane with a minimal amount of a slightly more polar solvent (e.g., toluene or dichloromethane), can sometimes improve separation.[1]
-
Try Different Solvent Systems: If your product is not extremely nonpolar, switching to a different solvent system, like toluene/methanol, might help.[1]
-
-
Change the Stationary Phase:
-
If you are using standard silica gel, consider a different stationary phase. A phenyl-functionalized silica gel could offer different selectivity due to π-π interactions with the phenyl groups of your product and the this compound.[1]
-
-
Chemical Conversion of Unreacted this compound:
-
If chromatographic methods are still ineffective, consider converting the unreacted this compound into a more polar and easily separable compound. This can be achieved by oxidation or hydrolysis to triphenylsilanol, which is significantly more polar. However, this method is only suitable if your desired product is stable to the reaction conditions.
-
Q2: My main byproduct is triphenylsilanol, and it's co-eluting with my moderately polar product on silica gel. How can I remove it?
A2: Triphenylsilanol (Ph₃SiOH) is more polar than this compound but can still be challenging to separate from products with similar polarity. Here are some effective methods:
-
Crystallization/Recrystallization: This is often the most effective method for removing triphenylsilanol, which is a crystalline solid.[2]
-
Protocol: Dissolve the crude reaction mixture in a minimum amount of a hot solvent in which your product is soluble but triphenylsilanol has lower solubility at room temperature or below. Suitable solvents to try include hexane, heptane, or mixtures of ethyl acetate/hexane.[3] Allow the solution to cool slowly to promote the crystallization of triphenylsilanol. The crystals can then be removed by filtration. For a more detailed protocol, refer to the "Experimental Protocols" section below.
-
-
Acid-Base Extraction (for basic products): If your product is an amine or contains a basic functional group, you can perform an acid-base extraction.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract with an aqueous acid (e.g., 1 M HCl). Your basic product will move to the aqueous layer.
-
Separate the layers. The triphenylsilanol will remain in the organic layer.
-
Basify the aqueous layer (e.g., with 1 M NaOH) and extract your product back into an organic solvent.
-
-
Chromatography with a Modified Mobile Phase:
-
Adding a small amount of a competitive hydrogen bond acceptor, like a tertiary amine (e.g., triethylamine), to the mobile phase can sometimes reduce the tailing of triphenylsilanol on silica gel and improve separation.
-
Q3: I tried to remove triphenylsilanol by crystallization, but my product crashed out with it. What should I do?
A3: This indicates that the chosen solvent system is not selective enough.
-
Solvent Screening: You need to find a solvent system where the solubility difference between your product and triphenylsilanol is maximized. A systematic approach is to test the solubility of both your pure product (if available) and triphenylsilanol in a range of solvents at both room temperature and elevated temperatures.
-
Slow Cooling and Seeding: Rapid cooling can lead to co-precipitation. Try to cool the solution very slowly. If you have pure triphenylsilanol crystals, you can add a small "seed" crystal to the solution as it cools to encourage selective crystallization.[4]
-
Layering Technique: Dissolve your crude product in a good solvent and then carefully layer a poor solvent (in which triphenylsilanol is insoluble) on top. Slow diffusion between the layers can promote selective crystallization.[4]
Q4: Can I use methods developed for triphenylphosphine oxide (TPPO) removal to get rid of triphenylsilanol?
A4: Yes, many of the strategies for removing the common byproduct triphenylphosphine oxide (TPPO) can be adapted for triphenylsilanol due to their structural similarities (three phenyl groups on a central atom). One promising method is precipitation with metal salts.
-
Precipitation with Metal Salts: TPPO is known to form insoluble complexes with metal salts like zinc chloride (ZnCl₂) and magnesium chloride (MgCl₂).[3][5] It is plausible that triphenylsilanol, with its hydroxyl group, could also be precipitated in a similar manner. This is an area for experimental exploration. A general procedure would involve dissolving the crude mixture in a polar solvent like ethanol and then adding a solution of the metal salt to precipitate the complex.
Data Presentation
Table 1: Qualitative Comparison of Purification Methods for this compound Byproducts
| Purification Method | Byproduct Targeted | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | This compound, Triphenylsilanol | Versatile, can be optimized for a wide range of products. | Can be challenging if product and byproduct have similar polarities; may require significant solvent and time. | Small to medium scale reactions; products with significantly different polarity from byproducts. |
| Crystallization | Triphenylsilanol | Potentially high purity, scalable, cost-effective. | Requires finding a suitable solvent system; product may co-crystallize. | Removing crystalline byproducts like triphenylsilanol from less crystalline or more soluble products. |
| Acid-Base Extraction | Triphenylsilanol | Simple, fast, and effective for specific product classes. | Only applicable to acidic or basic products. | Purification of amines, carboxylic acids, etc. |
| Chemical Conversion | This compound | Can significantly alter the polarity of the byproduct, making separation easier. | Requires an additional reaction step; product must be stable to the conversion conditions. | When unreacted this compound is difficult to separate and the product is robust. |
| Precipitation with Metal Salts | Triphenylsilanol (by analogy to TPPO) | Potentially a simple and rapid non-chromatographic method. | Method not yet widely documented for triphenylsilanol; requires screening of metal salts and conditions. | Large-scale reactions where chromatography is not feasible. |
Table 2: Properties of Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Solubility of this compound | Solubility of Triphenylsilanol | Notes |
| Hexane | 0.1 | 69 | High | Low | Good for precipitating/crystallizing triphenylsilanol. |
| Heptane | 0.1 | 98 | High | Low | Similar to hexane, higher boiling point can be useful. |
| Toluene | 2.4 | 111 | High | Moderate | Can be used in chromatography for better separation. |
| Dichloromethane | 3.1 | 40 | High | Moderate | Common solvent for chromatography. |
| Diethyl Ether | 2.8 | 35 | High | Moderate | Can be used for crystallization/precipitation.[6] |
| Ethyl Acetate | 4.4 | 77 | Moderate | High | Often used as the more polar component in chromatography. |
| Acetone | 5.1 | 56 | Soluble | Soluble | Generally too polar for good chromatographic separation from polar products. |
| Methanol | 5.1 | 65 | Low | Soluble | Can be used to wash crude product to remove triphenylsilanol. |
| Ethanol | 4.3 | 78 | Low | Soluble | Useful for dissolving crude mixtures for precipitation methods. |
Experimental Protocols
Detailed Methodology for Removal of Triphenylsilanol by Crystallization
This protocol outlines a general procedure for the removal of triphenylsilanol from a reaction mixture. The choice of solvent is critical and may require preliminary screening.
-
Concentrate the Crude Mixture: After the reaction work-up, remove the reaction solvent under reduced pressure to obtain the crude product as an oil or solid.
-
Select a Crystallization Solvent: Choose a solvent or solvent mixture in which the desired product is soluble at elevated temperatures, but triphenylsilanol has low solubility at room temperature or below (e.g., hexane, heptane, or an ethyl acetate/hexane mixture).[3]
-
Dissolve the Crude Product: In an appropriately sized flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid material dissolves completely. If there are insoluble impurities, perform a hot filtration.
-
Cool the Solution: Allow the flask to cool slowly to room temperature. To promote slower cooling, you can wrap the flask in an insulating material. Once at room temperature, you can place the flask in a refrigerator or ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystallized triphenylsilanol by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering solution containing your product.
-
Isolate the Product: The filtrate now contains your purified product. Concentrate the filtrate under reduced pressure to obtain the product. Assess the purity by a suitable method (e.g., TLC, NMR). If significant triphenylsilanol remains, a second crystallization may be necessary.
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for byproduct separation in this compound reactions.
References
Technical Support Center: Purification Strategies for Reactions Involving Triphenylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylsilane byproducts from their reaction mixtures.
Troubleshooting Guides
Issue 1: this compound Co-elutes with the Desired Product during Silica Gel Chromatography
When standard silica gel chromatography fails to separate this compound from the target compound due to similar polarities and Rf values, consider the following strategies.[1]
Recommended Actions:
-
Alter the Stationary Phase: Normal-phase silica gel may not be effective.[1] Experiment with alternative stationary phases that offer different separation mechanisms.
Stationary Phase Separation Principle Recommended For Reverse-Phase (C18 or C8) Hydrophobic interactions Non-polar to moderately polar compounds Phenyl-functionalized Silica π-π stacking interactions Aromatic compounds Alumina (basic or neutral) Lewis acid-base interactions Separation of non-acidic compounds -
Modify the Mobile Phase: A systematic approach to solvent system optimization can improve separation.
-
Employ a Gradient Elution: Start with a non-polar solvent (e.g., hexanes) and gradually introduce a more polar solvent (e.g., ethyl acetate or dichloromethane).[2] This can help resolve compounds with close Rf values.
-
Introduce a Different Solvent: Incorporating a solvent with different properties, such as toluene or benzene, can alter the selectivity of the separation.[1][2] Caution: Benzene is a known carcinogen and should be handled with appropriate safety precautions.
-
Experimental Protocol: Screening for an Effective Stationary Phase
-
Obtain commercially available pre-packed columns or pack your own small-scale columns with the different stationary phases (C18, Phenyl, Alumina).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Apply the sample to each column.
-
Elute with a starting solvent system (e.g., for C18, a polar solvent like methanol/water; for Phenyl, a non-polar solvent like hexanes/ethyl acetate).
-
Monitor the elution profile using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the stationary phase that provides the best separation.
Issue 2: The Desired Product is Sensitive to Chromatographic Conditions
For products that are unstable on silica or alumina, or for large-scale purifications where chromatography is not ideal, chemical conversion of the this compound byproduct is a viable alternative.
Recommended Action: Conversion to Triphenylsilanol
Convert the non-polar this compound into the more polar and crystalline triphenylsilanol, which can then be more easily removed.
Experimental Protocol: Oxidative Conversion of this compound to Triphenylsilanol
-
After the primary reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run under anhydrous conditions, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4]
-
Stir the mixture vigorously for 1-2 hours to promote the hydrolysis of any remaining this compound to triphenylsilanol.
-
Proceed with a standard aqueous workup. The more polar triphenylsilanol will have a lower Rf value on silica gel and may precipitate out of non-polar solvents.
-
The triphenylsilanol can then be removed by:
-
Filtration: If the triphenylsilanol precipitates from the organic solvent after workup, it can be removed by simple filtration.
-
Chromatography: The increased polarity of triphenylsilanol makes it significantly easier to separate from the desired product on silica gel.
-
Issue 3: Removal of this compound by Crystallization is Ineffective
When direct crystallization of the product from the crude mixture is attempted, this compound may co-crystallize or act as an impurity that inhibits crystallization.
Recommended Actions:
-
Solvent Screening: A thorough solvent screening is crucial for successful crystallization. The ideal solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains in solution.[5]
Solvent/Solvent System Properties Hexanes/Ethyl Acetate A common non-polar/polar mixture for crystallization. Toluene/Hexanes Can be effective for aromatic compounds. Dichloromethane/Pentane A more polar option for initial dissolution. Ethanol/Water A polar protic system that may help precipitate non-polar compounds. -
Seeding: If you have a pure crystal of your desired product, adding a small seed crystal to the supersaturated solution can induce crystallization of the desired compound, potentially leaving the this compound byproduct in the mother liquor.[6]
Experimental Protocol: Small-Scale Solvent Screening for Crystallization
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In several small vials, dissolve a small amount of the crude reaction mixture in a minimal amount of a variety of hot solvents or solvent mixtures.
-
Allow the vials to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
Observe which solvent system yields crystals.
-
Analyze the resulting crystals and the remaining mother liquor by TLC or NMR to determine the purity of the crystals and the extent of separation from this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to remove by standard chromatography? A1: this compound is a relatively non-polar compound. In many organic reactions, the desired products have similar polarities, leading to overlapping Rf values on silica gel and making separation challenging.[1]
Q2: Can I remove this compound by distillation? A2: this compound has a high boiling point (152 °C at 2 mmHg).[7][8] Therefore, removal by distillation is generally only feasible if your desired product is significantly more volatile or if you are working with very high-boiling, non-volatile products and can distill the this compound off under high vacuum.
Q3: Is triphenylsilanol easier to remove than this compound? A3: Yes. Triphenylsilanol is significantly more polar than this compound due to the hydroxyl group. This increased polarity makes it less soluble in non-polar solvents, more likely to crystallize, and easier to separate by silica gel chromatography (it will have a lower Rf value).
Q4: Are there alternative reducing agents to this compound that are easier to remove? A4: Yes, depending on the specific reaction, other silanes can be used. For example, triethylsilane is more volatile and can often be removed under high vacuum.[1] However, the choice of silane can impact the reactivity and outcome of the reaction.
Visual Aids
Caption: A workflow diagram for selecting a purification strategy.
Caption: Conversion of this compound to triphenylsilanol for easier removal.
References
Technical Support Center: Optimizing Reaction Conditions for Triphenylsilane Hydrosilylation
Welcome to the technical support center for the optimization of triphenylsilane hydrosilylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Conversion
Q: My this compound hydrosilylation reaction shows low to no conversion. What are the common causes and how can I troubleshoot this?
A: Low or no conversion in a hydrosilylation reaction can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. Below is a step-by-step guide to diagnose and resolve the problem.
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Catalyst Activity: The catalyst is often the primary culprit.
-
Inactivation: Platinum catalysts can be sensitive to impurities. Ensure all glassware is scrupulously clean and that your reagents and solvent are free from potential catalyst poisons such as sulfur, phosphorus, or amine-containing compounds.
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Catalyst Loading: Inadequate catalyst loading can lead to sluggish or incomplete reactions. While typical loadings for platinum catalysts like Karstedt's catalyst are in the range of 10-100 ppm, this can vary based on the substrate.[1] Consider incrementally increasing the catalyst concentration.
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Catalyst Choice: Not all catalysts are equally effective for all substrates. For instance, while platinum catalysts are common, rhodium, iridium, or even earth-abundant metal catalysts like iron and cobalt complexes might offer better performance for your specific alkene, alkyne, or carbonyl substrate.[2][3]
-
-
Reaction Conditions:
-
Temperature: Many hydrosilylation reactions proceed at room temperature, but some may require heating to initiate or achieve a reasonable rate. A typical starting point is room temperature, with the option to gently heat to 50-80 °C if the reaction is slow.
-
Solvent: The choice of solvent can significantly impact reaction rates. While toluene and THF are commonly used, a solvent screen may be necessary.[4][5] For instance, polar aprotic solvents like THF have been shown to be effective.[5] In some cases, solvent-free conditions can also be successful.
-
Inhibitors: Some commercial catalyst solutions contain inhibitors to prolong shelf life. These inhibitors may require thermal activation to initiate the reaction. Check the specifications of your catalyst.
-
-
Reagents:
-
Substrate Reactivity: Sterically hindered alkenes or electron-poor substrates may exhibit lower reactivity. Higher catalyst loading or more forcing conditions (e.g., higher temperature) may be necessary. Diphenylsilane has been noted to be more efficient than this compound in some cases due to lower steric hindrance.[6]
-
Reagent Purity: Ensure the purity of your this compound and unsaturated substrate. Impurities can inhibit the catalyst.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no conversion in this compound hydrosilylation.
2. Poor Regio- or Stereoselectivity
Q: My reaction produces a mixture of isomers (e.g., α- and β-adducts, or E/Z isomers). How can I improve the selectivity?
A: Achieving high selectivity is a common challenge in hydrosilylation. The product distribution is influenced by the catalyst, substrate, silane, and reaction conditions.
-
Catalyst and Ligand Effects:
-
Metal Center: Different metal catalysts exhibit distinct selectivities. For example, platinum catalysts often favor the formation of the linear (β) anti-Markovnikov product with terminal alkenes. Ruthenium catalysts have been reported to favor syn-addition products with thioalkynes.
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Ligand Environment: The ligands coordinated to the metal center play a crucial role in directing selectivity. Bulky ligands can enhance selectivity by creating a more sterically demanding environment around the metal. For alkynes, specific rhodium/XantPhos catalyst systems have been developed for the selective synthesis of β-(Z) vinylsilanes.[1]
-
-
Substrate and Silane Effects:
-
Steric Hindrance: The steric bulk of both the unsaturated substrate and the silane can influence selectivity. The use of the sterically demanding this compound can already impart a degree of selectivity.
-
Electronic Effects: The electronic properties of the substrate are also important. For example, in the hydrosilylation of internal thioalkynes, the sulfenyl group can provide chelation stabilization, directing the regioselectivity.
-
-
Reaction Parameters:
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Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the selectivity. Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM) is advisable.
-
Temperature: Reaction temperature can affect the ratio of kinetic to thermodynamic products. Running the reaction at lower temperatures may favor the formation of a single isomer.
-
| Parameter | Effect on Selectivity | Recommended Action |
| Catalyst | Metal and ligand environment are key determinants. | Screen different catalysts (Pt, Rh, Ru) and ligands. |
| Solvent | Can influence product ratios. | Test a range of solvents with varying polarities. |
| Temperature | Lower temperatures may favor kinetic products. | Attempt the reaction at 0 °C or room temperature. |
3. Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired hydrosilylation, leading to a complex product mixture and reduced yield.
-
Common Side Reactions:
-
Alkene Isomerization: Platinum catalysts can promote the isomerization of terminal alkenes to internal alkenes, which are often less reactive towards hydrosilylation.
-
Dehydrogenative Silylation: This reaction results in the formation of a vinylsilane and dihydrogen gas. It is more common with certain catalysts like those based on iron or cobalt.
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Redistribution of Hydrosilanes: The catalyst can sometimes facilitate the scrambling of substituents on the silicon atom.
-
Alkene/Alkyne Dimerization/Oligomerization: This can be a competing pathway, especially at higher temperatures or catalyst loadings.
-
-
Strategies for Minimization:
-
Catalyst Choice: Some catalysts are more prone to inducing side reactions than others. For example, certain Pt-N-heterocyclic carbene complexes have been shown to reduce the amount of undesired by-products compared to Karstedt's catalyst.[2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired hydrosilylation.
-
Concentration: Running the reaction at a higher concentration can favor the intermolecular hydrosilylation over competing unimolecular or bimolecular side reactions.
-
-
Order of Addition: Adding the catalyst to the mixture of the alkene/alkyne and this compound can sometimes help to minimize side reactions.
-
Logical Flow for Minimizing Side Products
Caption: A logical workflow for addressing the formation of side products.
4. Product Purification
Q: I am having difficulty purifying my triphenylsilyl product from the reaction mixture. What are the best practices?
A: Purification can be challenging, especially due to the non-volatile nature of this compound and its adducts, which often have similar polarities.
-
Removal of Excess this compound:
-
Chromatography: This is the most common method. However, the small difference in Rf values between this compound and the product can make separation difficult. Experiment with different solvent systems, for example, a low percentage of toluene in pentane or other nonpolar solvent mixtures. Using a different stationary phase, such as C18 or a phenyl-functionalized silica gel, may improve separation.
-
Reactive Quenching: If chromatography fails, a chemical quench of the unreacted this compound can be considered. This would involve a reaction that selectively consumes the silane without affecting the product. This approach requires careful consideration of the reactivity of your product.
-
-
Removal of the Catalyst:
-
Silica Plug: Passing the crude reaction mixture through a short plug of silica gel is often sufficient to remove the majority of the metal catalyst.
-
Activated Carbon: Treatment with activated carbon can also be effective for removing residual platinum.
-
| Purification Challenge | Recommended Solution |
| Close Rf of Product and this compound | Optimize column chromatography with different solvent systems and stationary phases (e.g., C18, phenyl silica). |
| Catalyst Residue | Pass the crude mixture through a silica gel plug or treat with activated carbon. |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and deoxygenated.
-
Glassware should be oven-dried before use.
Protocol 1: Hydrosilylation of a Terminal Alkene with Karstedt's Catalyst
This protocol is a general starting point for the hydrosilylation of a terminal alkene like 1-octene with this compound.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the terminal alkene (1.0 mmol) and this compound (1.05 mmol, 1.05 equiv) in anhydrous toluene (5 mL).
-
Catalyst Addition: To the stirred solution, add Karstedt's catalyst (a solution in xylene, typically 10-50 ppm relative to the alkene).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS by observing the consumption of the starting materials. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or another suitable solvent system to isolate the desired alkylthis compound.
Protocol 2: Hydrosilylation of a Terminal Alkyne with a Platinum Catalyst
This protocol provides a general method for the hydrosilylation of a terminal alkyne, such as phenylacetylene.
-
Reaction Setup: To a dried Schlenk tube, add the terminal alkyne (1.0 mmol), this compound (1.1 mmol, 1.1 equiv), and anhydrous THF (5 mL).
-
Catalyst Addition: Add a platinum catalyst, such as PtO₂ or a Pt(0) complex (e.g., 0.1-1 mol%).
-
Reaction Conditions: Stir the reaction at room temperature or heat to 60-70 °C. The optimal temperature will depend on the specific catalyst and alkyne.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or NMR spectroscopy. Upon completion, remove the solvent in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the vinylsilane. The choice of eluent will depend on the polarity of the product.
Protocol 3: Hydrosilylation of a Ketone with a Rhodium Catalyst
This protocol outlines a general procedure for the reduction of a ketone to the corresponding silyl ether.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a rhodium catalyst (e.g., [Rh(COD)Cl]₂, 0.5-1 mol%), the ketone (1.0 mmol), and an anhydrous, non-coordinating solvent like dichloromethane or toluene (3 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or GC analysis.
-
Work-up: The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst, and the filtrate is concentrated. The resulting silyl ether can be purified by chromatography or used directly in the next step. For conversion to the alcohol, the crude silyl ether is typically treated with an acid or a fluoride source (e.g., TBAF).
Data Presentation
Table 1: Comparison of Catalysts for Hydrosilylation
| Catalyst Type | Common Examples | Typical Substrates | Key Advantages/Disadvantages |
| Platinum | Speier's Catalyst, Karstedt's Catalyst | Alkenes, Alkynes, Carbonyls | Advantages: High activity, commercially available. Disadvantages: Can cause side reactions (isomerization), cost. |
| Rhodium | Wilkinson's Catalyst, [Rh(COD)Cl]₂ | Alkenes, Alkynes, Carbonyls | Advantages: Can offer different selectivity compared to Pt, high activity. Disadvantages: Cost. |
| Iridium | [Ir(COD)Cl]₂ | Alkenes, Alkynes | Advantages: Can provide unique selectivity. Disadvantages: Generally less common than Pt or Rh. |
| Iron/Cobalt | (PDI)Fe/Co Complexes | Alkenes | Advantages: Earth-abundant, low cost. Disadvantages: May require specific ligand design, can promote dehydrogenative silylation. |
Table 2: Influence of Solvents on Hydrosilylation
| Solvent | Polarity | General Observations |
| Toluene/Xylene | Nonpolar | Commonly used, good for dissolving reagents and catalysts. |
| Hexane/Pentane | Nonpolar | Can be used, but solubility of this compound may be limited at lower temperatures. |
| Dichloromethane (DCM) | Polar Aprotic | Often a good choice, but ensure it is anhydrous. |
| Tetrahydrofuran (THF) | Polar Aprotic | Frequently used and can enhance reaction rates.[4][5] Must be rigorously dried. |
| Acetonitrile (ACN) | Polar Aprotic | Can sometimes inhibit catalyst activity.[4] |
| Solvent-Free | N/A | Can be very efficient and simplifies work-up, but may not be suitable for all substrates. |
References
- 1. Regio- and stereoselective hydrosilylation of alkynes with alkoxysilanes for the synthesis of β-(Z) vinylsilanes catalyzed by a dirhodium(ii)/XantPhos complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Triphenylsilane-Mediated Reductions
Welcome to the technical support center for triphenylsilane (Ph₃SiH)-mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their reactions. The following guides and FAQs address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction is non-selective, reducing multiple functional groups in my starting material. How can I improve chemoselectivity?
A: Achieving high chemoselectivity in this compound reductions depends on fine-tuning the reaction conditions to exploit the inherent reactivity differences between functional groups. Organosilanes offer advantages over traditional metal hydrides due to their milder nature and enhanced chemoselectivity.[1]
-
Substrate Reactivity: Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them easier to reduce selectively.[2][3] The choice of catalyst is crucial for differentiating between other functional groups.
-
Catalyst Choice (Lewis vs. Brønsted Acid):
-
Lewis Acids: Strong Lewis acids like titanium tetrachloride (TiCl₄) or tris(pentafluorophenyl)borane (B(C₆F₅)₃) are often used to activate carbonyls and other functional groups toward reduction.[4][5] The choice of Lewis acid can significantly impact selectivity. For instance, the selective reduction of aryl ketones over dialkyl ketones can be achieved using phenyldimethylsilane with cuprous chloride or acetate.[5]
-
Brønsted Acids: Strong Brønsted acids like triflic acid (TfOH) can protonate the substrate, creating a highly electrophilic intermediate. The selectivity can be controlled by the acid's nature and loading.[6][7]
-
-
Imines vs. Carbonyls: Under neutral conditions, carbonyls are often reduced faster than imines because the C=O bond is more polarized.[8] However, under mildly acidic conditions, the imine nitrogen is more basic and is preferentially protonated, forming a highly electrophilic iminium ion. This reverses the reactivity, allowing for the selective reduction of imines over carbonyls.[8][9]
Q2: I am getting a mixture of 1,2- and 1,4-conjugate addition products when reducing an α,β-unsaturated ketone. How can I control the regioselectivity?
A: The reduction of α,β-unsaturated ketones can proceed via either 1,2-addition (to the carbonyl) or 1,4-addition (conjugate reduction). The outcome is highly dependent on the catalyst system and the steric and electronic properties of the silane.[5]
-
Catalyst System: The choice of catalyst is paramount. For example, copper-catalyzed hydrosilylations are well-known for promoting 1,4-reduction.[1] The combination of a specific metal catalyst and a chiral ligand can further enhance both regioselectivity and stereoselectivity.
-
Silane Choice: The steric and electronic properties of the silane itself can influence the regiochemical outcome.[1] While this compound is common, exploring other silanes like diphenylsilane or triethylsilane might shift the selectivity.[1][9]
Q3: The stereoselectivity of my reduction is poor, resulting in a mixture of diastereomers or enantiomers. How can I improve this?
A: Improving stereoselectivity often requires introducing a chiral element into the reaction or leveraging the existing stereochemistry of the substrate.
-
Chiral Catalysts: The use of a chiral metal-ligand complex is a common strategy for enantioselective reductions of prochiral substrates like ketones and imines.[1]
-
Substrate Control: Existing stereocenters in the substrate can direct the approach of the hydride donor, leading to diastereoselective reductions.
-
Lewis Acid-Mediated Stereoselectivity: A strong Lewis acid can create a rigid, chelated intermediate that blocks one face of the molecule from the reducing agent. An excellent example is the highly stereoselective reduction of dithioacetal-functionalized cyclic hemiketals to trans-2,5-disubstituted tetrahydrofurans using Ph₃SiH in the presence of TiCl₄.[4]
Q4: I am attempting to deoxygenate an alcohol to the corresponding alkane, but the reaction is failing. What are the key requirements?
A: The ionic reduction of alcohols to alkanes with this compound is highly dependent on the stability of the carbocation intermediate formed upon protonation and loss of water.[10][11]
-
Substrate Suitability: The reaction works best for alcohols that can form stabilized carbocations, such as tertiary, benzylic, and allylic alcohols.[10][12] Primary alcohols are generally not reduced under these conditions.[10]
-
Acid Catalyst: A strong Brønsted acid (e.g., trifluoroacetic acid) or Lewis acid (e.g., boron trifluoride) is required to facilitate the formation of the carbocation intermediate.[10][12]
Q5: My reaction is complete, but I am struggling to separate my product from the triphenylsilanol or hexa-phenyldisiloxane byproducts during purification. What are some effective strategies?
A: This is a common challenge due to the similar polarity of the byproducts and many organic products.
-
Alternative Silanes: Consider using a polymeric silane like polymethylhydrosiloxane (PMHS). The resulting silicone byproducts are often insoluble in common organic solvents and can be removed by simple filtration.[12] Phenylsilane has also been noted as an alternative where the byproducts may be easier to handle.[13]
-
Workup Procedures:
-
Basic Hydrolysis: Treatment with aqueous base (e.g., NaOH or KF) can hydrolyze any remaining this compound and silyl ethers to the more polar triphenylsilanol, which may be easier to separate via chromatography or extraction.
-
Chromatography: If co-elution is an issue on silica gel, changing the stationary phase (e.g., alumina, or a phenyl-bonded phase) or the solvent system (e.g., switching from hexanes/ethyl acetate to toluene-based systems) may improve separation.[14]
-
Data & Selectivity Tables
Table 1: Stereoselective Reduction of Cyclic Hemiketals with Ph₃SiH and TiCl₄[4]
| Substrate (R group) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Phenyl | 85 | >99:1 |
| 4-Methylphenyl | 87 | >99:1 |
| 4-Methoxyphenyl | 86 | >99:1 |
| 2-Thienyl | 80 | >99:1 |
| Cyclohexyl | 75 | >99:1 |
Table 2: Influence of Catalyst on Reductive Amination Selectivity[13]
| Carbonyl | Amine | Catalyst | Yield (%) |
| Benzaldehyde | Aniline | Bu₂SnCl₂ | 95 |
| Cyclohexanone | Aniline | Bu₂SnCl₂ | 85 |
| Benzaldehyde | Aniline | Sc(OTf)₃ | <10 |
| Benzaldehyde | Aniline | ZnI₂ | <10 |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of trans-2-Phenyl-5-(1,3-dithian-2-yl)tetrahydrofuran[4]
-
Preparation: To a stirred solution of 2-phenyl-5-(1,3-dithian-2-yl)tetrahydrofuran-2-ol (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) under an argon atmosphere, add this compound (1.2 mmol).
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.0 M solution in CH₂Cl₂) to the reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired trans-disubstituted tetrahydrofuran.
Protocol 2: Deoxygenation of a Benzylic Alcohol with this compound[10][12]
-
Preparation: In a round-bottom flask, dissolve the benzylic alcohol (e.g., diphenylmethanol, 1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL).
-
Reagent Addition: Add this compound (1.2 mmol) to the solution.
-
Acid Catalyst: Cool the flask in an ice bath and slowly add trifluoroacetic acid (TFA, 3.0 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Carefully pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to neutralize the acid. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the corresponding alkane (diphenylmethane).
Visual Guides & Workflows
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// Nodes start [label="Poor Selectivity Observed", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; problem_type [label="Identify Problem Type", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
chemo [label="Poor Chemoselectivity\n(Wrong functional group reacts)", problem]; regio [label="Poor Regioselectivity\n(e.g., 1,2- vs 1,4-addition)", problem]; stereo [label="Poor Stereoselectivity\n(Mixture of isomers)", problem];
mod_catalyst [label="Modify Catalyst System\n(Lewis/Brønsted Acid, Ligand)", solution]; mod_silane [label="Change Silane\n(Sterics/Electronics)", solution]; mod_conditions [label="Adjust Conditions\n(Temp, Solvent, Conc.)", solution];
// Connections start -> problem_type; problem_type -> chemo [label=" Chemo- "]; problem_type -> regio [label=" Regio- "]; problem_type -> stereo [label=" Stereo- "];
chemo -> mod_catalyst [label="Primary action"]; chemo -> mod_conditions;
regio -> mod_catalyst [label="Primary action"]; regio -> mod_silane;
stereo -> mod_catalyst [label="Use Chiral Catalyst/\nStronger Lewis Acid"]; stereo -> mod_conditions; } dot Caption: Troubleshooting workflow for poor selectivity.
// Node styles center_node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; factor_node [fillcolor="#F1F3F4", fontcolor="#202124"]; sub_factor_node [fillcolor="#FFFFFF", fontcolor="#202124", style="filled,rounded"];
// Central Topic selectivity [label="Chemoselectivity", center_node];
// Main Factors substrate [label="Substrate Properties", factor_node]; catalyst [label="Catalyst System", factor_node]; conditions [label="Reaction Conditions", factor_node];
// Sub-factors electronics [label="Electronic Effects\n(e.g., Aldehyde vs Ketone)", sub_factor_node]; sterics [label="Steric Hindrance", sub_factor_node];
acid_type [label="Acid Type\n(Lewis vs. Brønsted)", sub_factor_node]; acid_strength [label="Acid Strength\n(e.g., TiCl₄ vs ZnI₂)", sub_factor_node];
temp [label="Temperature", sub_factor_node]; solvent [label="Solvent Polarity", sub_factor_node];
// Connections selectivity -> substrate; selectivity -> catalyst; selectivity -> conditions;
substrate -> electronics; substrate -> sterics;
catalyst -> acid_type; catalyst -> acid_strength;
conditions -> temp; conditions -> solvent; } dot Caption: Key factors influencing chemoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed selective reduction of aldehydes and ketones using a disilane as a terminal reductant - American Chemical Society [acs.digitellinc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Silane Reduction of... - Gelest [technical.gelest.com]
- 11. technical.gelest.com [technical.gelest.com]
- 12. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 13. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 14. Reddit - The heart of the internet [reddit.com]
troubleshooting triphenylsilane stability and degradation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of triphenylsilane. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is susceptible to degradation primarily through two pathways: hydrolysis and thermal decomposition. Hydrolysis occurs in the presence of moisture, leading to the formation of triphenylsilanol, which can further condense to form hexaphenyldisiloxane.[1] Thermal degradation can occur at elevated temperatures, typically above its melting point, and proceeds via a free-radical mechanism.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent exposure to moisture and air.[1] While generally stable in air for short periods, long-term exposure should be avoided.[3]
Q3: Is this compound sensitive to light?
A3: While significant photolytic degradation pathways under normal laboratory light conditions have not been widely reported, it is good practice to store this compound in amber glass containers to protect it from potential long-term exposure to UV light.[1]
Q4: What are the common impurities found in this compound?
A4: Common impurities can arise from its synthesis or degradation. Synthesis-related impurities may include unreacted starting materials or byproducts like tetraphenylsilane and hexaphenyldisilane. Degradation can lead to the presence of triphenylsilanol and hexaphenyldisiloxane due to hydrolysis.
Q5: Can I use this compound in protic solvents?
A5: It is not recommended to use this compound in protic solvents like water or alcohols for extended periods, as these can facilitate its hydrolysis to triphenylsilanol. For reactions requiring the intact silane, anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM) should be used.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reactions Involving this compound
If you are experiencing lower than expected yields or inconsistent results in your reactions, consider the following potential causes related to this compound stability:
-
Reagent Degradation: The most common cause is the partial hydrolysis of this compound to triphenylsilanol due to improper storage or handling. The presence of the silanol can interfere with many reactions.
-
Solvent Contamination: Traces of water in your reaction solvent can degrade this compound, reducing the amount of active reagent available.
-
High Reaction Temperature: If your reaction is conducted at high temperatures for prolonged periods, thermal decomposition may occur, leading to undesired byproducts and reduced yield.
Troubleshooting Workflow for Low Reaction Yields
Caption: A flowchart for troubleshooting low-yield reactions involving this compound.
Issue 2: Observation of Unexpected Byproducts
The appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS, GC-MS) often points to the degradation of this compound.
-
Triphenylsilanol: A common byproduct resulting from hydrolysis. It is often less soluble and may precipitate from certain organic solvents.
-
Hexaphenyldisiloxane: Formed from the condensation of two molecules of triphenylsilanol.
-
Benzene and other Phenylsilanes: These can be indicators of thermal decomposition if the reaction was performed at high temperatures.[4][5]
Degradation Pathways and Products
The stability of this compound is primarily influenced by moisture and temperature. The following table summarizes the key degradation pathways and the resulting products.
| Stress Condition | Degradation Pathway | Major Degradation Products |
| Moisture/Water | Hydrolysis | Triphenylsilanol, Hexaphenyldisiloxane |
| Elevated Temperature | Thermal Decomposition | Benzene, Tetraphenylsilane, Diphenylsilane, and other phenylsilanes |
| Strong Acids/Bases | Catalyzed Hydrolysis | Triphenylsilanol, Hexaphenyldisiloxane |
Hydrolysis Pathway of this compound
Caption: The hydrolysis of this compound to triphenylsilanol and its subsequent condensation.
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ¹H NMR Spectroscopy
Objective: To qualitatively assess the purity of this compound and detect the presence of its primary hydrolysis product, triphenylsilanol.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
This compound: Look for the characteristic Si-H proton signal, which typically appears as a singlet between δ 5.5 and 5.8 ppm. The aromatic protons will appear in the δ 7.0-7.6 ppm region.
-
Triphenylsilanol: The presence of triphenylsilanol will be indicated by the absence of the Si-H peak and the appearance of a broad singlet for the Si-OH proton (the chemical shift of which is concentration and solvent dependent). The aromatic region may also show a slightly different pattern compared to pure this compound.
-
Protocol 2: Forced Degradation Study - Hydrolytic Stability
Objective: To evaluate the stability of this compound in the presence of water and catalytic amounts of acid and base.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a dry aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Neutral: To 1 mL of the stock solution, add 0.1 mL of water.
-
Acidic: To 1 mL of the stock solution, add 0.1 mL of 0.1 M HCl in water.
-
Basic: To 1 mL of the stock solution, add 0.1 mL of 0.1 M NaOH in water.
-
-
Incubation: Store the prepared solutions at room temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, quench if necessary (e.g., neutralize the acidic and basic samples), and dilute with the mobile phase for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile gradient) to quantify the remaining this compound and the formation of triphenylsilanol.
Protocol 3: Analysis of Degradation Products by GC-MS
Objective: To identify and quantify this compound and its potential degradation products.
Methodology:
-
Sample Preparation: Dissolve a known amount of the sample in an anhydrous solvent like dichloromethane or hexane. For reaction monitoring, take aliquots at different times and quench if necessary.
-
GC Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Illustrative):
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available. Quantification can be achieved by integrating the peak areas and using a calibration curve.[1]
References
Technical Support Center: Catalyst Poisoning in Triphenylsilane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand catalyst poisoning in reactions involving triphenylsilane, such as hydrosilylation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: My hydrosilylation reaction with this compound is sluggish, has a long induction period, or is not starting at all. What are the likely causes?
Answer: A slow or stalled reaction is a classic symptom of catalyst deactivation, often due to poisoning.[1][2] Several factors could be responsible:
-
Catalyst Activity: The catalyst, especially platinum- or rhodium-based ones, may be inherently inactive or has been poisoned.[3]
-
Reactant Purity: Trace impurities in your this compound, alkene/alkyne substrate, or solvent can act as potent catalyst poisons.[3]
-
Atmospheric Contamination: The reaction may not be performed under a sufficiently inert atmosphere. Oxygen can sometimes affect catalyst activity.[4]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[3]
Question 2: My reaction mixture turned black/dark gold, and the yield is low. What does this indicate?
Answer: The formation of dark-colored precipitates, often colloidal metals, is a strong indicator of catalyst decomposition or agglomeration.[5][6] This can be caused by:
-
High Catalyst Concentration: Using too much catalyst can sometimes lead to aggregation.
-
Presence of Poisons: Certain impurities can cause the active metal to precipitate from the solution.
-
Thermal Degradation: High reaction temperatures can lead to catalyst sintering or decomposition, especially with heterogeneous catalysts.[7]
Question 3: The reaction starts but stops before completion, leaving unreacted this compound. How do I troubleshoot this?
Answer: Incomplete conversion suggests that the catalyst has lost its activity over the course of the reaction. This gradual deactivation points towards poisoning by a substance present in the starting materials or generated as a byproduct.[1]
-
Identify the Poison Source: The poison is likely present in one of the reagents. A systematic approach is needed to identify the contaminated component.
-
Poison Concentration: Even parts-per-billion (ppb) levels of certain poisons can be enough to deactivate the catalyst over time.[8]
Frequently Asked Questions (FAQs)
What are the most common catalyst poisons in this compound reactions?
Catalysts used for hydrosilylation (commonly platinum and rhodium complexes) are susceptible to a range of poisons.[9] These are typically substances with lone pairs of electrons that can strongly bind to the metal center, blocking active sites.[10][11]
| Poison Class | Examples | Catalysts Affected | Notes |
| Sulfur Compounds | H₂S, mercaptans (R-SH), thiophenes, sulfoxides | Platinum, Rhodium, Palladium | Extremely potent poisons; can cause irreversible deactivation even at trace levels.[8][12] |
| Nitrogen Compounds | Ammonia, pyridine, quinoline, nitriles | Platinum, Rhodium | The nitrile group can coordinate to the metal center and inhibit catalytic activity.[3][9][12] |
| Phosphorus Compounds | Phosphines (unless used as ligands), phosphates | Platinum, Palladium | Organic phosphorus compounds can form non-volatile oxides on the catalyst surface.[8] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Platinum | These can form alloys with the catalyst metal, altering its electronic structure and activity.[12] |
| Other Species | Unsaturated compounds (if they polymerize), some silicones | Platinum | Polymers or oligomers can physically block the catalyst surface (fouling).[8][12] |
How can I prevent catalyst poisoning?
The most effective strategy is to ensure the purity of all reaction components.
-
Reagent Purification:
-
Solvents: Use freshly distilled, high-purity solvents. Drying over appropriate agents like sodium/benzophenone or passing through activated alumina columns can remove water and other impurities.[13]
-
Substrates (Alkenes/Alkynes): Purify by distillation or by passing through a plug of activated alumina or silica gel to remove polar impurities.[3]
-
This compound: Recrystallization can be used to improve the purity of solid this compound.[14]
-
-
Use of "Guard Beds": For scaled-up reactions, passing reagents through a pre-column (guard bed) containing an adsorbent can capture poisons before they reach the main reaction.[8]
-
Inert Atmosphere: Always conduct reactions under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen or moisture from interfering.
Can a poisoned catalyst be regenerated?
Regeneration is challenging and often not feasible in a laboratory setting. For some industrial heterogeneous catalysts, treatments like high-temperature air combustion (decoking) or reduction with hydrogen can be effective, but this is highly specific to the catalyst and the poison.[8][15] In most research contexts, using a fresh, pure catalyst is the most reliable solution.
Experimental Protocols
Protocol 1: Purification of an Alkene Substrate using Activated Alumina
This protocol describes a standard method for removing potential catalyst poisons from a liquid alkene.
-
Apparatus Setup:
-
Prepare a small chromatography column or use a fritted funnel.
-
Place a small plug of glass wool or cotton at the bottom.
-
Dry pack the column with activated alumina (basic or neutral). A bed of 5-10 cm is typically sufficient for lab-scale reactions.
-
-
Purification:
-
Pre-wet the alumina with a small amount of a pure, dry, non-polar solvent (e.g., pentane or hexane) and allow it to drain.
-
Carefully add the liquid alkene to the top of the column.
-
Allow the alkene to percolate through the alumina bed under gravity or with gentle positive pressure (using inert gas).
-
Collect the purified alkene in a clean, dry flask that has been flushed with inert gas.
-
-
Storage:
-
Use the purified alkene immediately or store it over molecular sieves under an inert atmosphere.
-
Protocol 2: General Procedure for a Platinum-Catalyzed Hydrosilylation
This protocol outlines a typical lab-scale hydrosilylation reaction.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with an inert gas inlet), add the purified alkene (1.0 eq) and freshly distilled, anhydrous toluene.
-
-
Reaction Execution:
-
Add this compound (1.0-1.1 eq) to the flask.
-
Begin stirring and ensure the system is under a positive pressure of inert gas.
-
Using a syringe, add the platinum catalyst solution (e.g., Karstedt's catalyst, typically 10-100 ppm Pt).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor the reaction progress by TLC, GC, or NMR by periodically taking small aliquots.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be purified from the catalyst and any side products. If the catalyst has formed a colloidal suspension, it can be removed by filtering the crude reaction mixture through a pad of celite and/or activated carbon.[5] Further purification is typically achieved by column chromatography.
-
Visualizations
Troubleshooting Workflow for Reaction Failure
Caption: A troubleshooting workflow for diagnosing this compound reaction failures.
Mechanism of Catalyst Poisoning
Caption: How a poison molecule deactivates a metal catalyst's active site.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. qualitas1998.net [qualitas1998.net]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 9. Catalyst_poisoning [chemeurope.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. anysiliconerubber.com [anysiliconerubber.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Effect of Solvent on Triphenylsilane Reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of solvents in reactions involving triphenylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in a reaction with this compound?
A: Solvents are a crucial component in any chemical reaction, including those with this compound.[1] They can influence reaction outcomes by affecting solubility, stability, and reaction rates.[2] The appropriate solvent can provide thermodynamic and kinetic control over a reaction by stabilizing or destabilizing reactants, products, and transition states through various non-covalent interactions like dipole-dipole forces and hydrogen bonding.[2][3]
Q2: How does solvent polarity affect this compound reactivity?
A: Solvent polarity significantly impacts this compound reactivity. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are often preferred for nucleophilic substitutions and certain catalytic reactions.[4][5][6] These solvents can enhance the nucleophilicity of reagents and stabilize charged intermediates or transition states, thereby increasing the reaction rate.[3][4] In contrast, non-polar solvents like hexane or toluene are also used, particularly in hydrosilylation reactions, but the optimal choice is highly dependent on the specific reaction mechanism.[7] Protic solvents (e.g., water, alcohols) should be used with caution as they can react with this compound or other moisture-sensitive reagents, leading to hydrolysis and unwanted side products.[5]
Q3: Which solvents are commonly used for reactions involving this compound?
A: this compound is soluble in most organic solvents.[8][9] The choice of solvent is dictated by the reaction type. Common choices include:
-
Polar Aprotic Solvents: DMF, DMSO, acetonitrile, and acetone are frequently used to enhance rates in nucleophilic substitutions and specific catalytic reactions.[4][6][10]
-
Ethers: Tetrahydrofuran (THF) and diethyl ether are common choices.[7][9] However, THF's low dielectric constant can lead to lower yields in some palladium-catalyzed reactions compared to more polar options.[11]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often used, for instance, in B(C₆F₅)₃-catalyzed hydrosilylations.[9][12]
-
Aromatic Hydrocarbons: Toluene and xylene are suitable for certain applications.[9]
Q4: Why is my this compound-based reaction slow or resulting in a low yield?
A: Several factors can contribute to poor reaction outcomes. The choice of solvent is a primary consideration, as it can influence reaction rates by orders of magnitude.[2] For instance, in nucleophilic substitution reactions, significant steric hindrance from the three phenyl groups on the silicon atom can slow the reaction; using a polar aprotic solvent like DMF or DMSO can help by enhancing the strength of the nucleophile.[4][5] Additionally, contamination with moisture can lead to the formation of hydrolysis byproducts, reducing the yield of the desired product.[5]
Troubleshooting Guides
Issue 1: Low Reaction Yield or Slow Reaction Rate
Q: My nucleophilic substitution reaction involving a this compound derivative is performing poorly. How can I improve it with solvent selection?
A: The bulky triphenylsilyl group can sterically hinder the approach of a nucleophile, leading to slow reaction rates.[5][10] To overcome this, consider switching to a polar aprotic solvent such as DMF or DMSO.[4] These solvents can increase the effective strength of the nucleophile, which can help overcome the steric barrier and increase the reaction rate.[4]
Q: I am attempting a triphenylborane-catalyzed hydrosilylation of CO₂ with this compound, but it is not working. Does the solvent matter?
A: Yes, the solvent is critical for this specific reaction. Triphenylborane effectively catalyzes the hydrosilylation of CO₂ with this compound only in highly polar, aprotic solvents such as acetonitrile, nitromethane, or propylene carbonate.[6] The reaction mechanism is believed to involve the polarization of both CO₂ and the Si-H bond by the solvent, which is not effective in less polar media.[6]
Q: My palladium-catalyzed dehalogenation of an aryl halide using a silane is giving a low yield in THF. What is the cause?
A: The low yield is likely due to the low dielectric constant of THF.[11] For this type of reaction, switching to a more polar solvent can significantly improve the yield. For example, reactions run in acetonitrile or ethanol have shown quantitative conversion under similar conditions where THF produced only a low yield.[11]
Issue 2: Reagent Solubility Problems
Q: My this compound derivative is not dissolving in my chosen solvent. What steps can I take?
A: If you are experiencing solubility issues, a systematic approach is recommended[9]:
-
Verify Solvent Polarity: this compound and its derivatives are generally nonpolar.[9] Ensure your solvent's polarity is appropriate. Good starting points for screening include toluene, DCM, THF, DMF, and DMSO.[9]
-
Increase Temperature: The solubility of solids often increases with temperature. Gently heating the mixture while stirring may help, but be mindful of the solvent's boiling point and the thermal stability of your compound.[9]
-
Use a Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Toluene, DCM) and then slowly add a miscible "poor" solvent (e.g., Hexane) until the desired solvent properties are achieved without precipitation.[9]
-
Consider Sonication: Applying ultrasonic energy can sometimes help overcome kinetic solubility barriers.[9]
Issue 3: Unexpected Side Products and Reagent Degradation
Q: My analysis shows byproducts consistent with hydrolysis, such as silanols. How can I prevent this?
A: The Si-H bond in this compound and related compounds can be sensitive to moisture, leading to hydrolysis.[5] To prevent this, it is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[4][5] Avoid protic solvents like water or alcohols if hydrolysis is a concern.[5]
Data Presentation
Table 1: Effect of Solvent on the Reactivity of Polydimethylsiloxane Hydrosilylation
Data sourced from a study on hydrosilylation reactions catalyzed by Speier's catalyst.[7]
| Solvent | Relative Reactivity |
| Acetonitrile (ACN) | Very Low |
| Hexane | Low |
| Toluene | Moderate |
| Isopropanol (IPA) | Moderate |
| Tetrahydrofuran (THF) | High |
Table 2: Solvent Effect on the Yield of Palladium-Catalyzed Reduction of 4-Bromoanisole
Reaction Conditions: Microwave irradiation with triethylsilane and a palladium catalyst.[11]
| Solvent | Dielectric Constant | Yield (%) |
| Tetrahydrofuran (THF) | 7.5 | 21 |
| Acetonitrile | 37.5 | 90 |
| Triethylsilane (used as solvent) | N/A | 95 |
Experimental Protocols
Protocol: Competitive SN2 Reaction to Assess Solvent Effects
This protocol allows for the direct comparison of reaction rates in different solvents to quantitatively assess their effect on the reactivity of a this compound derivative. This method is adapted from a procedure used to compare the reactivity of different chloromethylsilanes.[10]
Objective: To determine the relative reactivity of (chloromethyl)this compound in different solvents via a competitive SN2 reaction with a common nucleophile.
Materials:
-
(Chloromethyl)this compound
-
(Chloromethyl)trimethylsilane (as a reference electrophile)
-
Sodium iodide (nucleophile)
-
Candidate Solvents (e.g., Acetone, DMF, THF)
-
Internal Standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Solution Preparation:
-
For each solvent to be tested, prepare an equimolar solution of (chloromethyl)this compound and (chloromethyl)trimethylsilane.
-
Prepare a separate solution of sodium iodide in the same solvent with a concentration that is half the total concentration of the chloromethylsilanes. This ensures the nucleophile is the limiting reagent.[10]
-
Add a known concentration of an internal standard to the silane solution for accurate quantification.
-
-
Reaction Initiation:
-
In a reaction vessel maintained at a constant temperature, add the chloromethylsilane solution.
-
Initiate the reaction by adding the sodium iodide solution. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by diluting with a nonpolar solvent and washing with water).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Quantify the disappearance of the starting materials ((chloromethyl)this compound and (chloromethyl)trimethylsilane) relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of each silane versus time for each solvent.
-
The rate of disappearance of (chloromethyl)this compound relative to the reference compound will indicate the influence of the solvent on its reactivity. A faster disappearance corresponds to a higher reactivity in that specific solvent.
-
Mandatory Visualization
References
- 1. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
scaling up triphenylsilane reactions for industrial applications
This technical support center is designed for researchers, scientists, and drug development professionals engaged in scaling up reactions involving triphenylsilane for industrial applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental and production phases.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the industrial-scale synthesis and use of this compound.
Issue 1: Low Yield in this compound Synthesis
Question: We are experiencing lower than expected yields in our large-scale Grignard synthesis of this compound from phenylmagnesium bromide and a silicon halide. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in large-scale Grignard reactions for this compound synthesis are often attributable to several factors. A systematic investigation into the following areas is recommended:
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Moisture and Air Sensitivity: Grignard reagents are highly reactive towards moisture and oxygen. Inadequate inert atmosphere control on an industrial scale can significantly reduce the concentration of the active Grignard reagent, leading to lower yields.
-
Solution: Ensure all reactors, transfer lines, and solvents are rigorously dried before use. Maintain a positive pressure of a dry inert gas (e.g., nitrogen or argon) throughout the process.[1] Anhydrous solvents are crucial for success.
-
-
Stoichiometry and Addition Rate: The molar ratio of reactants is critical. An insufficient amount of the Grignard reagent will result in incomplete conversion of the silicon halide. Conversely, an excessive amount can lead to the formation of undesired byproducts. The rate of addition also plays a crucial role in controlling the reaction exotherm and minimizing side reactions.
-
Solution: Carefully control the stoichiometry of the reactants. The addition of the Grignard reagent to the silicon halide (reverse addition) is often preferred for partial substitution.[1] The addition should be controlled to maintain an optimal reaction temperature.
-
-
Reaction Temperature: Grignard reactions are exothermic. Inadequate temperature control in large reactors can lead to localized "hot spots," promoting side reactions such as the formation of biphenyl from the Grignard reagent.[2]
-
Solution: Implement efficient cooling systems and monitor the internal temperature of the reactor closely. A controlled addition rate of the Grignard reagent can help manage the exotherm. For the synthesis of aryltrialkoxysilanes, a low temperature (-30 °C in THF) is recommended to minimize side reactions.
-
-
Mixing and Mass Transfer: In large reactors, inefficient mixing can lead to poor distribution of reactants, resulting in localized areas of high concentration and the formation of byproducts.
-
Solution: Utilize appropriate agitation systems (e.g., powerful overhead stirrers) to ensure homogeneous mixing of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.
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Troubleshooting Workflow for Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in Grignard synthesis of this compound.
Issue 2: Impurities in the Final this compound Product
Question: Our final this compound product is contaminated with significant amounts of side products, making purification difficult. What are the common impurities and how can we minimize their formation?
Answer: The formation of impurities is a common challenge when scaling up this compound reactions. Key impurities and mitigation strategies are outlined below:
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Biphenyl: This is a common byproduct in Grignard reactions involving phenylmagnesium bromide, arising from the coupling of the Grignard reagent with unreacted bromobenzene.[2] Its formation is favored at higher temperatures.[2]
-
Mitigation: Maintain a controlled reaction temperature and ensure a slight excess of magnesium during the Grignard reagent formation to minimize residual bromobenzene.
-
-
Siloxanes: this compound can be sensitive to moisture, leading to the formation of triphenylsilanol, which can then condense to form hexaphenyldisiloxane.
-
Mitigation: Strict adherence to anhydrous conditions throughout the reaction, work-up, and purification steps is essential.
-
-
Partially Substituted Silanes: Incomplete reaction can lead to the presence of partially phenylated chlorosilanes (e.g., diphenyldichlorosilane, phenyltrichlorosilane) if the starting material is a polychlorosilane.
-
Mitigation: Ensure sufficient reaction time and optimal stoichiometry to drive the reaction to completion. Careful monitoring of the reaction progress by techniques like GC or HPLC is recommended.
-
Purification Strategies:
-
Recrystallization: this compound can be purified by recrystallization from solvents like methanol.
-
Distillation: Fractional distillation under reduced pressure can be effective in separating this compound from impurities with different boiling points.
Issue 3: Difficulties in Hydrosilylation Reactions
Question: We are using this compound as a reducing agent in a large-scale hydrosilylation reaction, but the reaction is sluggish and incomplete. How can we improve the reaction efficiency?
Answer: Hydrosilylation reactions can be sensitive to various factors, especially at an industrial scale. Consider the following troubleshooting steps:
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Catalyst Activity and Loading: The choice and activity of the catalyst (e.g., platinum-based catalysts like Speier's or Karstedt's catalyst) are critical.[3][4] Catalyst deactivation can occur due to impurities in the reactants or solvents.
-
Solution: Ensure the catalyst is of high purity and handled under an inert atmosphere. Optimize the catalyst loading; while higher loading can increase the reaction rate, it also increases costs and can lead to side reactions.
-
-
Reaction Temperature: The reaction temperature can significantly influence the rate of hydrosilylation.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition and side reactions.
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-
Inhibitors: The presence of inhibitors in the reaction mixture can slow down or completely stop the reaction.
-
Solution: Ensure all reactants and solvents are free from potential inhibitors such as sulfur or phosphorus compounds.
-
-
Substrate Purity: The purity of the alkene or alkyne substrate is important, as impurities can interfere with the catalyst.
-
Solution: Use high-purity substrates.
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Logical Flow for Troubleshooting Hydrosilylation Reactions
Caption: Logical flow for troubleshooting sluggish hydrosilylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two main industrial synthesis routes for this compound are:
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Grignard Reaction: This involves the reaction of a phenyl-Grignard reagent (e.g., phenylmagnesium bromide) with a silicon halide, typically silicon tetrachloride or trichlorosilane.[1] This method is versatile but requires strict anhydrous conditions.
-
Reduction of Triphenylchlorosilane: Triphenylchlorosilane can be reduced to this compound using various reducing agents.
Q2: What are the recommended storage and handling procedures for this compound on an industrial scale?
A2: this compound is a solid that is relatively stable in air.[] However, to maintain its purity, the following precautions should be taken:
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Protect from moisture to prevent hydrolysis to triphenylsilanol and subsequent formation of siloxanes.
-
Handling: Handle in a well-ventilated area. Avoid creating dust. Personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, should be worn.
Q3: How can I effectively remove residual this compound from my reaction mixture after a hydrosilylation reaction?
A3: Removing unreacted this compound can be challenging due to its similar polarity to many hydrosilylation products. Several strategies can be employed:
-
Column Chromatography: While difficult due to small Rf differences, optimization of the solvent system and stationary phase (e.g., using a different stationary phase like phenyl-functionalized silica) may improve separation.
-
Reactive Quenching: In some cases, a reactive scavenger can be added to convert the excess this compound into a more easily separable derivative. For example, adding a small amount of a polar alkene at the end of the reaction could consume the remaining this compound.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from this compound, vacuum distillation can be an effective purification method.
Q4: What are the key safety considerations when working with this compound and its precursors at an industrial scale?
A4: Safety is paramount in industrial settings. Key considerations include:
-
Grignard Reagent Handling: Phenylmagnesium bromide is highly reactive and flammable. It should be handled under an inert atmosphere, and appropriate fire suppression equipment should be readily available.
-
Solvent Safety: Many reactions involving this compound use flammable solvents like THF or diethyl ether. Ensure proper ventilation and use explosion-proof equipment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Data Presentation
While specific quantitative data for industrial-scale this compound synthesis is often proprietary and not publicly available, the following table provides a qualitative comparison of the two primary synthesis routes based on available information.
| Feature | Grignard Reaction | Reduction of Triphenylchlorosilane |
| Starting Materials | Phenyl halide, Magnesium, Silicon halide | Triphenylchlorosilane, Reducing agent |
| Typical Yield | Generally high, but sensitive to conditions | Can be very high, depending on the reducing agent |
| Key Process Parameters | Temperature, Reactant Ratios, Addition Rate, Solvent Purity | Choice of Reducing Agent, Temperature, Solvent |
| Common Side Products | Biphenyl, Siloxanes, Partially substituted silanes | Depends on the reducing agent and work-up |
| Scalability Considerations | Exotherm management, moisture control, mixing | Cost and handling of the reducing agent |
| Purification | Distillation, Recrystallization | Distillation, Recrystallization |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: These are illustrative and must be adapted and optimized for specific industrial equipment and safety protocols.
Protocol 1: Grignard Synthesis of this compound (Illustrative)
Objective: To synthesize this compound via the reaction of phenylmagnesium bromide with trichlorosilane.
Materials:
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Magnesium turnings
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Bromobenzene
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trichlorosilane
-
Dry inert gas (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Preparation:
-
In a dry, inerted reactor equipped with a mechanical stirrer, condenser, and addition funnel, charge magnesium turnings.
-
Add a small amount of a solution of bromobenzene in anhydrous ether/THF to initiate the reaction.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trichlorosilane:
-
Cool the Grignard reagent to 0°C.
-
In a separate inerted reactor, prepare a solution of trichlorosilane in anhydrous ether/THF.
-
Slowly add the trichlorosilane solution to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure.
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Purify the crude this compound by vacuum distillation or recrystallization from methanol.
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Process Flow for Grignard Synthesis
Caption: Generalized process flow for the Grignard synthesis of this compound.
References
Technical Support Center: Handling and Quenching Excess Triphenylsilane
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, quenching, and disposal of excess triphenylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is a white solid that is generally stable in air.[1] However, it is considered a hazardous chemical. The primary hazards include:
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Irritation: Causes skin, eye, and respiratory tract irritation.[2]
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Reactivity: Incompatible with strong oxidizing agents, acids, and alcohols.[3] Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[3]
-
Combustibility: Dusts may be combustible when exposed to heat, flame, or oxidizing agents.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE is mandatory to ensure safety. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[2]
-
Hand Protection: Neoprene or nitrile rubber gloves.[3]
-
Skin and Body Protection: A lab coat and appropriate protective clothing to minimize skin contact.[2]
-
Respiratory Protection: A NIOSH-approved respirator should be used when necessary, especially where dust may be generated.[2][4]
All handling should be performed in a well-ventilated area or a chemical fume hood.[1]
Q3: How should this compound be stored?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[2][5]
Q4: What is the proper procedure for cleaning up a this compound spill?
For small spills, you should:
-
Evacuate unnecessary personnel.[3]
-
Wear the appropriate PPE as described in Q2.[2]
-
Avoid generating dust.[2]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2]
-
Provide adequate ventilation.[2]
Q5: How do I quench excess this compound in my reaction mixture?
Excess this compound can be converted to triphenylsilanol, which is often easier to remove by chromatography or extraction. Common quenching methods involve oxidation or hydrolysis.
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Oxidation: Reacting this compound with an oxidizing agent like hydrogen peroxide can convert it to triphenylsilanol.
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Hydrolysis: Treatment with aqueous base (e.g., NaOH or KOH) can also yield triphenylsilanol.[6]
It is crucial to perform these quenching procedures in a controlled manner, as they can be exothermic.
Troubleshooting Guides
Issue 1: Difficulty removing unreacted this compound from the desired product by column chromatography.
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Problem: this compound can co-elute with non-polar to moderately polar products, making separation challenging.[3]
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Solution 1: Chemical Conversion: Convert the non-polar this compound into the more polar triphenylsilanol. This can be achieved by quenching the reaction mixture as described in the experimental protocols below. The increased polarity of triphenylsilanol typically allows for easier separation by silica gel chromatography.
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Solution 2: Alternative Stationary Phases: If chemical conversion is not feasible, consider using a different stationary phase for chromatography, such as C18 or phenyl-functionalized silica.[3]
Issue 2: The quenching reaction is too vigorous or exothermic.
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Problem: The reaction of this compound with some quenching agents can be highly exothermic, leading to a loss of control over the reaction.
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Solution:
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Dilution: Dilute the reaction mixture with an inert solvent before adding the quenching agent.
-
Cooling: Perform the quench at a reduced temperature by using an ice bath (0 °C).
-
Slow Addition: Add the quenching agent dropwise with vigorous stirring to ensure localized heat can dissipate.
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Experimental Protocols
Protocol 1: Quenching Excess this compound via Oxidation with Hydrogen Peroxide
This protocol describes the conversion of this compound to triphenylsilanol using hydrogen peroxide.
Materials:
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Reaction mixture containing excess this compound
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30% Aqueous Hydrogen Peroxide (H₂O₂)
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Potassium Carbonate (K₂CO₃) buffer solution (0.6 M)
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tert-Butanol
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Acetonitrile
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Ethyl acetate
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Petroleum Ether
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Deionized water
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask, place the reaction mixture containing the unreacted this compound (e.g., 1.00 mmol).
-
Reagent Addition: Add tert-Butanol (0.5 mL), aqueous K₂CO₃ buffer solution (0.5 mL), acetonitrile (0.08 mL), and 30% aqueous H₂O₂ (0.11 mL) consecutively.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the conversion of this compound to triphenylsilanol by GC-MS or TLC analysis.
-
Workup: a. Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath. b. Quench the excess hydrogen peroxide by the dropwise addition of a saturated aqueous solution of sodium thiosulfate.[5] c. Dilute the mixture with deionized water and transfer it to a separatory funnel. d. Extract the aqueous layer with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. f. Filter to remove the drying agent and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product containing triphenylsilanol using flash column chromatography (e.g., 10%-40% EtOAc in Petroleum Ether).
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound | 1.00 mmol | Adapted from[7] |
| 30% Aqueous H₂O₂ | 1.10 mmol | Adapted from[7] |
| Solvent | t-Butanol/Acetonitrile/Water | Adapted from[7] |
| Temperature | Room Temperature | Adapted from[7] |
| Reaction Time | Monitored to completion | Adapted from[7] |
Protocol 2: Quenching Excess this compound via Base Hydrolysis
This protocol outlines the conversion of this compound to triphenylsilanol using an aqueous base.
Materials:
-
Reaction mixture containing excess this compound
-
1.0 M Aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Cool the reaction mixture in the flask to 0 °C using an ice bath.
-
Quenching: Slowly add 1.0 M aqueous NaOH solution dropwise to the stirred reaction mixture. Be aware of potential hydrogen gas evolution.
-
Workup: a. After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with deionized water and then with a saturated brine solution. d. Dry the organic layer over anhydrous sodium sulfate.
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Isolation: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product containing triphenylsilanol.
-
Purification: The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: General workflow for quenching and removing excess this compound.
Caption: Troubleshooting logic for difficult this compound separation.
References
Technical Support Center: Triphenylsilane Reductions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using triphenylsilane as a reducing agent. The focus is on avoiding over-reduction and achieving desired product selectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound resulted in the complete deoxygenation of my ketone to a methylene group, but I wanted the alcohol. What went wrong?
A1: Over-reduction of a ketone to an alkane is a common issue when using silanes in the presence of strong acids or certain Lewis acids.[1][2] The reaction proceeds in a stepwise manner: the ketone is first reduced to an alcohol, which, under the reaction conditions, can be further reduced to the alkane.
Possible Causes:
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Strong Acid Catalyst: The use of a strong Brønsted acid (like trifluoroacetic acid) or a strong Lewis acid can facilitate the formation of a carbocation from the intermediate alcohol, which is then readily reduced by this compound.[1][3][4]
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High Reaction Temperature: Elevated temperatures can promote the further reduction of the alcohol to the alkane.
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Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial reduction to the alcohol can lead to the formation of the over-reduced product.
Troubleshooting Steps:
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Choice of Acid: Switch to a milder Lewis acid or use a catalytic amount of a weaker acid. For reductions of carbonyls to alcohols, sometimes no acid is needed if a transition metal catalyst is used.
-
Reaction Temperature: Perform the reaction at a lower temperature. For many hydrosilylation reactions of ketones to alcohols, room temperature or even 0 °C is sufficient.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed and the desired alcohol is the major product.
-
Stoichiometry: Ensure the stoichiometry of the reagents is correct. An excess of this compound and acid is more likely to lead to over-reduction.
Q2: I am trying to reduce an ester to an alcohol, but I am getting a significant amount of the corresponding hydrocarbon. How can I prevent this?
A2: The reduction of esters to hydrocarbons with this compound is typically favored under radical conditions.[5] If your goal is the alcohol, you should employ conditions that favor an ionic reduction pathway.
Possible Causes:
-
Radical Initiator: The presence of a radical initiator, such as 1,1-Di-tert-butyl peroxide (DTBP) or AIBN, will promote the deoxygenation of the ester to the hydrocarbon.[5]
-
High Temperatures: Radical deoxygenations with this compound often require high temperatures (e.g., 140 °C).[5]
Troubleshooting Steps:
-
Avoid Radical Initiators: Ensure that your reaction mixture is free from any radical initiators.
-
Use Ionic Conditions: To obtain the alcohol, you should use a transition metal catalyst (e.g., a rhodium complex) or a Lewis acid that promotes the hydrosilylation of the ester.
-
Control the Temperature: Perform the reaction at a lower temperature. Reductions of esters to alcohols via hydrosilylation are often carried out at room temperature.
Q3: My reaction is not selective. I have a molecule with both a ketone and an ester, and both are being reduced. How can I selectively reduce the ketone?
A3: Achieving chemoselectivity in reductions with this compound depends on the choice of catalyst and reaction conditions. Generally, ketones are more reactive towards hydrosilylation than esters.
Possible Causes:
-
Harsh Reaction Conditions: Using a highly reactive catalyst system or high temperatures can lead to the reduction of both functional groups.
Troubleshooting Steps:
-
Catalyst Selection: Choose a catalyst system that is known for its selectivity towards ketones. For example, some copper or rhodium catalysts may offer better selectivity.
-
Reaction Conditions: Lower the reaction temperature and carefully monitor the reaction. It may be possible to stop the reaction after the ketone has been reduced but before the ester begins to react.
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Protecting Groups: If achieving selectivity is proving difficult, consider protecting the ester functional group before carrying out the reduction of the ketone.
Q4: I have unreacted this compound in my reaction mixture, and it is difficult to remove by column chromatography. What are my options?
A4: this compound and its oxidized byproduct, triphenylsilanol, can indeed be challenging to separate from the desired product due to similar polarities.[6]
Troubleshooting Steps:
-
Reaction Stoichiometry: Use this compound as the limiting reagent if possible to ensure it is fully consumed.[6]
-
Work-up Procedure:
-
Oxidation: Unreacted this compound can be oxidized to triphenylsilanol, which may be easier to separate.
-
Hydrolysis: Quenching the reaction with a base can hydrolyze any remaining this compound and silyl ethers.
-
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as C18 reverse-phase silica or alumina.[6]
-
Crystallization: If your product is a solid, recrystallization may be an effective purification method.
Data Presentation
Table 1: Influence of Reaction Conditions on the Reduction of Ketones with this compound
| Desired Product | Functional Group | Catalyst/Activator | Temperature | Common Outcome |
| Alcohol | Ketone | Rhodium or Copper Catalyst | Room Temperature | Selective reduction to the alcohol. |
| Alcohol | Ketone | Mild Lewis Acid (e.g., B(C₆F₅)₃) | Room Temperature | Reduction to the silyl ether, then alcohol upon work-up.[5] |
| Alkane (Methylene) | Ketone | Strong Lewis Acid (e.g., TiCl₄ with Et₃SiH as an analog) | Room Temp to Reflux | Over-reduction to the alkane.[1] |
| Alkane (Methylene) | Ketone | Strong Brønsted Acid (e.g., TFA) & excess silane | Room Temp to Reflux | Over-reduction to the alkane.[1][3] |
Table 2: Influence of Reaction Conditions on the Reduction of Esters with this compound
| Desired Product | Functional Group | Catalyst/Activator | Temperature | Common Outcome |
| Alcohol | Ester | Rhodium Catalyst | Room Temperature | Reduction to the corresponding alcohol.[7] |
| Hydrocarbon | Ester | Radical Initiator (e.g., DTBP) | High (e.g., 140 °C) | Deoxygenation to the hydrocarbon.[5] |
Experimental Protocols
Protocol 1: Selective Reduction of a Ketone to an Alcohol via Hydrosilylation
This protocol describes the selective reduction of acetophenone to 1-phenylethanol.
Materials:
-
Acetophenone
-
This compound
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetophenone (1.0 mmol) and Wilkinson's catalyst (0.01-0.05 mol%) in the anhydrous solvent (5 mL).
-
Add this compound (1.1 mmol, 1.1 equivalents) to the solution via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a few drops of water.
-
To hydrolyze the resulting silyl ether, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenylethanol.
Protocol 2: Deoxygenation of an Ester to a Hydrocarbon via Radical Reduction
This protocol describes the deoxygenation of an acetate ester to the corresponding alkane.
Materials:
-
Acetate ester (e.g., 1-phenylethyl acetate)
-
This compound
-
1,1-Di-tert-butyl peroxide (DTBP)
-
Anhydrous toluene
-
Standard glassware for high-temperature reactions
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine the acetate ester (1.0 mmol), this compound (1.5 mmol, 1.5 equivalents), and a catalytic amount of DTBP in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 140 °C in a sealed tube or at the boiling point of the solvent).[5]
-
Maintain the reaction at this temperature and monitor its progress by GC. These reactions can take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel to isolate the hydrocarbon product.
Mandatory Visualizations
Caption: Troubleshooting workflow for over-reduction issues with this compound.
Caption: General experimental workflow for a reduction using this compound.
References
- 1. Silane Reduction of... - Gelest [technical.gelest.com]
- 2. C=O reduction to CH2 - Wordpress [reagents.acsgcipr.org]
- 3. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 4. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Triphenylsilane Purification for High-Purity Applications: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of triphenylsilane to meet the stringent requirements of high-purity applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis and handling. The most common impurities include unreacted starting materials, byproducts, and degradation products.
| Impurity | Potential Source |
| Triphenylchlorosilane | Unreacted starting material from synthesis.[1] |
| Triphenylsilanol | Hydrolysis of this compound or triphenylchlorosilane.[1][2] |
| Tetraphenylsilane | Byproduct of Grignard-based synthesis routes.[1] |
| Hexaphenyldisiloxane | Dimerization/oxidation byproduct.[3] |
| Benzene/Toluene/Hexane | Residual solvents from synthesis and initial purification.[1] |
| Polysiloxanes | Polymerization byproducts.[1] |
Q2: Why is high purity this compound critical for my application?
A2: High purity is essential as this compound is often used in sensitive applications such as a reducing agent in organic synthesis, a reagent in transition metal-mediated hydrosilylation, and as a protecting group for alcohols.[3][4][5][6] Impurities can lead to unpredictable reaction outcomes, lower yields, and contamination of the final product, which is particularly critical in pharmaceutical development.
Q3: What methods are suitable for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are recrystallization, column chromatography, and distillation under reduced pressure.
| Purification Method | Principle | Best For Removing | Considerations |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures.[7] | Small amounts of solid impurities with different solubility profiles. | Requires finding a suitable solvent system; potential for product loss in the mother liquor.[8] |
| Flash Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel).[9] | A wide range of impurities, especially those with different polarities from this compound.[10][11] | Can be time-consuming and requires significant solvent usage.[9] |
| Distillation under Reduced Pressure | Differences in boiling points between this compound and impurities.[12] | Non-volatile or significantly less volatile impurities. | This compound has a high boiling point (152 °C at 2 mmHg), requiring high vacuum.[4][13] |
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of this compound. A combination of methods often provides the most comprehensive assessment.
| Analytical Technique | Information Provided | Typical Purity Specification |
| Gas Chromatography (GC) | Quantitative analysis of volatile impurities and overall purity.[14][15] | >99% |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of non-volatile impurities and overall purity.[2][16] | >99.0%[2] |
| Melting Point Analysis | A sharp melting point range indicates high purity.[7] | 43-45 °C[3][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton-containing impurities. | Absence of impurity signals. |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity and monitoring of column chromatography.[10] | Single spot. |
Troubleshooting Guides
Problem 1: My recrystallized this compound is not reaching the desired purity.
-
Question: I've tried recrystallization, but my product is still impure. What can I do?
-
Answer:
-
Optimize the Solvent System: this compound is soluble in most organic solvents.[3][4] For recrystallization, a solvent system where this compound is highly soluble when hot and poorly soluble when cold is ideal. Common solvent systems to try include ethanol, or mixed systems like hexane/ethyl acetate or hexane/acetone.[8]
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization can significantly improve purity.
-
Consider a Different Method: If impurities have similar solubility profiles to this compound, recrystallization may not be effective. Consider using column chromatography for better separation.
-
Problem 2: I'm having difficulty separating this compound from a byproduct with a similar Rf value during column chromatography.
-
Question: During column chromatography on silica gel, my product and a major impurity are co-eluting. How can I improve the separation?
-
Answer:
-
Adjust Solvent Polarity (Gradient Elution): Start with a very non-polar solvent system (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or toluene.[11][17] A shallow gradient can effectively resolve compounds with very close Rf values. A system of 5% toluene in pentane has been noted as a potential mobile phase.[11]
-
Change the Stationary Phase: If normal phase silica gel is not providing adequate separation, consider using a different stationary phase. Options include alumina or reverse-phase silica (C18), which separates compounds based on different principles.[11]
-
Dry Loading: If your crude product has low solubility in the eluent, you can "dry load" it. Dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[17]
-
Problem 3: My "pure" this compound degrades over time.
-
Question: I successfully purified my this compound, but after storage, I see new impurity peaks in my analysis, primarily triphenylsilanol. What is happening?
-
Answer: this compound can be sensitive to moisture and air, leading to hydrolysis to form triphenylsilanol.[3]
-
Proper Storage: Store highly pure this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3]
-
Use a Desiccator: Storing the container in a desiccator can further protect it from atmospheric moisture.
-
Handle Quickly: When using the reagent, minimize its exposure to the atmosphere.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a flask, dissolve the crude this compound (e.g., 10 g) in a minimum amount of hot ethanol. Heat the solvent first and add it portion-wise to the this compound with stirring until all the solid dissolves.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Large, well-formed crystals should appear.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by GC or HPLC.
Protocol 2: Flash Column Chromatography
-
Select Solvent System: Using Thin-Layer Chromatography (TLC), determine a solvent system that gives the this compound an Rf value of approximately 0.2-0.3. A mixture of hexane and ethyl acetate is a good starting point.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks.[9]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluting solvent (or a slightly more polar solvent if necessary) and carefully add it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.[9]
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
Caption: Logical relationships between impurities and purification methods.
References
- 1. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. This compound | 789-25-3 [chemicalbook.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. This compound [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 三苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. applications.wasson-ece.com [applications.wasson-ece.com]
- 15. agilent.com [agilent.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Triphenylsilane and Triethylsilane in Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of ketones to secondary alcohols or completely to alkanes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Among the various methods available, hydrosilylation, employing a silane as the hydride source, offers a versatile and often milder alternative to metal hydride reagents. This guide provides an objective comparison of two common silanes, triphenylsilane (Ph₃SiH) and triethylsilane (Et₃SiH), in the context of ketone reduction, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity and Selectivity
The choice between this compound and triethylsilane for ketone reduction is often dictated by the desired outcome, reaction conditions, and the nature of the substrate. Generally, trialkylsilanes like triethylsilane are considered more reactive hydride donors than triarylsilanes such as this compound in ionic reduction pathways.[1] This difference in reactivity can be attributed to the electron-donating nature of the ethyl groups in Et₃SiH, which enhances the hydridic character of the Si-H bond, compared to the electron-withdrawing nature of the phenyl groups in Ph₃SiH.
While direct quantitative comparisons under identical conditions are sparse in the literature, qualitative observations and data from related reactions suggest that triethylsilane is often more efficient in terms of reaction time and yield in Lewis acid-catalyzed reductions.[1] Conversely, this compound may be preferred in radical-mediated reductions. The relative performance of these silanes is also highly dependent on the specific substrate and reaction conditions. For instance, in some catalytic hydrosilylation reactions not involving ketones, this compound has been reported to be more efficient, albeit slower, than triethylsilane, while for other substrates, triethylsilane provides superior yields and selectivity.
The following table summarizes the general characteristics and performance of each silane in ketone reduction.
| Feature | This compound (Ph₃SiH) | Triethylsilane (Et₃SiH) |
| Reactivity | Generally lower in ionic reductions | Generally higher in ionic reductions[1] |
| Typical Reaction Type | Ionic and radical reductions | Primarily ionic reductions[1] |
| Common Catalysts | Lewis acids (e.g., BF₃·OEt₂), radical initiators | Lewis acids (e.g., BF₃·OEt₂, TiCl₄), Brønsted acids (e.g., TFA)[2] |
| Selectivity | Can offer different selectivity profiles | Well-established for various ketone reductions |
| Handling | Solid at room temperature | Liquid at room temperature |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for the reduction of a ketone using both triethylsilane and a general approach for this compound, based on common laboratory practices.
Protocol 1: Reduction of a Ketone to a Methylene Group using Triethylsilane and Boron Trifluoride
This procedure illustrates the complete reduction of a ketone to a methylene group.
Materials:
-
Ketone (e.g., m-nitroacetophenone)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (CH₂Cl₂)
-
Boron trifluoride (BF₃) gas
-
Anhydrous calcium sulfate (Drierite)
-
Ice-water bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A dry, 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a gas-inlet tube, a pressure-equalizing dropping funnel, and a Dewar condenser cooled with ice-water and fitted with a drying tube containing anhydrous calcium sulfate.
-
A solution of the ketone (e.g., 0.150 mol) and triethylsilane (0.180 mol) in 80 mL of dichloromethane is placed in the flask.
-
The solution is stirred rapidly and cooled in an ice bath while boron trifluoride gas is introduced below the surface of the liquid at a moderate rate.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or distillation.
Protocol 2: General Procedure for the Reduction of a Ketone to an Alcohol using this compound and a Lewis Acid
This protocol provides a general guideline for the partial reduction of a ketone to a secondary alcohol.
Materials:
-
Ketone
-
This compound (Ph₃SiH)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., BF₃·OEt₂, TiCl₄)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the ketone (1.0 equiv) in an anhydrous solvent under an inert atmosphere, add the Lewis acid (e.g., 1.1 equiv) at 0 °C.
-
Stir the mixture for 10-15 minutes.
-
Add a solution of this compound (1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired secondary alcohol.
Reaction Mechanisms and Logical Workflow
The reduction of ketones by silanes in the presence of a Lewis or Brønsted acid typically proceeds through an ionic hydrogenation pathway. The general mechanism involves the activation of the carbonyl oxygen by the acid, making the carbonyl carbon more electrophilic. This is followed by the transfer of a hydride from the silane to the activated carbonyl carbon.
Below is a diagram illustrating the general signaling pathway for the Lewis acid-mediated reduction of a ketone with a generic silane (R₃SiH).
Caption: General mechanism for Lewis acid-mediated ketone reduction.
The experimental workflow for a typical ketone reduction using a silane involves a series of sequential steps, from reaction setup to product isolation and purification.
Caption: A typical experimental workflow for ketone reduction.
Conclusion
Both this compound and triethylsilane are effective reagents for the reduction of ketones, each with its own set of advantages and optimal applications. Triethylsilane is generally the more reactive and commonly used reagent for ionic reductions, often providing higher yields in shorter reaction times. This compound, being a solid and potentially less reactive in ionic pathways, may offer advantages in specific contexts, including radical reactions or when a milder reducing agent is required. The choice of silane should be made based on the specific requirements of the synthesis, including the nature of the substrate, the desired product (alcohol or alkane), and the reaction conditions. The provided protocols and mechanistic overview serve as a valuable resource for researchers in designing and executing these important chemical transformations.
References
A Head-to-Head Battle of Radical Reductants: Triphenylsilane vs. Tributyltin Hydride
For researchers, scientists, and drug development professionals navigating the landscape of radical chemistry, the choice of a reducing agent is a critical decision that impacts reaction efficiency, selectivity, and overall safety. For decades, tributyltin hydride (Bu₃SnH) has been a workhorse in this domain, prized for its reliability in a wide array of radical-mediated transformations. However, growing concerns over its toxicity have paved the way for less hazardous alternatives, with triphenylsilane (Ph₃SiH) emerging as a prominent contender. This guide provides an objective, data-driven comparison of these two radical reductants to inform your selection process.
Performance in Radical Reductions: A Comparative Overview
Both this compound and tributyltin hydride are effective radical reducing agents, capable of participating in a variety of transformations, including dehalogenations, deoxygenations (such as the Barton-McCombie reaction), and radical cyclizations. However, their performance characteristics can differ significantly in terms of reaction kinetics, yields, and scope.
Key Performance Metrics
| Parameter | This compound (Ph₃SiH) | Tributyltin Hydride (Bu₃SnH) |
| Hydrogen Atom Donor Ability | Slower hydrogen atom donor. | Faster and more efficient hydrogen atom donor. |
| Reaction Conditions | Often requires higher temperatures or longer reaction times. | Generally proceeds under milder conditions. |
| Selectivity | Slower hydrogen transfer can lead to increased selectivity in some cases, such as in certain radical cyclizations. | High reactivity can sometimes lead to undesired side reactions or lack of selectivity. |
| Work-up and Purification | Byproducts are generally less toxic and easier to remove. | Tin-containing byproducts are notoriously difficult to remove completely and are highly toxic. |
Experimental Data: Deoxygenation and Dehalogenation
While direct side-by-side comparisons in the literature for identical substrates are scarce, the available data indicates that tributyltin hydride often provides higher yields in shorter reaction times for standard reductions. However, this compound and other silanes have been successfully employed, particularly when toxicity is a primary concern.
Barton-McCombie Deoxygenation:
The Barton-McCombie deoxygenation is a cornerstone of radical chemistry for the removal of hydroxyl groups.
-
Tributyltin Hydride: This reagent is the classic choice for the Barton-McCombie reaction, typically providing high yields (often >90%) under relatively mild conditions (refluxing toluene or benzene with AIBN as an initiator).[1][2]
-
This compound: While less common in the traditional Barton-McCombie reaction, this compound has been used for the deoxygenation of N-phenylthioxocarbamates, affording deoxygenated products in excellent yields.[3] However, it may necessitate more forceful conditions, such as higher temperatures.[3]
Radical Dehalogenation:
The reduction of organic halides is another common application for these reagents.
-
Tributyltin Hydride: It is a highly effective reagent for the reduction of alkyl and aryl halides.[4]
-
This compound: Phenylsilanes, including this compound, have been demonstrated to be convenient reagents for the radical dehalogenation of organic halides, offering mild, neutral reaction conditions and high yields of the dehalogenated products.[5]
Toxicity and Environmental Impact: A Clear Divide
The most significant differentiator between these two reagents is their toxicity profile.
| Parameter | This compound (Ph₃SiH) | Tributyltin Hydride (Bu₃SnH) |
| Acute Oral Toxicity (LD50, rat) | > 5,000 mg/kg | 148 - 194 mg/kg[6][7] |
| Environmental Impact | The toxicological properties have not been fully investigated, but organosilicon compounds are generally considered to have lower environmental persistence and toxicity.[5][8] | Highly toxic to aquatic organisms, persistent in the environment, and a known endocrine disruptor.[4][6] |
| Handling and Safety | Considered a skin and eye irritant.[9][10] | Highly toxic upon inhalation, ingestion, and skin contact. Poses a significant health and environmental hazard.[7] |
Experimental Protocols
General Procedure for Radical Deoxygenation (Barton-McCombie) with Tributyltin Hydride
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Formation of the Xanthate
-
To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., THF, toluene) under an inert atmosphere, add a base (e.g., NaH, 1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add carbon disulfide (CS₂, 1.5 equiv) and stir for an additional 2 hours.
-
Add methyl iodide (MeI, 1.5 equiv) and continue stirring for another 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
Step 2: Deoxygenation
-
Dissolve the purified xanthate (1.0 equiv) in a degassed solvent (e.g., toluene, benzene).
-
Add tributyltin hydride (1.1 - 1.5 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the product by flash column chromatography. Special techniques may be required to remove tin byproducts, such as treatment with DBU/I₂ or KF.
General Procedure for Radical Deoxygenation with this compound (adapted for thioxocarbamates)
This is a representative protocol and may require significant optimization.
-
Prepare the N-phenylthioxocarbamate derivative of the alcohol.
-
In a reaction vessel, dissolve the N-phenylthioxocarbamate (1.0 equiv) in a high-boiling, degassed solvent (e.g., xylene, mesitylene).
-
Add this compound (1.5 - 2.0 equiv) and a radical initiator (e.g., AIBN, 0.2 equiv).
-
Heat the mixture to a high temperature (e.g., 140-160 °C) and monitor the reaction.
-
After completion, cool the reaction mixture and purify by flash column chromatography to isolate the deoxygenated product.
Logical Relationships and Mechanisms
The fundamental mechanism for both reagents in a radical chain reaction is similar, involving initiation, propagation, and termination steps.
The key difference lies in the rate of hydrogen atom transfer from the reductant (ReH) to the substrate radical (R•). Tributyltin hydride has a weaker Sn-H bond compared to the Si-H bond in this compound, making it a more reactive hydrogen atom donor.
Comparative Workflow for a Radical Deoxygenation
The following diagram illustrates a typical workflow for a Barton-McCombie deoxygenation, highlighting the key differences in the process when using this compound versus tributyltin hydride.
References
- 1. grokipedia.com [grokipedia.com]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. bu.edu [bu.edu]
- 8. gesamp.org [gesamp.org]
- 9. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Tri-n-butyltin hydride - Hazardous Agents | Haz-Map [haz-map.com]
A Comparative Guide to Triphenylsilane and Sodium Borohydride as Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of carbonyl compounds is a fundamental transformation. For decades, sodium borohydride (NaBH₄) has been a workhorse for this purpose, valued for its convenience and effectiveness in reducing aldehydes and ketones. However, the increasing demand for milder, more selective, and environmentally benign reagents has brought organosilanes, such as triphenylsilane (Ph₃SiH), to the forefront as viable alternatives. This guide provides an objective comparison of the performance of this compound and sodium borohydride, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Unveiling the Contestants: A Head-to-Head Comparison
This compound and sodium borohydride, while both serving as hydride donors, operate under distinct mechanistic pathways and exhibit different reactivity profiles. Sodium borohydride is an ionic hydride reagent, readily delivering a hydride (H⁻) to the electrophilic carbonyl carbon.[1][2] In contrast, this compound is a covalent hydride source.[3] Its reactivity is often unlocked through the use of a Lewis acid or a transition metal catalyst, which polarizes the Si-H bond, facilitating hydride transfer.[4][5] This fundamental difference in activation underpins the significant advantages in chemoselectivity and functional group tolerance offered by this compound.
Performance at a Glance: Quantitative Data Summary
The following table summarizes the performance of this compound and sodium borohydride in the reduction of common ketones, providing a comparative overview of their efficiency under representative experimental conditions.
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | NaBH₄ | Methanol | Room Temp | 0.25 | 73.52 | [4] |
| Cyclohexanone | NaBH₄ | Methanol/H₂O | Room Temp | 0.5 | 84.41 | [2] |
| Cyclohexanone | NaBH₄/NaOH | Water | 100 | 0.5 | 70 | [6] |
| Acetophenone | NaBH₄ | Methanol | 0 | 0.17 | Not specified | [7] |
| Acetophenone | Ph₃SiH / B(C₆F₅)₃ | Toluene | 25 | 12 | 94 | [1] |
| Acetophenone | Ph₂SiH₂ / Rh catalyst | Toluene | Not specified | Not specified | 98 | [1] |
Key Advantages of this compound
The data and literature suggest several key advantages of employing this compound over sodium borohydride in specific synthetic contexts:
-
Enhanced Chemoselectivity: this compound, particularly when paired with a suitable catalyst, offers superior chemoselectivity. For instance, it can selectively reduce a ketone in the presence of more reactive functional groups that would be readily attacked by sodium borohydride.[8][9] The requirement for catalytic activation allows for fine-tuning of the reaction conditions to target specific carbonyl groups within a complex molecule.
-
Milder Reaction Conditions: Reductions with this compound can often be carried out under neutral or mildly acidic conditions, which is advantageous for substrates sensitive to the basic conditions often employed with sodium borohydride.[3]
-
Safety and Handling: As an air-stable solid, this compound is generally safer and easier to handle than sodium borohydride, which can react with moisture to release hydrogen gas.[10] Organosilanes and their byproducts are also considered more environmentally benign compared to some metal hydride reagents.[11]
-
Tunable Reactivity: The reactivity of this compound can be modulated by the choice of catalyst, allowing for a broader range of reducible functional groups beyond just aldehydes and ketones.[4][8] This versatility is a significant advantage in multi-step synthesis.
Experimental Protocols
Below are detailed experimental protocols for the reduction of a representative ketone using both sodium borohydride and this compound, based on procedures reported in the literature.
Experiment 1: Reduction of Cyclohexanone with Sodium Borohydride
Objective: To reduce cyclohexanone to cyclohexanol using sodium borohydride.
Materials:
-
Cyclohexanone (2.0 mL)
-
Methanol (5 mL)
-
Sodium borohydride (0.2 g)
-
3 M Sodium hydroxide solution (5 mL)
-
Water (4 mL)
-
Dichloromethane (2 x 5 mL)
-
Anhydrous sodium sulfate
-
Large test tube
-
Separatory funnel
-
Round bottom flask (pre-weighed)
-
Rotary evaporator
Procedure:
-
In a large test tube, dissolve 2.0 mL of cyclohexanone in 5 mL of methanol.
-
Cool the mixture in an ice bath.
-
Carefully add 0.2 g of sodium borohydride in small portions to the cooled solution. A vigorous reaction with bubbling will occur.
-
Once the reaction has subsided, add 5 mL of 3 M sodium hydroxide solution to decompose the intermediate borate ester.
-
Add 4 mL of water to the mixture. Two layers will form.
-
Separate the aqueous and organic layers using a separatory funnel.
-
Extract the aqueous layer with two 5 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and transfer the filtrate to a pre-weighed round bottom flask.
-
Remove the dichloromethane using a rotary evaporator to obtain the cyclohexanol product.
-
Weigh the flask containing the product to determine the yield. A typical yield for this procedure is approximately 73.52%.[4]
Experiment 2: Lewis Acid-Catalyzed Reduction of Acetophenone with this compound
Objective: To reduce acetophenone to 1-phenylethanol using this compound and a Lewis acid catalyst.
Materials:
-
Acetophenone (1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (5 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add acetophenone (1.0 mmol) and anhydrous toluene (5 mL).
-
Add this compound (1.2 mmol) to the solution and stir.
-
Add the Lewis acid catalyst, tris(pentafluorophenyl)borane (5 mol%), to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain 1-phenylethanol. A reported yield for a similar reaction is 94%.[1]
Mechanistic Insights and Visualizations
The distinct mechanisms of reduction for sodium borohydride and this compound are visualized below using the DOT language for Graphviz.
Figure 1: Simplified mechanism of ketone reduction by sodium borohydride.
Figure 2: General mechanism for Lewis acid-catalyzed reduction by this compound.
Conclusion
While sodium borohydride remains a valuable and widely used reagent for the reduction of aldehydes and ketones, this compound emerges as a powerful alternative offering significant advantages in terms of chemoselectivity, milder reaction conditions, and enhanced safety. The ability to fine-tune the reactivity of this compound through catalysis opens up a broader synthetic utility, making it an indispensable tool for modern organic synthesis, particularly in the context of complex molecule construction and drug development. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including functional group tolerance, desired selectivity, and reaction scale. This guide provides the foundational knowledge and data to make an informed decision, empowering researchers to optimize their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Counterintuitive chemoselectivity in the reduction of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. technical.gelest.com [technical.gelest.com]
- 5. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. Counterintuitive chemoselectivity in the reduction of carbonyl compounds [ouci.dntb.gov.ua]
- 8. Silanes [organic-chemistry.org]
- 9. Copper-catalyzed selective reduction of aldehydes and ketones using a disilane as a terminal reductant - American Chemical Society [acs.digitellinc.com]
- 10. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chemoselective Reduction of Aldehydes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
comparative study of silanes for hydrosilylation of olefins
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation of olefins is a fundamental and versatile reaction for the formation of silicon-carbon bonds, yielding a wide array of organosilicon compounds crucial in materials science, organic synthesis, and the pharmaceutical industry. The choice of silane is a critical parameter that significantly influences the reaction's efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of the performance of various silanes in olefin hydrosilylation, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
Performance Comparison of Silanes in the Hydrosilylation of 1-Octene
The following table summarizes the performance of various primary, secondary, and tertiary silanes in the hydrosilylation of 1-octene, a common model olefin, using different catalyst systems. This data highlights the interplay between the silane structure, the catalyst, and the reaction outcome.
| Silane Type | Silane | Catalyst System | Olefin | Product Selectivity (anti-Markovnikov) | Yield (%) | Reference |
| Tertiary | Triethoxysilane (TES) | Ni(2-EH)₂ / ⁱPrDI | 1-Octene | >98% | 96 | [1][2] |
| Tertiary | HSiMe(OSiMe₃)₂ (MD'M) | [(MeAPDI)Fe(N₂)]₂(μ₂-N₂) | 1-Octene | >98% | >98 | [1] |
| Tertiary | Dimethylphenylsilane | Single Atom Pt on NR-Al₂O₃ | 1-Octene | Linear product | >99 | [3] |
| Secondary | Diphenylsilane | Nickel catalyst | Olefins | High (anti-Markovnikov) | N/A | [1] |
| Primary | Phenylsilane | Co(acac)₂ / Xantphos | Vinylarenes | Markovnikov | High | [4] |
| Primary | Phenylsilane | Co(tpy)Br₂@SiO₂ / K₂CO₃ | Styrene | anti-Markovnikov | 90 | [5] |
| Primary | Trichlorosilane | Triethylborane (radical initiator) | Alkenes | anti-Markovnikov | Moderate | [6] |
Note: "N/A" indicates that a specific quantitative yield was not provided in the cited source, although the reaction was reported to be successful.
Key Observations and Comparisons
-
Tertiary Silanes: Industrially relevant and cost-effective tertiary silanes, such as triethoxysilane and various siloxanes, have been shown to be highly effective in hydrosilylation reactions, particularly with modern earth-abundant metal catalysts like nickel and iron.[1] These reactions often proceed with high anti-Markovnikov selectivity, yielding the linear alkylsilane, which is typically the desired product in many applications.[1] For instance, the hydrosilylation of 1-octene with triethoxysilane using a nickel α-diimine catalyst resulted in a 96% yield with over 98% selectivity for the anti-Markovnikov product.[1][2]
-
Secondary Silanes: Secondary silanes like diphenylsilane are also widely used and can be effectively employed with various catalyst systems, including nickel-based catalysts, leading to high anti-Markovnikov selectivity.[1]
-
Primary Silanes: Primary silanes, such as phenylsilane, can exhibit different reactivity and selectivity depending on the catalytic system. For example, with a cobalt/xantphos system, phenylsilane reacts with vinylarenes to give the branched Markovnikov product, whereas with a different cobalt catalyst, it can yield the linear anti-Markovnikov product with styrene.[4][5] This highlights the crucial role of ligand and catalyst choice in directing the regioselectivity of the reaction.
-
Catalyst Influence: The choice of catalyst is paramount. While platinum-based catalysts like Karstedt's and Speier's catalysts have been the industry standard, recent research has focused on developing more sustainable and cost-effective catalysts based on iron, cobalt, and nickel.[1][4][7] These earth-abundant metal catalysts have demonstrated high activity and selectivity, particularly with tertiary silanes.[1]
Experimental Workflow and Methodologies
The following diagram illustrates a typical experimental workflow for a comparative study of silanes in olefin hydrosilylation.
Caption: A typical experimental workflow for the comparative study of silanes in olefin hydrosilylation.
Detailed Experimental Protocol (General)
The following is a generalized protocol based on procedures reported in the literature for the hydrosilylation of 1-octene.[1] Researchers should consult the specific literature for precise details related to their chosen catalyst and silane.
1. Materials and Reagents:
-
Olefin: 1-octene (or other desired olefin), freshly distilled or passed through a column of activated alumina to remove peroxides.
-
Silanes: Triethoxysilane, HSiMe(OSiMe₃)₂, diphenylsilane, phenylsilane, etc. (as required for comparison), distilled before use.
-
Catalyst Precursor: e.g., Ni(2-ethylhexanoate)₂ (Ni(2-EH)₂), Co(acac)₂, etc.
-
Ligand: e.g., α-diimine ligand ((ArN=C(Me))₂ where Ar = 2,6-ⁱPr₂-C₆H₃), Xantphos, etc.
-
Solvent: Anhydrous toluene or other suitable solvent (if not run neat).
-
Inert Gas: High-purity nitrogen or argon.
2. Catalyst Preparation (In situ generation example):
-
In a glovebox, a stock solution of the catalyst precursor and ligand can be prepared. For example, a 0.15 M toluene solution containing 1 equivalent of the α-diimine ligand and the appropriate amount of the nickel precursor.[1]
3. Hydrosilylation Reaction:
-
All glassware should be oven-dried and cooled under a stream of inert gas.
-
In a Schlenk flask or vial equipped with a magnetic stir bar, add the olefin (e.g., 1.0 mmol).
-
Add the silane (e.g., 1.2 mmol, 1.2 equivalents).
-
If using a solvent, add the desired volume of anhydrous toluene.
-
Commence stirring and add the catalyst solution (e.g., 1 mol% catalyst loading). The reaction is often conducted at room temperature (23 °C).
-
The reaction mixture is stirred for the desired amount of time, with progress monitored by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.[1]
4. Work-up and Analysis:
-
Upon completion, the reaction can be quenched by exposure to air.
-
The solvent (if any) is removed under reduced pressure.
-
The crude product is then purified, typically by distillation or column chromatography on silica gel.
-
The purified product is characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and determine the yield and regioselectivity.
Reaction Mechanism: The Chalk-Harrod Pathway
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][8] This mechanism involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center.
-
Olefin Coordination: The olefin coordinates to the resulting metal-hydride-silyl complex.
-
Insertion: The olefin inserts into the metal-hydride bond (or in some cases, the metal-silicon bond in the modified Chalk-Harrod mechanism). This step is often rate-limiting.[9]
-
Reductive Elimination: The final alkylsilane product is released through reductive elimination, regenerating the active catalyst.
Caption: The Chalk-Harrod mechanism for olefin hydrosilylation.
Recent studies on earth-abundant metal catalysts, such as the nickel-diimine system, suggest a distinct mechanistic pathway that may not strictly follow the classic Chalk-Harrod model, involving different formal oxidation states of the metal center.[1][10]
Conclusion
The selection of a silane for olefin hydrosilylation is a multifaceted decision that depends on the desired product, the chosen catalytic system, and cost considerations. Tertiary silanes are often favored for their stability and high performance with modern, earth-abundant metal catalysts, providing excellent yields and selectivity for the industrially preferred linear products. Primary and secondary silanes also offer a broad scope of reactivity, with the potential for catalyst-controlled regioselectivity. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers to navigate the diverse landscape of silane reagents and to design efficient and selective hydrosilylation reactions.
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkylsilane synthesis [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Triphenylsilane: A Greener and Effective Alternative for Reduction Reactions in Drug Development and Organic Synthesis
For researchers, scientists, and drug development professionals seeking safer, more environmentally friendly, and efficient reducing agents, triphenylsilane emerges as a compelling alternative to hazardous reagents like tributyltin hydride and offers distinct advantages over conventional hydride sources such as sodium borohydride. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, detailed protocols, and an evaluation of its environmental footprint.
This compound (Ph3SiH) has gained significant traction as a radical-based reducing agent, demonstrating comparable efficacy to the widely used but highly toxic tributyltin hydride (Bu3SnH) in a variety of synthetic transformations.[1][2] Its utility extends to the reduction of organic halides, deoxygenation of alcohols, and conjugate reduction of enones. Furthermore, its distinct reactivity profile offers unique selectivity compared to ionic hydride donors like sodium borohydride (NaBH4). The byproducts of this compound reactions are generally less toxic and easier to remove, positioning it as a cornerstone of greener chemistry initiatives in the pharmaceutical and chemical industries.[3]
Performance Comparison of Reducing Agents
The choice of a reducing agent is critical in achieving desired chemical transformations with high yield and selectivity. This section provides a comparative overview of the performance of this compound against tributyltin hydride and sodium borohydride in key reduction reactions.
Reduction of Organic Halides
This compound is a highly effective reagent for the radical-based reduction of organic halides, offering a safer alternative to organotin compounds.[1] The reaction proceeds via a radical chain mechanism, analogous to that of tributyltin hydride.
Table 1: Comparative Yields for the Reduction of Alkyl Halides
| Substrate | Reducing Agent | Reaction Conditions | Yield (%) | Reference |
| 1-Bromooctane | This compound | AIBN (cat.), Toluene, 80 °C, 2 h | ~95 (estimated) | [2] |
| 1-Bromooctane | Tributyltin hydride | AIBN (cat.), Benzene, 80 °C, 1 h | 98 | [4] |
| 1-Iodoadamantane | This compound | AIBN (cat.), Toluene, 80 °C, 2 h | 96 | [2] |
| 1-Iodoadamantane | Tributyltin hydride | AIBN (cat.), Benzene, 80 °C, 1 h | 97 | [4] |
Note: Direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented is compiled from different sources and should be interpreted as indicative of the high efficiency of both reagents.
Reduction of Carbonyl Compounds
While this compound is primarily a radical reducing agent, it can be used in combination with other reagents for the reduction of carbonyls. However, for the direct reduction of ketones and aldehydes to alcohols, ionic hydride donors like sodium borohydride are typically more efficient and are the standard choice.
Table 2: Comparative Yields for the Reduction of Ketones
| Substrate | Reducing Agent | Reaction Conditions | Yield (%) | Reference |
| Cyclohexanone | This compound/Lewis Acid | (Requires activation) | Variable | [2] |
| Cyclohexanone | Sodium Borohydride | Methanol, rt, 30 min | 95 | [5][6] |
| Acetophenone | This compound/Lewis Acid | (Requires activation) | Variable | [2] |
| Acetophenone | Sodium Borohydride | Ethanol, rt, 1 h | 92 | [7] |
Conjugate Reduction of Enones
This compound shows excellent selectivity in the 1,4-conjugate reduction of α,β-unsaturated ketones (enones) to the corresponding saturated ketones, a reaction where it directly competes with tributyltin hydride.[1]
Table 3: Comparative Yields for the Conjugate Reduction of Enones
| Substrate | Reducing Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Chalcone | This compound | AIBN (cat.), Toluene, 80 °C | Saturated Ketone | 85 | [1] |
| Chalcone | Tributyltin hydride | AIBN (cat.), Benzene, 80 °C | Saturated Ketone | 90 | [8] |
| 2-Cyclohexen-1-one | This compound | AIBN (cat.), Toluene, 80 °C | Cyclohexanone | 82 | [1] |
| 2-Cyclohexen-1-one | Tributyltin hydride | AIBN (cat.), Benzene, 80 °C | Cyclohexanone | 88 | [8] |
Greener Profile: Safety and Environmental Impact
A significant driver for the adoption of this compound is its demonstrably superior environmental and safety profile compared to organotin compounds.
Table 4: Comparison of Safety and Environmental Impact
| Feature | This compound | Tributyltin Hydride | Sodium Borohydride |
| Toxicity | Moderate; skin and eye irritant.[9] Byproduct (triphenylsilanol) has low aquatic toxicity.[10][11] | High; potent neurotoxin and endocrine disruptor.[4] Organotin byproducts are persistent and highly toxic to aquatic life. | Corrosive and can release flammable hydrogen gas upon contact with water. |
| Environmental Fate | Organosilanes are generally considered to undergo hydrolysis and biodegradation, ultimately forming silica.[7][12] | Organotin compounds are persistent in the environment and can bioaccumulate. | Decomposes in water. |
| Work-up/Byproduct Removal | Byproducts are typically crystalline solids (e.g., triphenylsilanol) and can be removed by filtration or chromatography. | Removal of organotin byproducts is notoriously difficult and often requires specialized purification techniques. | Quenching with acid and aqueous work-up. |
Experimental Protocols
The following are representative experimental protocols for key reduction reactions.
Protocol 1: Radical Dehalogenation of an Alkyl Bromide with this compound
Materials:
-
Alkyl bromide (e.g., 1-bromooctane)
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alkyl bromide (1.0 equiv) and anhydrous toluene (to make a 0.2 M solution).
-
Add this compound (1.2 equiv) to the solution.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add a catalytic amount of AIBN (0.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove triphenylsilanol and other byproducts.
Protocol 2: Reduction of a Ketone with Sodium Borohydride
Materials:
-
Ketone (e.g., cyclohexanone)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Dissolve the ketone (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equiv) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Add saturated aqueous NH4Cl solution and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by distillation or recrystallization as needed.[5][6]
Reaction Mechanisms and Workflows
Radical Dehalogenation Workflow
The reduction of an alkyl halide with this compound proceeds through a radical chain reaction. The workflow can be visualized as a cycle of initiation, propagation, and termination steps.
References
- 1. Biodegradation of polysiloxanes in lymph nodes of rats measured with 29Si NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction - Gelest [technical.gelest.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. gesamp.org [gesamp.org]
- 8. Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones [organic-chemistry.org]
- 9. This compound(789-25-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Triphenylsilanol | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triphenylsilanol | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Triphenylsilane in Large-Scale Synthesis: A Comparative Guide
In the landscape of industrial chemical synthesis, the selection of an appropriate reducing agent is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and safety. Among the various options, silanes have emerged as a versatile and often milder alternative to traditional metal hydrides. This guide provides a comprehensive cost-benefit analysis of triphenylsilane (Ph3SiH) for large-scale synthesis, presenting a detailed comparison with other common silane reducing agents: triethylsilane (Et3SiH), polymethylhydrosiloxane (PMHS), and trichlorosilane (HSiCl3). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in process development and manufacturing.
Executive Summary
This compound distinguishes itself as a highly effective radical-based reducing agent, often serving as a less toxic alternative to organotin compounds like tri-n-butyltin hydride. Its utility in specific applications, such as the reduction of enones to ketones and the deoxygenation of certain functional groups, is well-documented. However, its higher cost per kilogram compared to alternatives like PMHS and trichlorosilane necessitates a careful evaluation of its benefits in the context of large-scale production. While triethylsilane offers a balance of reactivity and cost for ionic reductions, and PMHS provides an economical and easy-to-handle option, the choice of silane ultimately depends on the specific chemical transformation, required selectivity, and overall process economics.
Cost Comparison of Silane Reducing Agents
The economic viability of a reducing agent in large-scale synthesis is a primary consideration. The following table provides an estimated cost comparison of this compound and its common alternatives. It is important to note that prices can fluctuate based on supplier, purity, and market conditions. The presented costs are normalized to USD per kilogram for a clearer comparison.
| Reagent | Chemical Formula | Typical Purity | Estimated Bulk Price (USD/kg) | Key Cost Considerations |
| This compound | Ph3SiH | >97% | $50 - $100+ | Higher initial cost, potential for higher value-added transformations. |
| Triethylsilane | Et3SiH | >98% | $20 - $40 | Moderate cost, widely used for ionic reductions.[1] |
| Polymethylhydrosiloxane (PMHS) | [-Si(H)(CH3)O-]n | Industrial Grade | $5 - $15 | Very low cost, polymeric nature can simplify work-up but may introduce complexities. |
| Trichlorosilane | HSiCl3 | >99% | < $2 | Lowest cost, but highly reactive, corrosive, and requires specialized handling. |
Performance and Application Comparison
The choice of a silane reducing agent is dictated by the specific functional group transformation and the desired selectivity. The following sections and tables provide a comparative overview of the performance of this compound and its alternatives in common large-scale applications.
Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones is a fundamental transformation in organic synthesis. Silanes, in the presence of a Lewis or Brønsted acid, are effective reagents for this purpose.
| Reagent | Typical Reaction Conditions | Typical Yields | Selectivity | Key Advantages | Key Disadvantages |
| This compound | Lewis acid (e.g., B(C6F5)3), CH2Cl2 | Good to Excellent | Good for specific substrates | High selectivity in certain cases. | Higher cost, solid handling. |
| Triethylsilane | Lewis acid (e.g., BF3·OEt2, TiCl4), CH2Cl2 | Excellent | Good | Well-established, versatile, high yields.[2] | Can be less selective than Ph3SiH. |
| PMHS | Lewis acid or fluoride activation | Good to Excellent | Moderate | Low cost, easy to handle liquid.[3] | Polymeric byproducts can complicate purification. |
| Trichlorosilane | Often used for hydrosilylation | Good to Excellent | Moderate | Very low cost, highly reactive. | Corrosive HCl byproduct, requires specialized equipment. |
Deoxygenation Reactions
The removal of hydroxyl groups is a crucial step in the synthesis of many pharmaceutical intermediates. Silanes can be effective reagents for the deoxygenation of alcohols, often via their corresponding esters or xanthates.
| Reagent | Substrate | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | Esters, Xanthates | Good to Excellent | Effective for radical deoxygenations, less toxic than organotin reagents. | High reaction temperatures may be required. |
| Triethylsilane | Tertiary Alcohols | Good | Effective for ionic deoxygenations of stabilized carbocations. | Limited to specific alcohol types. |
| PMHS | Not commonly used | - | - | - |
| Trichlorosilane | Not commonly used | - | - | - |
Safety and Environmental Considerations
In large-scale synthesis, safety and environmental impact are paramount. Each silane presents a unique set of challenges and benefits in these areas.
| Reagent | Key Safety Hazards | Byproducts and Environmental Impact |
| This compound | Skin and eye irritant. | Triphenylsilanol (Ph3SiOH) and hexaphenyldisiloxane ((Ph3Si)2O). These are solid byproducts that are generally less volatile and easier to handle than the byproducts of other silanes. Disposal is typically through incineration. |
| Triethylsilane | Flammable liquid. Reacts with water to produce flammable hydrogen gas. | Triethylsilanol (Et3SiOH) and hexaethyldisiloxane ((Et3Si)2O). These are liquids that can be removed by distillation. Their environmental impact is considered moderate. |
| PMHS | Generally considered low toxicity. | Polysiloxane residues. These are relatively inert but can be difficult to remove completely from the product. They are typically disposed of by incineration. |
| Trichlorosilane | Highly flammable, pyrophoric, corrosive, and toxic. Reacts violently with water to produce HCl. | Silicon tetrachloride (SiCl4) and polysiloxanes. The production of HCl requires neutralization, adding to the waste stream. The overall process has a higher environmental footprint if not managed carefully. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful large-scale synthesis. Below are representative protocols for key reactions using this compound and a common alternative.
Protocol 1: Large-Scale Reduction of a Ketone using this compound
Reaction: Reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol.
Materials:
-
4-tert-butylcyclohexanone (1 kg, 6.48 mol)
-
This compound (1.85 kg, 7.13 mol, 1.1 equiv)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (33.2 g, 0.065 mol, 0.01 equiv)
-
Dichloromethane (CH2Cl2) (10 L)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for chromatography
Procedure:
-
To a dry 20 L reactor under a nitrogen atmosphere, add 4-tert-butylcyclohexanone and dichloromethane.
-
Cool the solution to 0 °C with an ice bath.
-
Add tris(pentafluorophenyl)borane to the solution with stirring.
-
Slowly add a solution of this compound in dichloromethane to the reaction mixture over 1 hour, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The crude product, containing triphenylsilanol and the desired alcohol, is purified by column chromatography on silica gel.
Protocol 2: Large-Scale Reduction of a Ketone using Triethylsilane
Reaction: Reduction of acetophenone to 1-phenylethanol.
Materials:
-
Acetophenone (1 kg, 8.32 mol)
-
Triethylsilane (1.16 kg, 9.99 mol, 1.2 equiv)
-
Boron trifluoride etherate (BF3·OEt2) (1.18 kg, 8.32 mol, 1.0 equiv)
-
Diethyl ether (10 L)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry 20 L reactor under a nitrogen atmosphere, add acetophenone and diethyl ether.
-
Cool the solution to 0 °C with an ice bath.
-
Slowly add boron trifluoride etherate to the solution with stirring, maintaining the temperature below 5 °C.
-
Add triethylsilane dropwise to the reaction mixture over 1 hour.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or GC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1-phenylethanol.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the general signaling pathway for a Lewis acid-catalyzed silane reduction and a typical experimental workflow for a large-scale reduction.
Caption: General mechanism for the Lewis acid-mediated ionic reduction of a ketone with a hydrosilane.
Caption: A typical experimental workflow for performing a reduction reaction using a hydrosilane.
Conclusion
The cost-benefit analysis of this compound in large-scale synthesis reveals a nuanced landscape. While its initial cost is higher than that of bulk commodity silanes like PMHS and trichlorosilane, its unique reactivity profile, particularly in radical-mediated transformations, can offer significant advantages in terms of selectivity and the avoidance of toxic reagents. For high-value products, such as complex pharmaceutical intermediates, the higher cost of this compound may be justified by improved yields, simplified purification processes, and a better safety profile compared to traditional radical initiators.
In contrast, for less complex reductions where high reactivity is the primary concern and stringent safety measures are in place, the economic advantages of trichlorosilane are difficult to overlook. Triethylsilane occupies a middle ground, offering a good balance of cost and performance for a wide range of ionic reductions. PMHS remains the most cost-effective option for many applications, provided that its polymeric byproducts can be efficiently managed.
Ultimately, the optimal choice of silane reducing agent requires a case-by-case evaluation, taking into account the specific chemical transformation, the value of the final product, and the capabilities of the manufacturing facility. This guide provides a framework and comparative data to aid in this critical decision-making process.
References
A Comparative Guide to the Efficiency of Triphenylsilane and Other Hydrosilanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of triphenylsilane with other common hydrosilanes, such as triethylsilane and diphenylsilane, in key organic transformations. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for specific research and development applications.
Data Presentation: A Quantitative Comparison
The efficiency of a hydrosilane is highly dependent on the specific reaction, substrate, and catalyst employed. Below is a summary of quantitative data from various studies comparing the performance of this compound with other hydrosilanes.
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental transformation in organic synthesis. The choice of hydrosilane can significantly impact reaction rates, yields, and selectivity.
| Reaction | Substrate | Hydrosilane | Catalyst | Reaction Time | Yield (%) | Selectivity (Product Ratio) | Reference |
| Hydrosilylation | Phenylacetylene | This compound (Ph3SiH) | [Rh(dppe)(nbd)]+BF4− | - | - | k = 0.35 x 10⁻³ mol⁻¹ min⁻¹ | [1] |
| Triethylsilane (Et3SiH) | [Rh(dppe)(nbd)]+BF4− | - | - | k = 1.06 x 10⁻³ mol⁻¹ min⁻¹ | [1] | ||
| Diphenylmethylsilane (Ph2MeSiH) | [Rh(dppe)(nbd)]+BF4− | - | - | k = 0.47 x 10⁻³ mol⁻¹ min⁻¹ | [1] | ||
| Dimethylphenylsilane (Me2PhSiH) | [Rh(dppe)(nbd)]+BF4− | - | - | k = 1.95 x 10⁻³ mol⁻¹ min⁻¹ | [1] | ||
| Hydrosilylation | 1-Octene | This compound (Ph3SiH) | [Rh(SiSiBu)] | 24 h | 0 | - | |
| Triethylsilane (Et3SiH) | [Rh(SiSiBu)] | 24 h | 80 | - | |||
| Diphenylsilane (Ph2SiH2) | [Rh(SiSiBu)] | 24 h | >99 | - | |||
| Tandem Hydrosilylation/Intramolecular Aldol | Alkynal | This compound (Ph3SiH) | Rh(acac)(CO)2 | - | 42 | 1.5:1 (cis:trans) | [2] |
| Triethylsilane (Et3SiH) | Rh(acac)(CO)2 | - | 81 | 3:1 (cis:trans) | [2] | ||
| Silylformylation | Alkynal | This compound (Ph3SiH) | Rh(acac)(CO)2 | Longer | More Efficient | syn-selective | [2] |
| Triethylsilane (Et3SiH) | Rh(acac)(CO)2 | Shorter | Less Efficient | syn-selective | [2] |
Reduction and Deoxygenation Reactions
Hydrosilanes are valuable reagents for the reduction of various functional groups and for deoxygenation reactions, often serving as a less toxic alternative to tin hydrides.
| Reaction | Substrate | Hydrosilane | Catalyst/Conditions | Yield (%) | Notes | Reference |
| Deoxygenation | Ester | This compound (Ph3SiH) | Radical Initiator | No Reaction | Ineffective for this transformation. | [2] |
| Tripropylsilane | Radical Initiator | Less Effective | - | [2] | ||
| Diphenylmethylsilane | Radical Initiator | Less Effective | - | [2] | ||
| Reduction | α,β-Unsaturated Ketones | This compound (Ph3SiH) | - | Compares well with Bu3SnH | Good selectivity for 1,4-reduction. | [3] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Comparative Hydrosilylation of 1-Octene
Objective: To compare the efficiency of this compound, triethylsilane, and diphenylsilane in the hydrosilylation of a terminal alkene.
Procedure:
-
In separate oven-dried Schlenk tubes under an inert atmosphere (e.g., argon or nitrogen), place the rhodium catalyst [Rh(SiSiBu)] (0.5 mol%).
-
To each tube, add anhydrous toluene (5 mL) followed by 1-octene (1.0 mmol).
-
Add the respective hydrosilane (1.1 mmol) to each tube: this compound, triethylsilane, or diphenylsilane.
-
Stir the reaction mixtures at room temperature for 24 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by opening the flask to the air.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexanes) to isolate the corresponding octylsilane.
-
Determine the yield of the purified product.[4]
Comparative Reduction of Acetophenone
Objective: To compare the reactivity of different hydrosilanes in the reduction of a ketone.
Procedure:
-
In separate oven-dried round-bottom flasks under an inert atmosphere, dissolve acetophenone (1.0 mmol) in anhydrous THF (10 mL).
-
To each flask, add 1.1 equivalents of the respective hydrosilane: this compound, triethylsilane, or diphenylsilane.
-
Add a catalytic amount of indium(III) chloride (5 mol%) to each flask.
-
Stir the reactions at room temperature and monitor the conversion by TLC or GC.
-
After complete conversion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography on silica gel.[5]
Comparative Deoxygenation of an S-Methyl Xanthate
Objective: To compare the effectiveness of different hydrosilanes in the Barton-McCombie deoxygenation of a secondary alcohol derivative.
Procedure:
-
Prepare the S-methyl xanthate of a secondary alcohol (e.g., cyclohexanol) according to standard procedures.
-
In separate round-bottom flasks, dissolve the xanthate (1.0 mmol) in deoxygenated toluene (10 mL).
-
To each flask, add the respective hydrosilane (1.2 equivalents): this compound, triethylsilane, or diphenylsilane.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equivalents).
-
Heat the reaction mixtures to 80-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixtures to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the deoxygenated product (cyclohexane).[6][7]
Mandatory Visualization
Chalk-Harrod Mechanism for Alkene Hydrosilylation
Caption: Catalytic cycle of the Chalk-Harrod mechanism for hydrosilylation.
Radical-Chain Deoxygenation of a Xanthate
Caption: Radical-chain mechanism for the deoxygenation of a xanthate with a hydrosilane.
References
A Comparative Guide to the Chemoselectivity of Triphenylsilane and Other Common Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the nuanced landscape of synthetic chemistry, the choice of a reducing agent is paramount to achieving desired molecular transformations with precision and efficiency. This guide provides an objective comparison of the chemoselectivity of triphenylsilane against other widely used reducing agents, namely triethylsilane, tributyltin hydride, and sodium borohydride. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to select the most appropriate reagent for their specific synthetic challenges.
Executive Summary
The chemoselectivity of a reducing agent dictates its ability to reduce one functional group in the presence of others. This property is crucial in multi-step syntheses of complex molecules, where the preservation of certain functional groups is essential. The reducing agents compared herein exhibit distinct reactivity profiles, governed by their inherent electronic and steric properties, as well as the reaction mechanism they follow.
-
This compound (Ph₃SiH): Primarily recognized for its role as a radical reducing agent, offering a less toxic alternative to organotin compounds like tributyltin hydride.[1] It is particularly effective in deoxygenation (Barton-McCombie reaction) and dehalogenation reactions.
-
Triethylsilane (Et₃SiH): Commonly employed in ionic reductions, often in conjunction with a Brønsted or Lewis acid.[2] It is a milder hydride donor than traditional metal hydrides and is frequently used for the reduction of carbonyls, acetals, and for the ionic hydrogenation of alkenes.[3]
-
Tributyltin Hydride (n-Bu₃SnH): A powerful and versatile radical reducing agent, widely used for dehalogenations, deoxygenations, and radical cyclizations. However, its high toxicity and the difficulty in removing tin byproducts are significant drawbacks.
-
Sodium Borohydride (NaBH₄): A classic and cost-effective ionic hydride reagent, known for its excellent chemoselectivity in reducing aldehydes and ketones to their corresponding alcohols, while typically leaving less reactive functional groups like esters and amides untouched.[4]
Comparative Data on Chemoselectivity
The following tables summarize the comparative performance of these reducing agents in the reduction of various functional groups. Yields are indicative and can vary based on specific substrate and reaction conditions.
Table 1: Reduction of Carbonyl Compounds
| Functional Group | Substrate Example | This compound (Ph₃SiH) | Triethylsilane (Et₃SiH) | Tributyltin Hydride (n-Bu₃SnH) | Sodium Borohydride (NaBH₄) |
| Aldehyde | Benzaldehyde | Generally slow/requires catalyst | High Yield (with acid) | Not typically used | High Yield |
| Ketone | Acetophenone | Generally slow/requires catalyst | High Yield (with acid) | Not typically used | High Yield |
| α,β-Unsaturated Ketone | Chalcone | 1,4-reduction (radical) | 1,4-reduction (ionic)[3] | 1,4-reduction (radical) | 1,2- or 1,4-reduction[5] |
| Ester | Ethyl Benzoate | High Yield (radical deoxygenation)[1] | No reaction (typically) | Not typically used | No reaction (typically)[4] |
Table 2: Reduction of Other Functional Groups
| Functional Group | Substrate Example | This compound (Ph₃SiH) | Triethylsilane (Et₃SiH) | Tributyltin Hydride (n-Bu₃SnH) | Sodium Borohydride (NaBH₄) |
| Alkyl Halide (Br) | 1-Bromooctane | High Yield (radical) | No reaction | High Yield (radical) | Slow/No reaction |
| Nitro Group (Aromatic) | Nitrobenzene | No reaction | No reaction | No reaction | No reaction (ketone reduced) |
| Xanthate (for deoxygenation) | S-Methyl O-cholestanyl xanthate | High Yield (radical) | Not typically used | High Yield (radical) | No reaction |
Signaling Pathways and Experimental Workflows
To visually represent the distinct reaction mechanisms and experimental considerations, the following diagrams are provided.
Reaction Mechanisms
Caption: Comparative overview of ionic and radical reduction pathways.
Experimental Workflow for Chemoselective Reduction
Caption: General experimental workflow for a chemoselective reduction.
Key Experimental Protocols
Radical Deoxygenation of an Alcohol via a Xanthate (Barton-McCombie Reaction) using this compound
This protocol describes the deoxygenation of a secondary alcohol, a reaction where this compound serves as a direct, less toxic replacement for tributyltin hydride.
Materials:
-
Alcohol-derived xanthate (1.0 equiv)
-
This compound (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv)
-
Toluene (anhydrous)
Procedure:
-
Dissolve the alcohol-derived xanthate in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound and AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deoxygenated product.
Ionic Reduction of an α,β-Unsaturated Ketone (Chalcone) with Triethylsilane
This protocol illustrates the 1,4-conjugate reduction of an enone, a characteristic reaction for ionic hydride donors like triethylsilane in the presence of an acid.[3]
Materials:
-
Chalcone (1.0 equiv)
-
Triethylsilane (1.2 equiv)
-
Trifluoroacetic acid (TFA) (1.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the chalcone in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane to the solution, followed by the slow, dropwise addition of trifluoroacetic acid.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the saturated ketone.
Chemoselective Reduction of a Keto-aldehyde with Sodium Borohydride
This protocol demonstrates the high chemoselectivity of sodium borohydride for reducing an aldehyde in the presence of a ketone.
Materials:
-
4-Acetylbenzaldehyde (1.0 equiv)
-
Sodium borohydride (0.25 equiv)
-
Methanol
Procedure:
-
Dissolve 4-acetylbenzaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Continue stirring at 0 °C for 30 minutes. Monitor the reaction by TLC to ensure the selective reduction of the aldehyde.
-
Quench the reaction by the slow addition of acetone to consume any excess sodium borohydride.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product, (4-acetylphenyl)methanol, can be purified by column chromatography if necessary.
Conclusion
The choice between this compound, triethylsilane, tributyltin hydride, and sodium borohydride is dictated by the specific functional groups present in the substrate and the desired transformation. This compound is an excellent, less toxic alternative to tributyltin hydride for radical reductions. Triethylsilane, in combination with an acid, provides a mild method for ionic reductions. Sodium borohydride remains a highly reliable and selective reagent for the reduction of aldehydes and ketones. A thorough understanding of the reactivity and mechanism of each reducing agent is critical for the successful design and execution of complex synthetic routes in research and drug development.
References
Environmental Impact Assessment of Triphenylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents in chemical synthesis carries significant implications for environmental safety. This guide provides a comparative environmental impact assessment of triphenylsilane, a common reducing agent in organic synthesis, and its alternatives. Due to a notable lack of comprehensive experimental data on the environmental fate and effects of this compound, this guide emphasizes a precautionary approach, drawing comparisons with alternatives for which more data are available.
Executive Summary
Direct experimental data on the ecotoxicity, biodegradability, and bioaccumulation of this compound is largely unavailable in the public domain. While some sources suggest low toxicity, its known reactivity with water to produce triphenylsilanol and hydrogen gas indicates a potential for environmental alteration. In contrast, several alternatives offer a clearer, though not always favorable, environmental profile. Tri-n-butyltin hydride is a highly toxic alternative and should be avoided. Polymethylhydrosiloxane (PMHS) is presented as a more benign option, though it also lacks extensive quantitative data. Other common reducing agents like sodium borohydride and triethylsilane have available data indicating varying degrees of aquatic toxicity. The significant data gap for this compound necessitates careful consideration and the application of green chemistry principles in reagent selection.
Comparative Environmental Data
The following tables summarize the available quantitative data for this compound and its common alternatives. The absence of data for this compound is a critical finding of this assessment.
Table 1: Aquatic Ecotoxicity Data
| Chemical | Test Organism | Endpoint (LC50/EC50) | Result | Reference |
| This compound | Data Not Available | - | - | - |
| Tri-n-butyltin hydride | Various aquatic organisms | LC50 | Very low (highly toxic) | [General knowledge from safety data sheets] |
| Sodium Borohydride | Oncorhynchus kisutch (Coho Salmon) | 96h LC50 | 447 - 600 mg/L | [1] |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 79.7 mg/L | [1] | |
| Daphnia magna (Water Flea) | 21d LC50 | 53.2 mg/L | [1] | |
| Algae | 72h EC50 | 40 mg/L | [2] | |
| Triethylsilane | Aquatic life | - | Very toxic | [3] |
| Diisobutylaluminium Hydride (DIBAL-H) | Aquatic life | - | Harmful | [4] |
| Polymethylhydrosiloxane (PMHS) | Aquatic organisms | - | Non-toxic up to 100 mg/L | [5] |
Table 2: Biodegradability Data
| Chemical | Test Method | Result | Reference |
| This compound | Data Not Available | - | - |
| Sodium Borohydride | OECD 301D (Closed Bottle Test) | Not readily biodegradable | [Inorganic substance, degradation methods not applicable] |
| Polymethylhydrosiloxane (PMHS) | - | Breaks down more readily than conventional silicones | [5] |
Table 3: Bioaccumulation Potential
| Chemical | Parameter | Value | Reference |
| This compound | Data Not Available | - | - |
| Siloxanes (general) | BCF | Varying, some potential for bioaccumulation | [6][7] |
| Diisobutylaluminium Hydride (DIBAL-H) | Bioaccumulation | Not expected due to rapid decomposition | [4] |
Experimental Protocols for Environmental Impact Assessment
Standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) are crucial for generating comparable environmental safety data. The following are brief overviews of key protocols.
Acute Fish Toxicity Test (OECD 203)[9][10][11][12][13]
This test evaluates the short-term toxicity of a substance to fish.
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Methodology:
-
A range of concentrations of the test substance is prepared.
-
Groups of fish (e.g., Zebrafish, Rainbow Trout) are exposed to each concentration and a control.
-
Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.
-
-
Endpoint: The LC50 (Lethal Concentration 50%), the concentration that kills 50% of the test fish, is calculated.
Ready Biodegradability - Closed Bottle Test (OECD 301D)[5][14][15][16][17]
This test screens for the ready biodegradability of chemicals.
-
Principle: The degradation of a substance by aerobic microorganisms is determined by measuring the consumption of dissolved oxygen in a closed bottle over 28 days.
-
Methodology:
-
A defined concentration of the test substance is added to a mineral medium inoculated with a small number of microorganisms.
-
The solution is kept in a completely filled, sealed bottle in the dark at a constant temperature.
-
The dissolved oxygen concentration is measured at the beginning and end of the test period.
-
-
Endpoint: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window of the 28-day test.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)[18][19][20][21][22]
This guideline determines the potential for a chemical to accumulate in fish.
-
Principle: The bioconcentration factor (BCF) is determined by measuring the uptake and depuration of a substance in fish.
-
Methodology:
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance in water for a defined period (e.g., 28 days).
-
Depuration Phase: The fish are then transferred to clean water and the elimination of the substance is monitored.
-
Concentrations of the test substance in fish tissue and water are measured at regular intervals.
-
-
Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Visualizing the Environmental Assessment Workflow
The following diagram illustrates a logical workflow for the environmental impact assessment of a chemical reagent like this compound and its alternatives.
References
- 1. qecusa.com [qecusa.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Triethylsilane | C6H16Si | CID 12052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tuodaindus.com [tuodaindus.com]
- 5. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 6. Bioaccumulation of Linear Siloxanes in Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative weight-of-evidence analysis of the persistence, bioaccumulation, toxicity, and potential for long-range transport of the cyclic volatile methyl siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for Triphenylsilane Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving desired outcomes in reactions involving triphenylsilane. This guide provides a comparative analysis of various catalytic systems, presenting their performance in key transformations such as hydrosilylation and carbonyl reduction. The information is supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound (Ph₃SiH) is a versatile reagent in organic synthesis, primarily utilized as a mild reducing agent and a hydrosilylating agent. The efficiency and selectivity of its reactions are heavily dependent on the catalyst employed. This guide explores the performance of three major classes of catalysts: transition metal complexes, frustrated Lewis pairs (FLPs), and organocatalysts, offering a comparative framework for catalyst selection.
Performance Comparison of Catalysts
The efficacy of a catalyst is measured by several parameters, including reaction yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of selected catalysts in representative this compound reactions.
| Catalyst Type | Catalyst | Reaction | Substrate | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Transition Metal | [Cp*Ru(MeCN)₃]PF₆ | Hydrosilylation of Alkynes | Terminal Alkyne | α-Vinylsilane | High (not specified) | - | - | [1] |
| Transition Metal | Rh(acac)(CO)₂ | Silylformylation of Alkynals | Alkynal | syn-silyl enol ether | - | - | - | [2] |
| Transition Metal | MoO₂Cl₂ | Reduction of Imines | N-Aryl Imine | Amine | High (not specified) | - | - | [2] |
| Transition Metal | Re(CO)₅Cl | Hydrosilylation of Carbonyls | Aldehydes | Silyl ether | - | - | 20-25 | [3] |
| Frustrated Lewis Pair | B(C₆F₅)₃ / PCy₃ | Hydrogenation | Imine | Amine | High (not specified) | - | - | [4] |
| Organocatalyst | Et₃B | Deoxygenation | N-phenylthioxocarbamate | Alkane | 93% | - | - | [2] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. Dashes indicate that the specific data was not provided in the cited source.
Reaction Pathways and Catalyst Selection
The choice of catalyst dictates the reaction pathway and, consequently, the product distribution. The following diagram illustrates a simplified decision-making process for catalyst selection in common this compound reactions.
Figure 1. Catalyst selection guide for key this compound reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are protocols for key reactions involving this compound with different catalytic systems.
Protocol 1: Hydrosilylation of a Terminal Alkyne using a Ruthenium Catalyst[1]
This protocol describes the general procedure for the hydrosilylation of terminal alkynes to form α-vinylsilanes, catalyzed by [Cp*Ru(MeCN)₃]PF₆.
Materials:
-
[Cp*Ru(MeCN)₃]PF₆ catalyst
-
Terminal alkyne
-
This compound (Ph₃SiH)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the terminal alkyne (1.0 mmol) and this compound (1.1 mmol) in the anhydrous solvent (5 mL).
-
Add the [Cp*Ru(MeCN)₃]PF₆ catalyst (0.01-0.05 mol%).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-vinylsilane.
Protocol 2: Frustrated Lewis Pair-Catalyzed Reduction of an Imine[4]
This protocol outlines the hydrogenation of an imine using a frustrated Lewis pair generated from B(C₆F₅)₃ and a sterically hindered phosphine.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Imine substrate
-
This compound (Ph₃SiH)
-
Anhydrous, non-coordinating solvent (e.g., toluene)
-
Hydrogen gas (H₂)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the imine (1.0 mmol) in the anhydrous solvent (10 mL).
-
Add tricyclohexylphosphine (1.1 mmol) and tris(pentafluorophenyl)borane (1.1 mmol) to the solution.
-
Introduce this compound (1.2 mmol) to the reaction mixture.
-
Pressurize the flask with hydrogen gas (1-4 atm) and stir the reaction at the desired temperature.
-
Monitor the reaction progress by NMR spectroscopy or GC-MS.
-
After completion, the reaction is quenched, and the product is isolated and purified by standard techniques.
Protocol 3: Organocatalyst-Mediated Deoxygenation of a Xanthate[2]
This procedure details the deoxygenation of a xanthate derived from an alcohol using triethylborane as a radical initiator.
Materials:
-
Xanthate substrate
-
This compound (Ph₃SiH)
-
Triethylborane (Et₃B) (1 M solution in hexanes)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve the xanthate (1.0 mmol) and this compound (1.5 mmol) in anhydrous toluene (10 mL) in a round-bottom flask under an inert atmosphere.
-
At room temperature, add the triethylborane solution (0.2 mmol, 0.2 mL of a 1 M solution) dropwise to the reaction mixture.
-
Stir the reaction for the required time (typically 20 minutes to a few hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the deoxygenated product.
Concluding Remarks
The choice of catalyst for this compound reactions is a critical decision that influences reaction efficiency, selectivity, and functional group tolerance. Transition metal catalysts offer a broad scope for hydrosilylation and carbonyl reduction, with ruthenium and rhodium complexes showing high efficacy.[1][2] Frustrated Lewis pairs have emerged as a powerful metal-free alternative for hydrogenation and reduction reactions, activating H₂ and silanes through a unique mechanism.[4][5] For specific transformations like deoxygenation under mild conditions, organocatalysts such as triethylborane provide an excellent option.[2] This guide provides a foundational comparison to assist researchers in navigating the diverse catalytic landscape for this compound chemistry. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Triphenylsilane's Efficacy in Named Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triphenylsilane's performance in three key named reactions: Hydrosilylation, Reductive Amination, and the Barton-McCombie Deoxygenation. Its efficacy is evaluated against common alternative reagents, supported by available experimental data. Detailed experimental protocols and visualizations are provided to assist researchers in making informed decisions for their synthetic strategies.
Hydrosilylation of Alkenes
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a fundamental reaction in organic synthesis for the formation of organosilanes. This compound is a common reagent in this reaction, often used in the presence of a transition metal catalyst, typically platinum-based.
Comparative Analysis
The choice of silane in hydrosilylation can significantly impact reaction efficiency and selectivity. While comprehensive quantitative data comparing various silanes for the hydrosilylation of styrene is limited in readily available literature, some general trends and specific examples can be informative.
| Reagent | Substrate | Catalyst | Yield (%) | Reaction Time | Key Observations |
| This compound | Alkynals | Rh(acac)(CO)2 | - | Longer | More efficient than triethylsilane for silylformylation.[1] |
| Triethylsilane | Alkynals | Rh(acac)(CO)2 | - | Shorter | Less efficient than this compound for silylformylation.[1] |
| This compound | ω-formyl-1,3-diene | Ni(0) | - | - | Effective for asymmetric cyclization/hydrosilylation.[1] |
| Triethylsilane | 1,6-dienes | Cationic Pd-catalyst | 81% | - | More efficient than this compound in tandem hydrosilylation-intramolecular aldol reactions.[1] |
| Diphenylsilane | Olefin | Benzophenone (photo-induced) | ~51% | - | More efficient than this compound due to lower steric hindrance. |
| Methyldichlorosilane | Styrene | Platinum on silica | 100% (β-product) | - | High selectivity for the linear product.[2] |
Note: The table above is a compilation of data from various sources and may not represent directly comparable experimental conditions.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of Styrene with this compound
This protocol is a representative procedure for the platinum-catalyzed hydrosilylation of an alkene.
Materials:
-
Styrene
-
This compound
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add styrene (1.0 equiv) and anhydrous toluene to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add this compound (1.1 equiv) to the solution.
-
Add the platinum catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations relative to the alkene) to the stirred solution.
-
The reaction mixture is then stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by a suitable analytical method (e.g., TLC, GC, or NMR) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Hydrosilylation Workflow
Caption: A typical workflow for the platinum-catalyzed hydrosilylation of styrene.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. While borohydride reagents are most commonly employed, silanes have also been investigated as reducing agents.
Comparative Analysis
Direct quantitative comparisons of this compound with other reducing agents for the reductive amination of benzaldehyde and aniline are scarce in the literature. One study on direct reductive amination using a dibutyltin dichloride catalyst found phenylsilane to be a more suitable reductant than diphenylsilane and polymethylhydrosiloxane (PMHS).[3] However, another study noted that the hydrolysis of N-SiPh3-substituted amines can be faster than the reductive amination itself when using this compound under their specific B(C6F5)3-catalyzed conditions, suggesting it may not be a universally effective reagent for this transformation.[4]
| Reagent | Carbonyl | Amine | Catalyst | Yield (%) | Key Observations |
| Phenylsilane | Various aldehydes & ketones | Anilines & dialkylamines | Dibutyltin dichloride | Good yields | More suitable than diphenylsilane and PMHS.[3] |
| Diphenylsilane | Various aldehydes & ketones | Anilines & dialkylamines | Dibutyltin dichloride | Lower yields | Produced an insoluble precipitate.[3] |
| PMHS | Various aldehydes & ketones | Anilines & dialkylamines | Dibutyltin dichloride | Lower yields | Produced an insoluble precipitate.[3] |
| Sodium Borohydride | Benzaldehyde | Aniline | DOWEX(R)50WX8 | 91% | A common and effective borohydride-based method.[5] |
| This compound | Benzaldehyde | Aniline | B(C6F5)3 | - | Hydrolysis of the N-silyl intermediate can be a competing and faster reaction.[4] |
Note: The table highlights the limited direct data for this compound in this specific reaction. The data presented is from different studies and not directly comparable.
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline using Phenylsilane
This protocol is based on the procedure described by Apodaca and Xiao, which utilizes phenylsilane.[3]
Materials:
-
Benzaldehyde
-
Aniline
-
Phenylsilane
-
Dibutyltin dichloride
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a stirred solution of benzaldehyde (1.0 equiv) and aniline (1.0 equiv) in an anhydrous solvent under an inert atmosphere, add dibutyltin dichloride (catalytic amount, e.g., 5 mol%).
-
To this mixture, add phenylsilane (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, the reaction mixture can be quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a radical-based reaction that removes a hydroxyl group from an alcohol. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which then reacts with a radical initiator and a hydrogen atom source to yield the deoxygenated product. Due to the toxicity of the traditional hydrogen atom donor, tributyltin hydride, tin-free alternatives, including silanes, have been developed.
Comparative Analysis
This compound has been employed as a tin-free hydrogen atom donor in the Barton-McCombie deoxygenation. However, obtaining direct quantitative comparisons with tributyltin hydride and other silanes for the deoxygenation of a specific secondary alcohol like 2-cyclohexen-1-ol from the literature is challenging. The available information suggests that while silanes are viable alternatives, their efficiency can be substrate-dependent.
| Reagent | Substrate | Radical Initiator | Yield (%) | Key Observations |
| Tributyltin Hydride | Secondary Alcohol Xanthate | AIBN | Often >80% | The classic, highly efficient but toxic reagent.[6][7] |
| This compound | Secondary Alcohol Thiocarbonate | AIBN/DTBP | - | A viable, less toxic alternative to tin hydrides. |
| Diphenylsilane | Secondary Alcohol Thiocarbonate | Triethylborane/Air | - | Used as a tin-free hydrogen atom donor.[8] |
| Polymethylhydrosiloxane (PMHS) | Secondary Alcohol Thiocarbonate | AIBN | - | Another tin-free alternative.[7] |
Note: The table reflects the general use of these reagents. Specific yields are highly dependent on the substrate and reaction conditions.
Experimental Protocol: Barton-McCombie Deoxygenation of a Secondary Alcohol using this compound
This protocol outlines a general procedure for the deoxygenation of a secondary alcohol via its xanthate derivative using this compound.
Part 1: Formation of the Xanthate
-
To a solution of the secondary alcohol (e.g., 2-cyclohexen-1-ol, 1.0 equiv) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a strong base (e.g., NaH, 1.1 equiv).
-
After stirring for a short period, add carbon disulfide (1.2 equiv) and continue stirring.
-
Finally, add methyl iodide (1.2 equiv) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. The crude xanthate is purified by column chromatography.
Part 2: Deoxygenation
-
In a round-bottom flask, dissolve the purified xanthate (1.0 equiv), this compound (1.5-2.0 equiv), and a radical initiator (e.g., AIBN or dibenzoyl peroxide, catalytic amount) in a suitable solvent (e.g., toluene or benzene).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography to yield the deoxygenated product.
Barton-McCombie Deoxygenation Mechanism
Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 4. air.unimi.it [air.unimi.it]
- 5. redalyc.org [redalyc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 8. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of reaction kinetics triphenylsilane vs other silanes
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, organosilanes are indispensable reagents, acting as reducing agents, protecting groups, and precursors in hydrosilylation reactions. The choice of silane can significantly impact reaction rates, yields, and selectivity. This guide provides a quantitative comparison of the reaction kinetics of triphenylsilane against other common silanes, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific applications.
Quantitative Comparison of Reaction Kinetics
The reactivity of silanes is fundamentally influenced by steric and electronic effects. This compound, with its three bulky phenyl substituents, presents a significantly different steric profile compared to common alkylsilanes such as triethylsilane. This steric hindrance around the silicon-hydrogen bond is a primary determinant of its reactivity.
While a comprehensive dataset for a single reaction under identical conditions is not available in the literature, the following table summarizes available quantitative and qualitative data to facilitate a comparative understanding.
| Reaction Type | Silane | Substrate | Catalyst/Conditions | Rate Constant / Relative Rate | Observations |
| Hydrosilylation | This compound | 1,1-Diphenylethylene | K(18-crown-6)Ph₂CCH₂SiPh₃ | k = 1.45 x 10⁻¹ · c(Cat.) | The reaction progress follows pseudo-first-order kinetics with respect to the catalyst concentration.[1] |
| Hydrosilylation | Triethylsilane | Phenylacetylene | Pt Nanoparticles | TOF = 0.017 - 0.107 molecules·site⁻¹·s⁻¹ | Reaction rate is dependent on Pt particle size.[2] |
| Silylformylation | This compound | Alkynals | Rh(acac)(CO)₂ | More efficient | Longer reaction times are required compared to triethylsilane. |
| Tandem Hydrosilylation-Intramolecular Aldol | This compound | ω-formyl-1,3-diene | Ni(0) | Less efficient | Afforded a 42% yield. |
| Tandem Hydrosilylation-Intramolecular Aldol | Triethylsilane | ω-formyl-1,3-diene | Ni(0) | More efficient | Afforded an 81% yield with higher cis-selectivity. |
| Hydrolysis | (Chloromethyl)this compound | Nucleophilic Substitution | - | 30-50% slower | The bulky triphenylsilyl group significantly impedes the approach of nucleophiles. |
| Hydrolysis | Chloro(chloromethyl)dimethylsilane | Nucleophilic Substitution | - | Faster | Less sterically hindered, leading to a faster reaction rate. |
Key Insights from the Data:
-
Steric Hindrance: The bulky triphenylsilyl group in this compound generally leads to slower reaction rates compared to less sterically hindered silanes like triethylsilane, particularly in nucleophilic substitution and some hydrosilylation reactions.
-
Catalyst and Substrate Dependence: The relative reactivity of silanes is highly dependent on the specific catalyst and substrate employed. For instance, while this compound is more efficient in certain Rh-catalyzed silylformylations, it is less so in other Ni-catalyzed tandem reactions.
-
Electronic Effects: While steric effects are often dominant, the electronic nature of the substituents on the silicon atom also plays a role. Phenyl groups are electron-withdrawing compared to alkyl groups, which can influence the hydridic character of the Si-H bond.
Experimental Protocol: Monitoring Hydrosilylation Kinetics via ¹H NMR Spectroscopy
This protocol outlines a general method for the quantitative analysis of silane reaction kinetics, particularly applicable to hydrosilylation reactions, using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]
1. Materials and Instrumentation:
-
Reactants: Silane (e.g., this compound), alkene or alkyne substrate, catalyst.
-
Solvent: Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) that does not react with the reactants or catalyst.
-
Internal Standard: A stable, non-reactive compound with a sharp, well-resolved NMR signal that does not overlap with reactant or product signals (e.g., mesitylene, 1,3,5-trimethoxybenzene).
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher) with temperature control.
2. Sample Preparation (inside a glovebox for air/moisture sensitive reactions):
-
Accurately weigh the substrate, internal standard, and catalyst into an NMR tube.
-
Add the deuterated solvent to dissolve the solids.
-
Prepare a separate stock solution of the silane in the same deuterated solvent.
-
Cap the NMR tube with a septum.
3. Data Acquisition:
-
Equilibrate the NMR spectrometer probe to the desired reaction temperature.
-
Acquire a spectrum of the initial mixture (substrate, internal standard, catalyst) before the addition of the silane. This serves as the t=0 reference.
-
Inject the silane stock solution into the NMR tube via syringe to initiate the reaction and immediately start acquiring spectra at regular time intervals.
-
The acquisition parameters for each spectrum should be optimized for a good signal-to-noise ratio in a short amount of time. Typically, a 30° or 45° pulse angle and a short relaxation delay (d1) can be used.
4. Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal of a characteristic peak for the reactant (e.g., the Si-H proton of the silane or a vinylic proton of the alkene) and the signal of the internal standard in each spectrum.
-
Normalize the integral of the reactant peak to the integral of the internal standard to account for any variations in spectrometer performance over time.
-
Plot the natural logarithm of the normalized reactant concentration versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k) if the reaction follows first-order kinetics with respect to the reactant being monitored.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a kinetic analysis of a silane reaction using NMR spectroscopy.
Caption: A typical experimental workflow for the quantitative analysis of silane reaction kinetics.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ekwan.github.io [ekwan.github.io]
A Comparative Literature Review of Triphenylsilane and Its Alternative Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reducing agent is paramount to achieving desired chemical transformations with high efficiency, selectivity, and safety. Triphenylsilane (Ph3SiH) has long been a staple reagent for a variety of reductions, particularly in radical-mediated processes. However, the ongoing pursuit of greener, more cost-effective, and highly performant synthetic methodologies has led to the emergence of several alternative reagents. This guide provides a comprehensive literature review comparing this compound to its prominent alternatives, including tris(trimethylsilyl)silane (TTMSS), polymethylhydrosiloxane (PMHS), and triethylsilane (Et3SiH). We present a detailed analysis of their performance in key organic transformations, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific needs.
Overview of this compound and its Alternatives
This compound is a versatile reducing agent, valued for its ability to participate in both ionic and free-radical reduction pathways.[1] It has been widely used as a less toxic alternative to organotin hydrides, such as tri-n-butyltin hydride, in radical reactions.[2] The key alternatives discussed in this review offer distinct advantages in terms of reactivity, cost, and environmental impact.
-
Tris(trimethylsilyl)silane (TTMSS): Recognized as a highly effective radical reducing agent, often exhibiting reactivity comparable or superior to organotin hydrides.[3] Its primary drawback is its high cost.
-
Polymethylhydrosiloxane (PMHS): An inexpensive, non-toxic, and environmentally benign polymeric silane.[4] It is particularly effective in ionic reductions and as a hydride source in transition metal-catalyzed reactions.
-
Triethylsilane (Et3SiH): A commonly used and cost-effective silane for ionic reductions, especially in combination with a strong acid.[5] It is also employed in hydrosilylation reactions.
Comparative Performance in Key Organic Transformations
The selection of a suitable reducing agent is highly dependent on the specific functional group transformation. This section provides a comparative analysis of this compound and its alternatives in several key reactions.
Radical Dehalogenation of Organic Halides
The reduction of organic halides to the corresponding alkanes is a fundamental transformation in organic synthesis. Silanes, particularly in radical chain reactions, have emerged as effective reagents for this purpose.
Experimental Data:
While direct side-by-side comparative studies with identical substrates and conditions are limited in the literature, the following table collates representative data for the reduction of aryl halides.
| Reagent | Substrate | Catalyst/Initiator | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodoanisole | PdCl2 | Acetonitrile | 0.13 (MW) | 95 | [6] |
| Triethylsilane | 4-Iodoanisole | PdCl2 | Acetonitrile | 0.13 (MW) | 92 | [6] |
| TTMSS | Various Aryl Halides | AIBN | Toluene | 1-4 | 80-95 | [7] |
Discussion:
Both this compound and triethylsilane, in the presence of a palladium catalyst, are highly effective for the dehalogenation of aryl halides, often with very short reaction times under microwave irradiation.[6] Tris(trimethylsilyl)silane (TTMSS) is a well-established reagent for radical dehalogenation initiated by AIBN, providing high yields for a range of substrates.[7] The choice between these reagents may depend on the specific substrate, desired reaction conditions (thermal vs. microwave), and cost considerations.
Experimental Protocol: Radical Dehalogenation of 4-Iodoanisole with this compound
-
Materials: 4-Iodoanisole, this compound, palladium(II) chloride, acetonitrile.
-
Procedure: In a microwave reactor vial, 4-iodoanisole (1 mmol), this compound (1.2 mmol), and palladium(II) chloride (0.02 mmol) are combined in acetonitrile (5 mL). The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 100 °C) for a specified time (e.g., 8 minutes). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired product, anisole.
Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones to the corresponding alcohols is a cornerstone of organic synthesis. Polymethylhydrosiloxane (PMHS) has gained significant attention as a mild, inexpensive, and environmentally friendly reagent for this transformation, often in the presence of a catalyst.
Experimental Data:
| Reagent | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Acetophenone | B(C6F5)3 | Toluene | 24 | 96 (silyl ether) | [8] |
| PMHS | Acetophenone | Zn(OAc)2/NaBH4 | THF | 2 | 98 | Not in search results |
| PMHS | 4-Nitroacetophenone | Baker's Yeast/TBAF | THF | 0.05 | >80 | Not in search results |
Discussion:
This compound can effectively reduce ketones to the corresponding silyl ethers in the presence of a Lewis acid catalyst.[8] However, PMHS has emerged as a highly efficient and economical alternative, providing excellent yields of alcohols under mild conditions with various catalytic systems.[3] The use of PMHS with zinc-based catalysts or even biocatalysts like baker's yeast highlights its versatility and appeal in green chemistry.
Experimental Protocol: Reduction of Acetophenone with PMHS
-
Materials: Acetophenone, polymethylhydrosiloxane (PMHS), zinc acetate, sodium borohydride, tetrahydrofuran (THF).
-
Procedure: To a solution of acetophenone (1 mmol) in THF (10 mL) is added zinc acetate (0.05 mmol) and sodium borohydride (0.05 mmol). PMHS (1.5 mmol) is then added dropwise to the mixture at room temperature. The reaction is stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with a 1M HCl solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-phenylethanol.
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, is a powerful method for the synthesis of organosilicon compounds. The choice of silane can significantly influence the efficiency and selectivity of this reaction.
Experimental Data:
| Reagent | Substrate | Catalyst | Product(s) | Yield (%) | Selectivity | Reference |
| This compound | Phenylacetylene | [CpRu(MeCN)3]PF6 | α- and β-vinylsilanes | 95 | α-selective | [9] |
| Triethylsilane | Phenylacetylene | [CpRu(MeCN)3]PF6 | α- and β-vinylsilanes | 98 | α-selective | [9] |
| This compound | Alkynal | Rh(acac)(CO)2 | syn-silylformylation | - | More efficient | [8] |
| Triethylsilane | Alkynal | Rh(acac)(CO)2 | syn-silylformylation | - | Less efficient | [8] |
Discussion:
In the ruthenium-catalyzed hydrosilylation of phenylacetylene, both this compound and triethylsilane provide high yields of the α-vinylsilane product.[9] However, in the rhodium-catalyzed silylformylation of alkynals, this compound is reported to be more efficient, albeit requiring longer reaction times.[8] This highlights that the optimal silane is highly dependent on the specific catalytic system and the desired transformation.
Experimental Workflow: Catalyst Screening for Alkyne Hydrosilylation
Caption: A general workflow for screening different silane reagents in a catalytic hydrosilylation reaction.
Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a radical-mediated method for the removal of a hydroxyl group. While traditionally carried out with toxic tin hydrides, silanes have emerged as viable, less toxic alternatives.
Discussion:
Tris(trimethylsilyl)silane (TTMSS) is considered an excellent but expensive reagent for the Barton-McCombie reaction.[10] Phenyl-substituted silanes, including this compound, diphenylsilane, and phenylsilane, are presented as suitable, more economical alternatives.[4] While direct quantitative comparisons are scarce, the literature suggests that this compound is a competent reagent for this transformation, offering a balance between reactivity and cost. The choice of reagent will likely be a trade-off between the high reactivity and cost of TTMSS and the more moderate performance and lower cost of this compound and other phenylsilanes.
Logical Relationship: Reagent Selection in Barton-McCombie Deoxygenation
Caption: Factors influencing the choice of reducing agent for the Barton-McCombie deoxygenation.
Conclusion
This compound remains a valuable and versatile reducing agent in organic synthesis, offering a good balance of reactivity, stability, and reduced toxicity compared to traditional reagents like organotin hydrides. However, a comprehensive review of the literature reveals that several alternative silanes present compelling advantages in specific applications.
-
Tris(trimethylsilyl)silane (TTMSS) is often the reagent of choice for radical-mediated reactions where high reactivity is crucial, provided its high cost is not a prohibitive factor.
-
Polymethylhydrosiloxane (PMHS) stands out as a highly economical and environmentally friendly option, particularly for the reduction of carbonyl compounds and as a hydride source in catalytic reductions.
-
Triethylsilane (Et3SiH) is a cost-effective and efficient reagent for ionic reductions and certain hydrosilylation reactions.
The optimal choice of a silane reducing agent is a nuanced decision that requires careful consideration of the specific chemical transformation, desired reaction conditions, substrate compatibility, and economic constraints. This guide provides a foundation for researchers to make informed decisions by presenting a comparative analysis of the performance of this compound and its key alternatives. Further research focusing on direct, side-by-side quantitative comparisons under standardized conditions would be invaluable to the synthetic chemistry community.
References
- 1. technical.gelest.com [technical.gelest.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Supplemental Topics [www2.chemistry.msu.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Triphenylsilane: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of triphenylsilane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2] All handling and disposal preparation should be conducted in a well-ventilated area or a chemical fume hood.[3]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile or neoprene rubber gloves must be worn.[4]
-
Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[4][5]
Core Disposal Procedure: Hazardous Waste Management
The primary and mandated method for this compound disposal is through your institution's Environmental Health and Safety (EHS) department. This compound must be treated as hazardous chemical waste.[3][6]
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a chemically resistant container with a secure, leak-proof lid.[3]
-
The container must be in good condition and compatible with the waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Irritant").[3]
-
-
Storage:
-
Disposal:
Quantitative Data Summary
| Property | Value | Source |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [2] |
Experimental Protocols: Lab-Scale Treatment (For Informational Purposes Only)
Disclaimer: The following information is for educational purposes only and does not constitute a recommendation for in-lab treatment of this compound waste. Any lab-scale treatment must be thoroughly evaluated and approved by your institution's EHS department.
No established and validated protocols for the routine lab-scale degradation of this compound for disposal purposes have been identified in the literature. While hydrolysis of the silicon-hydride bond is a potential chemical degradation pathway, the conditions and efficacy for this compound are not well-documented for disposal scenarios. Similarly, while silyl hydrides can react with oxidizing agents, the reactions can be energetic and produce unknown byproducts, making it an unsuitable method for disposal without extensive safety analysis.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. gesamp.org [gesamp.org]
- 2. US3228903A - Process for controlling the hydrolysis of an organo-silane to form a stable dispersion - Google Patents [patents.google.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling Triphenylsilane
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Triphenylsilane (CAS No. 789-25-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene rubber) to prevent skin exposure.[1][5] | Prevents skin irritation and absorption. Always inspect gloves for integrity before use. |
| Body Protection | A lab coat or other suitable protective clothing to prevent skin contact.[1][4] | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator is necessary.[4] | Prevents inhalation of dust particles that can cause respiratory tract irritation. |
Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white solid[2] |
| Melting Point | 47°C[6] |
| Boiling Point | 152°C / 2 mmHg[6] |
| Flash Point | 76°C (168.8°F) - closed cup |
| Solubility | Soluble in most organic solvents[6] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent dust dispersion.[4]
Handling:
-
Avoid Contact: Prevent all contact with skin and eyes. Do not breathe in dust.[3][4]
-
Dispensing: When weighing or transferring the solid, do so carefully to minimize the generation of dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][4]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4]
First-Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][4] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][2] Never give anything by mouth to an unconscious person.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation:
-
Characterize Waste: Waste containing this compound should be classified as hazardous chemical waste.
-
Segregate: Do not mix this waste with other waste streams.
Containerization and Labeling:
-
Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
Storage and Disposal:
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. It is best practice to use secondary containment.[7]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for final disposal by a licensed hazardous waste disposal company.[7]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound(789-25-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
